2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxycarbonyl-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAOZGFHEAVFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
2-(Ethoxycarbonyl)-6-nitrobenzoic acid, registered under CAS number 16533-45-2, is a polysubstituted aromatic compound of significant interest to the synthetic chemistry community. Its unique architecture, featuring a carboxylic acid, an ethyl ester, and a nitro group arranged in a sterically hindered ortho- and meta-relationship on a benzene ring, makes it a valuable intermediate. The electronic and steric interplay of these functional groups imparts a distinct reactivity profile, positioning this molecule as a strategic precursor for the synthesis of complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development.[1]
This guide provides a comprehensive technical overview of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, delving into its synthesis, physicochemical properties, characteristic reactivity, and strategic applications. The content is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively integrate this compound into their synthetic programs.
Physicochemical and Spectroscopic Characterization
Precise characterization is the bedrock of reproducible science. The key physical and chemical properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 16533-45-2 | [2] |
| Molecular Formula | C₁₀H₉NO₆ | AK Scientific, Inc. |
| Molecular Weight | 239.18 g/mol | AK Scientific, Inc. |
| Appearance | White to light yellow crystalline powder | Generic Supplier Data |
| Purity | ≥99% (by HPLC) | [2] |
| Solubility | Soluble in many organic solvents (e.g., acetone, ethyl acetate); sparingly soluble in water. | Generic Supplier Data |
Predicted Spectroscopic Profile
Predicted ¹H NMR (in CDCl₃, 400 MHz): The aromatic region is expected to show three distinct protons. The nitro and carbonyl groups are strongly electron-withdrawing, shifting the aromatic protons downfield.
-
δ 8.0-8.2 ppm (d, 1H): Proton ortho to the nitro group.
-
δ 7.8-8.0 ppm (d, 1H): Proton ortho to the carboxylic acid group.
-
δ 7.6-7.8 ppm (t, 1H): Proton para to the nitro group.
-
δ 4.4-4.6 ppm (q, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester.
-
δ 1.3-1.5 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester.
-
δ 10.0-12.0 ppm (s, broad, 1H): Carboxylic acid proton (-COOH ).
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ 165-168 ppm: Carboxylic acid carbonyl carbon.
-
δ 163-166 ppm: Ester carbonyl carbon.
-
δ ~148 ppm: Aromatic carbon bearing the -NO₂ group.
-
δ 130-135 ppm: Aromatic CH carbons.
-
δ ~125 ppm: Aromatic carbon bearing the -COOH group.
-
δ ~124 ppm: Aromatic carbon bearing the -COOEt group.
-
δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.
-
δ ~14 ppm: Methyl carbon (-OCH₂CH₃ ) of the ethyl ester.
Predicted Key IR Absorption Bands (KBr Pellet, cm⁻¹):
-
3200-2500 (broad): O-H stretch of the carboxylic acid dimer.
-
~1730: C=O stretch of the ethyl ester.
-
~1700: C=O stretch of the carboxylic acid.
-
1530 & 1350: Asymmetric and symmetric N-O stretches of the nitro group.
-
~1250: C-O stretch of the ester.
Predicted Mass Spectrometry (EI) Fragmentation:
-
m/z 239: Molecular ion [M]⁺.
-
m/z 222: Loss of OH from the carboxylic acid [M-17]⁺.
-
m/z 194: Loss of the ethoxy group [-OCH₂CH₃] [M-45]⁺.
-
m/z 193: Loss of NO₂ [M-46]⁺.
-
m/z 166: Subsequent loss of CO from the m/z 194 fragment.
Synthesis and Purification
A robust and logical synthetic strategy is paramount. The most direct retrosynthetic approach identifies 3-nitrophthalic acid as a commercially available and cost-effective starting material. The synthesis proceeds in two key stages: formation of the cyclic anhydride followed by a regioselective mono-esterification.
Detailed Experimental Protocol: A Plausible Two-Step Synthesis
Disclaimer: The following protocol is a representative procedure derived from established chemical principles for anhydride formation[3] and esterification[4]. It should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid
This step involves the dehydration of the diacid to form the cyclic anhydride, a common and efficient transformation. Acetic anhydride serves as both the dehydrating agent and the solvent.
-
Apparatus Setup: Equip a round-bottomed flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add 3-nitrophthalic acid (1.0 eq) and acetic anhydride (2.0-2.2 eq).[3]
-
Reaction: Heat the mixture to a gentle reflux (approximately 140°C). The solid acid will dissolve. Maintain reflux for an additional 10-15 minutes to ensure the reaction goes to completion.[3]
-
Isolation: Carefully pour the hot reaction mixture into a crystallizing dish and allow it to cool to room temperature. The 3-nitrophthalic anhydride will crystallize.
-
Purification: Break up the solid mass and transfer it to a mortar. Grind the crystals with a small amount of cold, dry, alcohol-free ether to wash away residual acetic acid and anhydride. Filter the solid under suction.[3]
-
Drying: Dry the pale yellow crystals of 3-nitrophthalic anhydride to a constant weight, preferably in a vacuum oven at 100-110°C.
Step 2: Regioselective Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
The key to this step is the nucleophilic attack of ethanol on one of the carbonyls of the anhydride. This reaction is typically regioselective due to the electronic influence of the nitro group, though a minor amount of the isomeric product may form.
-
Apparatus Setup: Use a dry round-bottomed flask equipped with a reflux condenser.
-
Reagent Charging: Dissolve the 3-nitrophthalic anhydride (1.0 eq) from Step 1 in an excess of anhydrous ethanol (e.g., 10-20 volumes).
-
Reaction: Heat the solution to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting anhydride is consumed.[4]
-
Workup: Allow the reaction mixture to cool. Remove the excess ethanol under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification by Recrystallization: The crude solid can be purified by recrystallization. A suitable solvent system must be determined empirically, but a common choice for such compounds is a mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Chemical Reactivity and Strategic Applications
The utility of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid stems from the selective transformations of its three functional groups. This allows for the sequential introduction of chemical diversity, a cornerstone of modern medicinal chemistry.
Key Transformations
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-amino-6-(ethoxycarbonyl)benzoic acid. This transformation is pivotal as it unmasks a nucleophilic amino group ortho to an electrophilic ester, setting the stage for heterocycle formation. Common reducing agents include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl, or hydrazine hydrate).[5]
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., with SOCl₂, oxalyl chloride) and reacted with a wide variety of amines to form amides. This is a standard method for building molecular complexity.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH, LiOH) to give 3-nitrophthalic acid.
Application in Heterocyclic Synthesis for Drug Discovery
A primary application of this scaffold is in the synthesis of nitrogen-containing heterocycles, which are privileged structures in many approved drugs. By reducing the nitro group, the resulting anthranilic acid ester derivative becomes a powerful precursor for quinazolines, benzodiazepines, and other pharmacologically relevant cores.[1][6]
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- 5. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 6. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]
Structure of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid: Structure, Synthesis, and Reactivity
Introduction
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1][2] As a versatile synthetic building block, its unique arrangement of a carboxylic acid, an ethyl ester, and a nitro group on a benzene ring offers a rich platform for chemical transformations.[1][3] The strategic placement of these functional groups allows for sequential and selective reactions, making it a valuable intermediate in the construction of complex molecular architectures with potential biological activity.[1] This guide provides a comprehensive technical overview of its molecular structure, a detailed protocol for its synthesis and purification, expected spectroscopic characteristics, and a discussion of its chemical reactivity and synthetic potential.
Molecular Structure and Physicochemical Properties
The core of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a benzene ring substituted at the 1, 2, and 3 positions. The formal IUPAC name is 2-(ethoxycarbonyl)-6-nitrobenzoic acid, and its structure is characterized by significant steric hindrance between the three adjacent substituents. X-ray crystallography studies on the analogous compound, 2-(methoxycarbonyl)-6-nitrobenzoic acid, reveal that the carboxylic acid, ester, and nitro groups are all twisted out of the plane of the benzene ring.[4] This non-planar conformation is a critical feature, influencing the molecule's reactivity, crystal packing, and interaction with biological targets.
Caption: .
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16533-45-2 | [2] |
| Molecular Formula | C₁₀H₉NO₆ | [5] |
| Molecular Weight | 239.18 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water |[2] |
Synthesis and Purification
A robust and logical synthetic route to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid begins with 3-nitrophthalic acid.[4] The strategy involves two key stages: first, the formation of the cyclic anhydride, and second, a regioselective mono-esterification of the anhydride with ethanol. The anhydride formation is a standard procedure, and the subsequent ring-opening with an alcohol favors the formation of the ester at the less sterically hindered carbonyl position, away from the bulky nitro group.
Caption: General workflow for the synthesis and purification.
Experimental Protocol: Synthesis
Causality: This protocol is adapted from the synthesis of the methoxycarbonyl analogue.[4] Acetic anhydride is an effective dehydrating agent for forming the cyclic anhydride from the dicarboxylic acid. The subsequent reaction with anhydrous ethanol ensures the specific introduction of the ethyl ester via nucleophilic acyl substitution on one of the anhydride's carbonyls.
-
Step 1: Formation of 3-Nitrophthalic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-nitrophthalic acid (1 equivalent) in acetic anhydride (approx. 1.5 mL per gram of acid).
-
Heat the mixture to reflux and maintain for 1 hour. The solid should dissolve, and the reaction can be monitored for the disappearance of the starting material by TLC.
-
Allow the solution to cool slightly, then carefully pour it into a beaker of ice water to precipitate the anhydride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Step 2: Mono-esterification
-
Dissolve the dried 3-nitrophthalic anhydride (1 equivalent) in anhydrous ethanol. Use a sufficient volume to fully dissolve the solid upon heating.
-
Heat the solution to reflux. The ring-opening reaction is typically complete within 1-2 hours.
-
After the reaction is complete, cool the solution to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the crude 2-(Ethoxycarbonyl)-6-nitrobenzoic acid by vacuum filtration.
-
Experimental Protocol: Purification by Recrystallization
Trustworthiness: Recrystallization is a self-validating purification technique.[1] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. A successful recrystallization, yielding well-formed crystals with a sharp melting point, is a strong indicator of purity.
-
Solvent Selection : Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. A mixture of ethanol and water is often a good starting point.
-
Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional) : If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Functional Group | Expected Signal / Absorption |
|---|---|---|
| ¹H NMR | Aromatic Protons | 3 distinct signals in the aromatic region (approx. δ 7.8-8.2 ppm). |
| Carboxylic Acid Proton | 1 broad singlet, typically downfield (> δ 10 ppm). | |
| Ethyl Protons (-OCH₂CH₃) | 1 quartet (~δ 4.4 ppm) and 1 triplet (~δ 1.4 ppm). | |
| ¹³C NMR | Carbonyl Carbons (C=O) | 2 signals in the δ 165-170 ppm range (one for the acid, one for the ester). |
| Aromatic Carbons | 6 signals in the δ 120-150 ppm range. | |
| Ethyl Carbons (-OCH₂CH₃) | 2 signals in the aliphatic region (~δ 62 ppm and ~δ 14 ppm). | |
| IR Spectroscopy | O-H stretch (acid) | Broad band from 2500-3300 cm⁻¹. |
| C=O stretch (acid & ester) | Strong, sharp bands around 1700-1730 cm⁻¹. | |
| N-O stretch (nitro) | Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). | |
| Mass Spectrometry | Molecular Ion (M⁺) | Peak corresponding to the molecular weight (239.18). |
| (EI) | Key Fragments | Fragments corresponding to the loss of -OCH₂CH₃ (M-45), -COOH (M-45), and -NO₂ (M-46).[1] |
Chemical Reactivity and Synthetic Utility
The utility of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid stems from the distinct reactivity of its three functional groups, which can be addressed selectively.
-
The Nitro Group : As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution.[1] Its most significant role in synthesis is as a precursor to an amino group. The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of heterocyclic systems.[1][3]
-
The Carboxylic Acid : This group is a versatile handle for derivatization. It can be readily converted into amides, esters, or acid chlorides, allowing for the extension of the molecular framework.[1][8]
-
The Ethyl Ester : The ester is generally less reactive than the carboxylic acid.[1] It can serve as a protecting group for the carboxylic acid functionality or can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid if desired.[1]
Caption: Key synthetic transformations of the title compound.
Safety and Handling
While specific toxicology data for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is limited, its structure suggests that precautions similar to those for related nitrobenzoic acids should be taken. 2-Nitrobenzoic acid is known to cause skin and eye irritation and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a highly functionalized and synthetically valuable molecule. Its sterically crowded substitution pattern presents both challenges and opportunities in chemical synthesis. A firm understanding of its structure, synthesis, and the differential reactivity of its functional groups enables researchers to strategically employ it as a key intermediate in the development of novel pharmaceuticals and other high-value chemical entities.
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Lu, Z. S., et al. (2012). 2-Methoxycarbonyl-6-nitrobenzoic acid. ResearchGate. [Link]
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Organic Syntheses. p-NITROBENZOIC ACID. [Link]
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Synthose. 2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry. [Link]
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PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
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National Institute of Standards and Technology (NIST). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. [Link]
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De Sarlo, F., & Machetti, F. (2023). Primary nitro compounds. Organic & Biomolecular Chemistry. [Link]
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PubChem. 2-Nitrobenzoic acid. [Link]
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2-(Ethoxycarbonyl)-6-nitrobenzoic acid molecular weight and formula
An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound distinguished by the presence of three distinct functional groups—a carboxylic acid, an ethyl ester, and a nitro group—all positioned on a single benzene ring. This unique arrangement, particularly the ortho-relationship of the bulky substituents to the carboxylic acid, imparts significant and exploitable chemical properties. It is a valuable building block in organic synthesis, serving as a versatile precursor for the construction of complex molecular architectures, most notably heterocyclic systems that form the core of many pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive overview of its synthesis, the physicochemical principles governing its reactivity, and its practical applications for researchers and professionals in drug discovery and chemical development.
Physicochemical and Structural Data
The fundamental properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are summarized below. It is typically a white to off-white or pale yellow crystalline solid.[2] A notable discrepancy exists in the reported melting point literature, which may be attributable to different polymorphic forms or impurities. Researchers should consider empirical verification of this value.
| Property | Value | Source(s) |
| CAS Number | 16533-45-2 | [2] |
| Molecular Formula | C₁₀H₉NO₆ | [2] |
| Molecular Weight | 239.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 157 °C | [2] |
| Boiling Point | 415.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.90 ± 0.30 (Predicted) | [2] |
A crystallographic study of the closely related analog, 2-(methoxycarbonyl)-6-nitrobenzoic acid, reveals significant steric strain. The dihedral angles between the benzene ring and its substituents were found to be 29.99° for the nitro group, 67.09° for the carboxy group, and 32.48° for the methoxycarbonyl group.[3] This twisting of the functional groups out of the benzene plane is a direct result of steric hindrance and is the primary determinant of the molecule's unique reactivity.[3]
Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
The most logical and efficient synthetic route to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is the regioselective monoesterification of 3-nitrophthalic acid. This precursor is readily available and can be synthesized by the nitration of phthalic anhydride.[4] The overall synthetic strategy is outlined below.
Caption: Retrosynthetic pathway for the target molecule.
Causality in Synthetic Design: The Rationale for Regioselective Monoesterification
The key challenge in synthesizing this molecule is the differentiation of two carboxylic acid groups on the 3-nitrophthalic acid precursor. A direct, acid-catalyzed esterification in ethanol is effective due to the inherent electronic and steric differences between the two carboxyl groups. The carboxyl group at the C2 position is flanked by the nitro group at C3, creating significant steric hindrance. In contrast, the carboxyl group at the C1 position is less sterically encumbered, making it more accessible to the ethanol nucleophile. While the nitro group is electron-withdrawing, influencing both positions, the steric factor is dominant in directing the regioselectivity of the esterification.
Detailed Experimental Protocol: Synthesis from 3-Nitrophthalic Acid
This protocol is a self-validating system; successful synthesis will yield a product with the expected physicochemical properties, which can be confirmed by standard analytical techniques (e.g., NMR, IR, melting point).
Materials:
-
3-Nitrophthalic acid (1.0 eq)
-
Anhydrous Ethanol (10-15 volumes)
-
Concentrated Sulfuric Acid (catalytic, ~0.2-0.3 eq)
-
Ice water
-
Ethyl acetate
-
Aqueous Potassium Carbonate solution
-
Dichloromethane
-
Hydrochloric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophthalic acid (e.g., 35 g) in anhydrous ethanol (300 mL).[2]
-
Catalyst Addition: To the stirred solution, slowly and carefully add concentrated sulfuric acid (20 mL).[2] An exothermic reaction will occur.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 12-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
Pour the concentrated residue into a beaker containing ice water (700 mL).[2]
-
Extract the aqueous mixture with ethyl acetate. The desired monoester, diester, and any unreacted starting material will move into the organic phase.
-
Wash the organic layer with water and then back-extract with an aqueous potassium carbonate solution.[2] The acidic target compound will be deprotonated and move into the aqueous basic layer, while the non-acidic diester byproduct remains in the organic layer.
-
-
Isolation and Purification:
-
Separate the aqueous layer and acidify it with hydrochloric acid until the solution is acidic, leading to the precipitation of the product.[2]
-
Extract the product from the acidified aqueous layer using dichloromethane.[2]
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the solid product, 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.[2] The typical yield is around 74%.[2]
-
Caption: Workflow for the synthesis and purification of the target molecule.
The "Ortho Effect" and Its Impact on Reactivity
The chemical behavior of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is dominated by the ortho effect . In a typical benzoic acid, the carboxyl group is co-planar with the benzene ring, allowing for resonance stabilization. However, when bulky substituents are present at both ortho positions (C2 and C6), steric hindrance forces the carboxylic acid group to twist out of the plane of the ring.
This loss of co-planarity has a profound consequence: it inhibits the resonance between the carboxyl group and the aromatic ring. This destabilizes the undissociated acid form relative to its conjugate base (the carboxylate). The resulting carboxylate anion experiences less steric strain and is therefore more stable, shifting the equilibrium towards dissociation and making the acid significantly stronger than its meta or para-substituted isomers, or even benzoic acid itself. This enhanced acidity is a key feature to be exploited in its synthetic applications.
Caption: Logical flow of the ortho effect on molecular properties.
Applications in Pharmaceutical and Advanced Synthesis
The true value of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid lies in its capacity as a precursor to heterocyclic compounds, which are ubiquitous scaffolds in medicinal chemistry.[6] The three functional groups offer a rich platform for diverse chemical transformations.
-
The Carboxylic Acid: The acidic proton can be easily removed for salt formation or the group can be converted into amides, esters, or acid halides.
-
The Ethyl Ester: This group can be selectively hydrolyzed under basic conditions or can participate in condensation reactions.
-
The Nitro Group: This is a versatile functional handle that can be readily reduced to an amine. The resulting aniline derivative is a powerful nucleophile and a key intermediate for building fused heterocyclic systems.
Hypothetical Workflow: Synthesis of a Benzimidazole Scaffold
A common strategy in drug development involves the synthesis of substituted benzimidazoles, a privileged structure in medicinal chemistry. 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is an ideal starting point for such a synthesis. The following workflow illustrates this potential.
Caption: A potential synthetic route to a benzimidazolone core.
Causality in the Workflow:
-
Step 1 (Amidation): The highly acidic carboxyl group is first converted to an amide. This is a standard transformation to introduce a desired side chain (R-group) and set the stage for the subsequent cyclization.
-
Step 2 (Reduction): The nitro group is reduced to an amine. This unmasks a nucleophilic site ortho to the newly formed amide. The choice of reducing agent (e.g., catalytic hydrogenation) is crucial to avoid affecting the ester group.
-
Step 3 (Cyclization): Upon heating, often with an acid catalyst, the newly formed aniline nitrogen attacks the amide carbonyl carbon in an intramolecular cyclization, eliminating water and forming the stable, five-membered benzimidazolone ring.
This logical sequence demonstrates how the functionalities of the starting material can be manipulated in a controlled manner to rapidly construct complex, drug-like scaffolds.
Safety and Handling
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a highly functionalized and synthetically valuable building block. Its utility is underpinned by the "ortho effect," which enhances the acidity of its carboxyl group and influences its overall reactivity. Through sequential and selective manipulation of its three functional groups, chemists can access complex heterocyclic structures that are central to modern drug discovery and development. The reliable synthetic protocol and well-understood chemical principles make it an important tool for researchers and scientists in the field.
References
-
Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from [Link]
- Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct Synthesis of p-Nitrobenzoic Acid and Benzoic Acids from Benzyl Ketones and Acetophenones using the CAN/HOAc System. Journal of the Iranian Chemical Society, 4(3), 336-339.
- Derouicha, M. (n.d.).
- Littmann, E. R. (2002). THE PREPARATION OF 3-NITROPHTHALIC ACID. Journal of the American Chemical Society, 51(5), 1540-1542.
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Google Patents. (n.d.). CN1405143A - Method for preparing 3-nitro phthalic acid.
- Zou, Y.-Q., Yang, J., & Li, Y. (2009). Ethyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1174.
-
Sciencemadness.org. (2009). Synthesis of p-nitrobenzoic acid. Retrieved from [Link]
- Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27357-27361.
- Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
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-
Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
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A Predictive Spectroscopic Analysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide for Researchers
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of substituted benzoic acid derivatives.
The structural characterization of organic molecules is fundamental to chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating molecular structures and confirming the identity of synthesized compounds.[1] For novel or less-studied molecules like 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, a predictive approach to its spectroscopic properties can be invaluable for guiding synthesis, purification, and characterization efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton. The electron-withdrawing nature of the nitro and ethoxycarbonyl groups will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | N/A |
| Aromatic (H-4) | 8.2 - 8.4 | Triplet | 1H | 7.5 - 8.5 |
| Aromatic (H-3/H-5) | 7.8 - 8.0 | Doublet | 2H | 7.5 - 8.5 |
| Ethoxy (-OCH₂CH₃) | 4.4 - 4.6 | Quartet | 2H | 7.0 - 7.5 |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H | 7.0 - 7.5 |
The chemical shifts of aromatic protons in nitrobenzoic acid derivatives typically appear in the range of 7.5-8.5 ppm.[2] The significant downfield shift of the aromatic protons is due to the deshielding effect of the electron-withdrawing nitro and ethoxycarbonyl groups.[3] The broad singlet for the carboxylic acid proton is a characteristic feature and its chemical shift can be concentration-dependent.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).[4][5]
-
¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the substitution pattern, all ten carbon atoms are expected to be chemically non-equivalent.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 165 - 170 |
| Ester Carbonyl (-COO-) | 163 - 168 |
| Aromatic (C-2, C-6) | 148 - 152 |
| Aromatic (C-1) | 135 - 140 |
| Aromatic (C-4) | 133 - 137 |
| Aromatic (C-3, C-5) | 125 - 130 |
| Ethoxy (-OCH₂CH₃) | 62 - 65 |
| Ethoxy (-OCH₂CH₃) | 13 - 15 |
The chemical shifts of the carbonyl carbons in benzoic acid and its esters are typically found in the 165-175 ppm range.[6][7] The aromatic carbons attached to the electron-withdrawing groups (C-2 and C-6) are expected to be the most deshielded among the aromatic signals. The chemical shifts for substituted benzoic acids can be predicted with reasonable accuracy by considering the additive effects of the substituents.[8]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock and shim the spectrometer as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.[9]
-
¹³C NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Carboxylic Acid C=O Stretch | 1710 - 1680 | Strong |
| Ester C=O Stretch | 1735 - 1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Nitro N-O Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro N-O Symmetric Stretch | 1370 - 1330 | Strong |
| C-O Stretch (Ester & Acid) | 1300 - 1100 | Strong |
The IR spectrum of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is expected to be dominated by strong absorptions from the carbonyl groups of the carboxylic acid and the ester. The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.[10][11] The two nitro group stretches are also characteristic and strong.[12]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Predicted Mass Spectrum Data:
-
Molecular Weight: 239.18 g/mol
-
Molecular Ion (M⁺): m/z = 239
Predicted Major Fragmentation Pathways:
| m/z | Fragment Ion | Description |
| 222 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |
| 211 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |
| 194 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 193 | [M - NO₂]⁺ | Loss of a nitro group |
| 166 | [M - COOH - C₂H₅]⁺ | Loss of a carboxyl group and an ethyl radical |
| 149 | [C₇H₄NO₃]⁺ | Further fragmentation of the aromatic ring |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid cation radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation of aromatic nitro compounds often involves the loss of the nitro group.[13][14] Carboxylic acids typically show fragments corresponding to the loss of -OH and -COOH.[15][16] Esters can fragment through various pathways, including the loss of the alkoxy group.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[17]
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electrospray ionization (ESI) or electron ionization (EI).[18]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated.[19]
Mass Spectrometry Workflow
Caption: Workflow for acquiring a mass spectrum.
References
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page07/SSnotes/C13NMR/C13NMRsp benzoicacid.htm]([Link] benzoicacid.htm)
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- International Journal of Quantum Chemistry. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. 107(2).
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
CDN. (n.d.). Standard Operating Procedure. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)
-
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
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NMR analysis for specific surface area determination. (n.d.). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
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LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
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UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
- Chemistry – An Asian Journal. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?.
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Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]
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Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]
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Chegg.com. (2023). Solved 1H NMR of m-nitrobenzoic acid. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page07/SSnotes/MSspec/MSsp benzoicacid.htm]([Link] benzoicacid.htm)
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid. Retrieved from [Link]
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LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [https://www.unine.ch/files/live/sites/cast/files/shared/documents/elearning/interpretation of mass spectra.pdf]([Link] of mass spectra.pdf)
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YouTube. (2021). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
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Introduction: The Critical Role of Solubility in the Application of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
An In-depth Technical Guide to the Solubility of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid in Organic Solvents
2-(Ethoxycarbonyl)-6-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, presents unique challenges and opportunities in its application, largely governed by its solubility characteristics.[1] As a white crystalline solid, understanding its behavior in various organic solvents is paramount for process optimization, reaction kinetics, purification, and formulation development.[1] This guide provides a comprehensive technical overview of the solubility of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, offering insights into the theoretical principles governing its dissolution, practical experimental methodologies for solubility determination, and comparative data from structurally related compounds to inform solvent selection.
The molecular architecture of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, featuring a carboxylic acid, a nitro group, and an ethoxycarbonyl group, imparts a distinct polarity and potential for hydrogen bonding. These characteristics dictate its interaction with different solvent classes, influencing its utility in diverse synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge required to effectively utilize this versatile building block.
Theoretical Framework: Predicting Solubility through Molecular Interactions
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, the following functional groups are key determinants of its solubility profile:
-
Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests favorable interactions with polar and protic solvents.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group, the nitro group can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.
-
Ethoxycarbonyl Group (-COOCH₂CH₃): This ester group contributes both polarity, through the carbonyl and ether oxygens, and some non-polar character from the ethyl chain. This duality can influence solubility in a range of solvents.
The interplay of these functional groups results in a molecule with significant polarity. Therefore, it is expected to exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in non-polar solvents is anticipated to be limited.
Caption: Intermolecular forces influencing solubility.
Quantitative Solubility Data: Insights from Structurally Related Nitrobenzoic Acids
Direct quantitative solubility data for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is not extensively available in the public domain. However, valuable insights can be gleaned from the solubility of structurally similar nitrobenzoic acids. The following data for 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in various organic solvents provides a useful benchmark for estimating the solubility behavior of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.[2][3] It is important to note that the presence of the ethoxycarbonyl group in the target molecule will influence its solubility relative to these analogs.
The solubility of these related compounds generally increases with temperature.[2] The data is presented as mole fraction solubility (x) at different temperatures.
Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [2][3]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [3]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.025 | 0.018 | 0.023 | 0.019 | 0.003 | 0.001 | 0.0001 |
| 283.15 | 0.035 | 0.026 | 0.033 | 0.027 | 0.005 | 0.001 | 0.0001 |
| 293.15 | 0.049 | 0.037 | 0.047 | 0.038 | 0.007 | 0.002 | 0.0002 |
| 303.15 | 0.068 | 0.052 | 0.066 | 0.053 | 0.011 | 0.003 | 0.0002 |
| 313.15 | 0.094 | 0.073 | 0.092 | 0.074 | 0.016 | 0.005 | 0.0003 |
| 323.15 | 0.128 | 0.101 | 0.126 | 0.102 | 0.024 | 0.008 | 0.0004 |
Based on this data, it is reasonable to expect that 2-(Ethoxycarbonyl)-6-nitrobenzoic acid will exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as ethyl acetate and acetonitrile.[2]
Experimental Protocol for Solubility Determination: A Gravimetric Approach
The following protocol outlines a reliable gravimetric method for determining the solubility of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in a given organic solvent at a specific temperature. This method is straightforward and provides accurate results.[3]
Materials and Equipment:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Evaporating dish or watch glass
-
Drying oven
-
Desiccator
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Gently evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.
-
Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the compound until a constant mass is achieved.
-
Cool the dish in a desiccator to room temperature before re-weighing.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the dish and residue minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Caption: Gravimetric solubility determination workflow.
Conclusion
References
-
Zhang, P., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 59(4), 1102-1106. Available at: [Link]
Sources
An In-depth Technical Guide on the pKa and Acidity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
This guide provides a comprehensive analysis of the acidity and pKa of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] An understanding of its acidic properties is paramount for optimizing reaction conditions, predicting its behavior in biological systems, and ensuring the development of robust synthetic protocols.
Theoretical Framework: Predicting Acidity
The acidity of a substituted benzoic acid is intricately linked to the electronic and steric effects of its substituents.[2][3][4] For 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, the presence of both an ethoxycarbonyl group and a nitro group in ortho positions to the carboxylic acid function dictates its acidic character. A predicted pKa value for this compound is approximately 1.90 ± 0.30.[1][5]
Electronic Effects:
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group through both inductive and resonance effects.[2][3] This withdrawal of electron density from the benzene ring stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[2][3] The pKa of 3-nitrobenzoic acid is 3.47, which is significantly lower (more acidic) than that of unsubstituted benzoic acid (pKa = 4.2), illustrating the acid-strengthening effect of the nitro group.[6]
-
Ethoxycarbonyl Group (-COOEt): The ethoxycarbonyl group also acts as an electron-withdrawing group, primarily through its inductive effect, which contributes to the stabilization of the conjugate base and enhances acidity.
The Ortho Effect:
A notable phenomenon in substituted benzoic acids is the "ortho effect," where ortho-substituents, regardless of their electronic nature, generally increase the acidity of the benzoic acid.[2][7] This effect is attributed to a combination of steric and electronic factors.[2] In the case of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, both ortho positions are substituted. This steric hindrance forces the carboxylic acid group out of the plane of the benzene ring.[7][8] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to an increase in the acidity of the carboxylic acid.[7][8] For example, the pKa of o-nitrobenzoic acid is 2.16-2.2, which is considerably lower than its meta (3.4) and para (3.5) isomers, highlighting the significance of the ortho effect.[7][9]
The combined electron-withdrawing and steric effects of the nitro and ethoxycarbonyl groups at the ortho positions are expected to make 2-(Ethoxycarbonyl)-6-nitrobenzoic acid a significantly stronger acid than benzoic acid itself.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and related compounds for comparative analysis.
| Compound | CAS Number | Molecular Formula | Predicted pKa | Notes |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 16533-45-2 | C₁₀H₉NO₆ | 1.90 ± 0.30[1][5] | The subject of this guide, expected to be a strong acid due to ortho and electronic effects. |
| Benzoic Acid | 65-85-0 | C₇H₆O₂ | 4.20 | Reference compound. |
| 2-Nitrobenzoic Acid | 552-16-9 | C₇H₅NO₄ | 2.16[9] | Demonstrates the ortho effect of a single nitro group.[7] |
| 3-Nitrobenzoic Acid | 121-92-6 | C₇H₅NO₄ | 3.47[6][10] | Shows the electronic effect of the nitro group without the ortho steric influence. |
| 4-Nitrobenzoic Acid | 62-23-7 | C₇H₅NO₄ | 3.41 | Similar to the meta isomer, highlighting the dominance of the electronic effect at these positions. |
Experimental Determination of pKa
Accurate determination of the pKa value is crucial for validating theoretical predictions and for practical applications. Two primary methods are employed for this purpose: potentiometric titration and UV-Vis spectrophotometry.
This is a highly precise and commonly used method for pKa determination.[11] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic analyte, while monitoring the pH.[11][12][13]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation: Accurately weigh a sample of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and dissolve it in a suitable solvent, such as a water-methanol mixture to ensure solubility. Prepare a standardized solution of approximately 0.1 M sodium hydroxide.
-
Titration Setup: Place the dissolved acid sample in a beaker with a magnetic stirrer.[12][13] Immerse a calibrated pH electrode into the solution.[12][13]
-
Titration Process: Slowly add the standardized NaOH solution in small, known increments.[12][13] After each addition, allow the pH reading to stabilize and record the value.[12][13]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest slope (the inflection point) on the titration curve.[11] The volume of NaOH at the half-equivalence point is then determined. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[14]
This method is particularly useful for compounds that possess a chromophore near the site of ionization, as the UV-Vis spectrum will change as a function of pH.[15][16]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol:
-
Preparation: Prepare a stock solution of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in a suitable solvent (e.g., DMSO or methanol). Prepare a series of buffer solutions covering a range of pH values.
-
Sample Preparation for Measurement: In a 96-well microtiter plate or individual cuvettes, add a small, fixed volume of the stock solution to each of the different buffer solutions.[16]
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each sample at various pH values.[16]
-
Data Analysis: Select a wavelength where the absorbance difference between the protonated and deprotonated forms of the acid is maximal.[15] Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.[15]
Conclusion
The acidity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is significantly enhanced by the presence of both a nitro and an ethoxycarbonyl group in the ortho positions. The combination of strong electron-withdrawing effects and the steric "ortho effect" leads to a predicted pKa value that is substantially lower than that of benzoic acid. Experimental verification of this pKa through methods like potentiometric titration or UV-Vis spectrophotometry is essential for its practical application in drug development and organic synthesis. This guide provides the theoretical basis and practical protocols for researchers and scientists to accurately characterize the acidic properties of this important chemical entity.
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An In-depth Technical Guide to the Key Functional Groups in 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (CAS No: 16533-45-2), a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document dissects the molecule's three primary functional groups: the carboxylic acid, the ethoxycarbonyl (ester), and the nitro group. We will explore the intrinsic properties of each group and, more critically, their synergistic electronic and steric interactions that dictate the molecule's overall reactivity, conformation, and utility as a synthetic building block. This guide emphasizes the causality behind its chemical behavior, offering field-proven insights grounded in established chemical principles and supported by spectroscopic data and relevant reaction mechanisms.
Introduction: A Molecule of Strategic Importance
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound that serves as a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical formula is C₁₀H₉NO₆, and it typically appears as a yellow or white crystalline solid sparingly soluble in water but soluble in common organic solvents.[1] The strategic placement of three distinct functional groups on a benzene scaffold creates a unique chemical entity whose reactivity is a product of complex intramolecular forces. Understanding the interplay between these groups is paramount for its effective application in multi-step synthesis.
The core of this molecule's utility lies in the distinct and addressable reactivity of its three functional domains:
-
A Carboxylic Acid (-COOH): The primary acidic center.
-
An Ethoxycarbonyl Group (-COOEt): An ester that modulates electronic properties and offers a handle for hydrolysis.
-
A Nitro Group (-NO₂): A powerful electronic modifier and a precursor to the synthetically versatile amino group.
Figure 1: Chemical structure of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
In-Depth Analysis of Functional Groups
A functional group is a specific arrangement of atoms within a molecule that determines its characteristic chemical properties and reactions.[3][4][5] In 2-(ethoxycarbonyl)-6-nitrobenzoic acid, the proximity of the groups leads to significant steric and electronic consequences.
The Carboxylic Acid Group (-COOH): The Acidic Core
The carboxylic acid is an organic acid containing a carboxyl group (-C(=O)OH).[6] Its primary chemical characteristic is its acidity, arising from its ability to donate the hydroxyl proton.[7]
-
Inherent Acidity and Electronic Effects: Carboxylic acids are Brønsted-Lowry acids.[8] The acidity of the carboxyl proton in this molecule is dramatically enhanced by the powerful inductive and resonance electron-withdrawing effects of the adjacent nitro group and the ethoxycarbonyl group.[6][9] These groups stabilize the resulting carboxylate anion (R-COO⁻) by delocalizing its negative charge, thereby shifting the equilibrium towards dissociation and lowering the pKa.
-
The Ortho-Effect: A crucial concept for this molecule is the "ortho-effect." Almost all substituents placed in the ortho position to a carboxylic acid on a benzene ring increase its acid strength, regardless of their electronic nature.[10][11] This phenomenon is understood to be a combination of steric and electronic factors.[10][11] The steric bulk of the ortho-nitro and ortho-ethoxycarbonyl groups forces the -COOH group to twist out of the plane of the benzene ring.[12] This conformational change inhibits resonance between the carboxyl group's π-system and the aromatic ring, which in turn increases the acidity of the proton.[12] X-ray diffraction studies on the analogous compound, 2-(methoxycarbonyl)-6-nitrobenzoic acid, confirm that all three substituents are forced out of the benzene ring's plane to minimize steric hindrance.[13]
-
Reactivity: The carboxylic acid moiety is a versatile reaction site. Key transformations relevant to drug development include:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with amines to form amides, a common linkage in pharmaceuticals.
-
Reduction: Conversion to a primary alcohol using strong reducing agents.
-
The Ethoxycarbonyl Group (-COOEt): The Ester Modulator
The ethoxycarbonyl group is an ester that functions as a moderately electron-withdrawing group.
-
Electronic and Steric Influence: It contributes to the deactivation of the aromatic ring towards electrophilic substitution.[2] Its steric bulk is a major contributor to the ortho-effect discussed previously, forcing adjacent groups out of planarity.
-
Reactivity: The primary reaction of interest for this group is its hydrolysis. This can be achieved under either acidic or basic conditions, with the latter (saponification) being more common and generally irreversible.[2]
-
Base-Catalyzed Hydrolysis (Saponification): This proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[2] A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. The reaction is driven to completion by the final deprotonation of the newly formed carboxylic acid by the basic ethoxide.[2] This reaction converts the molecule into 2-carboxy-6-nitrobenzoic acid.
-
The Nitro Group (-NO₂): The Powerhouse
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both strong inductive (-I) and resonance (-R) effects.[2][3]
-
Influence on the Aromatic Ring: The nitro group strongly deactivates the benzene ring, making it much less susceptible to electrophilic aromatic substitution.[2][9] It is classified as a meta-director, although further electrophilic substitution on this heavily substituted and deactivated ring is synthetically challenging.[2]
-
Synthetic Versatility: The true synthetic power of the nitro group in this context lies in its capacity for reduction. The conversion of the nitro group to an amino group (-NH₂) is a cornerstone transformation in medicinal chemistry.[2] This reaction unlocks a vast array of subsequent derivatization possibilities, as the resulting aniline is a key nucleophile and a precursor for diazonium salts. This transformation is fundamental for generating compound libraries for structure-activity relationship (SAR) studies.[2]
-
Physical and Spectroscopic Properties: The polar nature of the nitro group contributes to the molecule's high dipole moment.[14][15] It also provides a distinct spectroscopic signature, with strong, characteristic peaks in the infrared spectrum corresponding to its asymmetric and symmetric stretching vibrations.[14][16]
Synergistic Effects & Overall Molecular Profile
The chemical personality of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is defined by the confluence of these three functional groups.
Figure 2: Interplay of functional groups and their effects on molecular properties.
The collective electron-withdrawing pull of the nitro and ethoxycarbonyl groups, amplified by the steric pressures of the ortho-effect, results in a highly acidic carboxylic acid and a chemically inert aromatic ring. The true synthetic value emerges from the selective reactivity of each functional group, allowing for a stepwise chemical modification.
Analytical Characterization Profile
The identity and purity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are confirmed using standard spectroscopic techniques. The table below summarizes the expected characteristic signals based on data from analogous structures and foundational principles.[17]
| Technique | Functional Group | Expected Spectroscopic Signature |
| IR Spectroscopy | Carboxylic Acid (-OH) | Broad absorption band from 2500-3300 cm⁻¹ |
| Carboxylic Acid (C=O) | Strong, sharp absorption band around 1700-1725 cm⁻¹ | |
| Ester (C=O) | Strong, sharp absorption band around 1720-1740 cm⁻¹ | |
| Nitro (N-O) | Two strong bands: Asymmetric stretch (1500-1560 cm⁻¹) and Symmetric stretch (1345-1385 cm⁻¹)[16] | |
| ¹H NMR | Carboxylic Acid (-OH) | Broad singlet, typically >10 ppm (can exchange with D₂O) |
| Aromatic (-ArH) | Multiplets in the 7.5-8.5 ppm region | |
| Ethoxy (-OCH₂CH₃) | Quartet around 4.4 ppm (CH₂) and Triplet around 1.4 ppm (CH₃) | |
| ¹³C NMR | Carbonyls (C=O) | Two signals in the 165-175 ppm region (acid and ester) |
| Aromatic (Ar-C) | Signals in the 120-150 ppm region | |
| Ethoxy (-OCH₂CH₃) | Signal around 62 ppm (CH₂) and Signal around 14 ppm (CH₃) |
Key Experimental Protocol: Reduction of the Nitro Group
This protocol describes a standard laboratory procedure for the reduction of the aromatic nitro group to an amine, a critical step for further derivatization.
Objective: To synthesize 2-(Ethoxycarbonyl)-6-aminobenzoic acid.
Materials:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, Buchner funnel.
Methodology (Self-Validating System):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq) with ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: While stirring, add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Initiation: Slowly add concentrated HCl (approx. 4-5 eq) to the mixture. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.
-
Causality: The acidic environment is necessary for the reduction mechanism with SnCl₂. Tin acts as the reducing agent, transferring electrons to the nitro group.
-
-
Heating: Heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate validates reaction completion.
-
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until the pH is ~7-8. A precipitate of tin salts will form.
-
Causality: Neutralization is critical to deprotonate the newly formed amine (which exists as an ammonium salt in acid) to its free base form, making it extractable into an organic solvent.
-
-
Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separation funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 2-(Ethoxycarbonyl)-6-aminobenzoic acid.
Figure 3: Workflow for the reduction of the nitro group.
Conclusion
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a sophisticated synthetic intermediate whose value is derived from the distinct yet interactive nature of its three key functional groups. The carboxylic acid offers a site for amide and ester formation, enhanced in its acidity by the powerful electronic withdrawal and steric hindrance of its ortho neighbors. The ethoxycarbonyl group further modulates the electronic landscape and provides a site for hydrolysis. Critically, the nitro group deactivates the aromatic ring while simultaneously serving as a latent amino group, which can be revealed through reduction to unlock a vast potential for molecular diversification. A thorough understanding of these individual and synergistic properties is essential for leveraging this molecule to its full potential in the complex synthetic campaigns that underpin modern drug discovery and development.
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The Nitro Group as a Master Regulator of Reactivity in 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
An In-Depth Technical Guide for Researchers
Abstract
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior is profoundly dictated by the interplay of its three functional groups: a carboxylic acid, an ethoxycarbonyl (ester) group, and a nitro group, all positioned on a benzene ring. This guide delves into the pivotal role of the ortho-positioned nitro group, dissecting how its powerful electronic and steric attributes modulate the reactivity of the entire molecule. We will explore its influence on the acidity of the carboxyl group, the susceptibility of the ester to hydrolysis, the reactivity of the aromatic ring, and the synthetic transformations of the nitro group itself.
Physicochemical Characteristics
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a white to yellow crystalline solid, sparingly soluble in water but soluble in common organic solvents.[1] Its structure presents a fascinating case of intramolecular steric and electronic interactions.
| Property | Value | Source |
| CAS Number | 16533-45-2 | [1] |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |
The Multifaceted Influence of the Nitro Group
The nitro group (-NO₂) is a potent modulator of chemical reactivity, exerting its influence through a combination of strong electronic effects and significant steric bulk.
Electronic Effects: Induction and Resonance
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[2][3] It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the π-system through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond.[4]
-
Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, creating resonance structures with a positive charge on the ring.[4][5] This effect is particularly strong, further reducing the ring's nucleophilicity.
Because of these effects, electrophilic aromatic substitution (e.g., nitration, halogenation) on this molecule would be significantly retarded compared to benzene.[2] If a reaction were forced, the nitro group would direct incoming electrophiles to the meta position.[6][7] Conversely, this severe electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, a key reactivity pattern for nitroaromatics.[2]
Caption: Inductive and Resonance effects of the nitro group.
Steric Effects: The Ortho Effect and Acidity
The placement of the nitro group at the ortho position to the carboxylic acid has a dramatic impact on the latter's acidity. This is a classic example of the "ortho effect," where an ortho-substituted benzoic acid is significantly more acidic than its meta and para isomers, and even benzoic acid itself.[8][9]
This increased acidity arises primarily from Steric Inhibition of Resonance (SIR) .[10][11] The bulky nitro and ethoxycarbonyl groups flanking the carboxylic acid force it to twist out of the plane of the benzene ring.[8][12] This loss of planarity inhibits the resonance delocalization between the carboxyl group's π-system and the aromatic ring. While this might seem destabilizing, it has a more profound effect on the carboxylate conjugate base. The negative charge on the resulting carboxylate ion is localized on the two oxygen atoms, preventing delocalization into the ring, which ultimately stabilizes the anion and thus increases the acidity of the parent acid.[9]
| Compound | pKₐ Value | Reason for Acidity Change |
| Benzoic Acid | 4.20 | Baseline acidity. |
| 2-Nitrobenzoic Acid | 2.16[13] | Strong acidity increase due to the ortho effect (SIR) and the powerful -I/-R effects of the nitro group. |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | < 2.16 (Estimated) | Acidity is expected to be even higher than 2-nitrobenzoic acid due to the additional steric hindrance and electron-withdrawing effect of the adjacent ester group. |
Reactivity at the Functional Groups
The nitro group's influence extends directly to the reactivity of the adjacent ester and the nitro group itself.
Enhanced Reactivity of the Ethoxycarbonyl Group
The strong electron-withdrawing nature of the entire substituted ring system, dominated by the nitro group, increases the electrophilicity of the ester's carbonyl carbon. This makes the ester group more susceptible to nucleophilic attack, such as in hydrolysis reactions.
Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a bimolecular acyl-oxygen cleavage (Bₐc2) mechanism.[6] The hydroxide ion attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide leaving group is irreversible because the highly basic ethoxide deprotonates the newly formed carboxylic acid.[6]
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A Senior Application Scientist's Guide to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid: Procurement, Properties, and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, an ethoxycarbonyl group, and a nitro group on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules.[1][2] This guide provides an in-depth analysis of the compound's chemical properties, commercial availability, and critical considerations for its procurement and safe handling. It is intended to serve as a comprehensive resource for scientists and researchers, enabling informed decisions in sourcing and utilizing this valuable synthetic intermediate.
Chemical Profile and Properties
Understanding the fundamental physicochemical properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is paramount for its effective use in synthesis and for ensuring laboratory safety. The compound is a white to yellow crystalline solid, soluble in many organic solvents but sparingly soluble in water.[1]
Table 1: Physicochemical Properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 16533-45-2 | [1][3] |
| Molecular Formula | C10H9NO6 | [3] |
| Molecular Weight | 239.18 g/mol | [3] |
| Appearance | White to yellow crystalline solid | [1] |
| Purity (Typical) | ≥98% | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
From a practical standpoint, the presence of both a carboxylic acid and an ester group offers differential reactivity. The carboxylic acid can be readily converted into amides, acid halides, or other esters, while the ethoxycarbonyl group can be hydrolyzed under basic conditions. The nitro group is a key functionality, serving as a precursor to an amine via reduction, which opens pathways to a vast array of heterocyclic compounds and other substituted aromatics.
Synthesis and Manufacturing Landscape
While end-users will typically procure this reagent commercially, an awareness of its synthesis is valuable. A common retrosynthetic approach involves the regioselective mono-esterification of a nitrophthalic acid derivative.[2] The choice of starting materials and purification methods, such as recrystallization, directly impacts the final purity of the commercial product.[2] Impurities may include the isomeric ester or unreacted starting materials. For demanding applications, such as in the early stages of drug development, verifying the purity and identity of the supplied material via analytical methods like NMR or HPLC is a critical due diligence step.
Applications in Research and Drug Development
The utility of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid lies in its role as a versatile intermediate.[1] The strategic placement of its functional groups allows for sequential chemical transformations, making it a valuable starting material in multi-step syntheses.
-
Pharmaceutical Synthesis: It serves as a building block for creating more complex molecules with potential biological activity.[4] The ability to reduce the nitro group to an amine after manipulating the carboxylic acid and ester functions is a common strategy in constructing novel pharmaceutical scaffolds.[5]
-
Agrochemical Development: Similar to its use in pharmaceuticals, this compound is employed in the synthesis of new herbicides and pesticides.[1][4]
-
Materials Science: The rigid aromatic core and reactive functional groups make it a candidate for incorporation into specialty polymers and dyes.[4]
Commercial Availability and Supplier Analysis
A variety of chemical suppliers offer 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, typically in research quantities ranging from grams to hundreds of grams. When selecting a supplier, researchers should consider factors beyond price, including purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.
Table 2: Selected Commercial Suppliers of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
| Supplier | Typical Purity | Notes |
| BLDpharm | 98+% | Offers various quantities from 5g to 500g.[3] |
| Sigma-Aldrich (Merck) | Assay: 97% | A well-established supplier with extensive documentation.[6] |
| Fisher Scientific | Varies | Distributes products from various manufacturers, including Sigma-Aldrich.[6] |
| Lead Sciences | 98+% | Provides the compound under their BLDpharm brand.[3] |
This list is not exhaustive, and availability may vary by region and time. It is recommended to obtain quotes from multiple vendors and inquire about batch-specific purity data.
Procurement and Quality Qualification Workflow
A systematic approach to procurement is essential to ensure experimental success. The following workflow outlines key decision points for a researcher.
Caption: Supplier Qualification Workflow for Critical Reagents.
Safety, Handling, and Storage
Proper handling of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is crucial for laboratory safety. The compound is classified as an irritant.[7][8]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[7][9]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[7][9]
-
Handling: Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[8]
-
Spills: In case of a spill, avoid generating dust.[10] Take up the material mechanically and place it in appropriate containers for disposal.[10]
Storage:
-
Store in a cool, well-ventilated place.[9]
-
Keep the container tightly closed and sealed in a dry environment.[3]
-
Incompatible Materials: Avoid strong oxidizing agents.[9]
The following diagram illustrates the logical flow for safe handling from receipt to disposal.
Caption: Safe Handling and Disposal Workflow.
Conclusion
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a key synthetic intermediate with broad applications in the development of new pharmaceuticals and agrochemicals.[1] Its successful application hinges on sourcing high-purity material from reliable commercial suppliers. Researchers must adopt a rigorous approach to supplier qualification, incoming material verification, and safe laboratory practices. By following the guidelines and workflows presented in this technical guide, scientists can confidently and safely incorporate this versatile building block into their research and development programs.
References
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National Institute of Standards and Technology. Benzoic acid, 2-nitro- - the NIST WebBook. [Link]
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Wikipedia. 2-Nitrobenzoic acid. [Link]
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Lead Sciences. 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. [Link]
- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
-
PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Pleiades Publishing. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
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- 2. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Benchchem [benchchem.com]
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- 4. chemimpex.com [chemimpex.com]
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An In-depth Technical Guide on the Safe Handling of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety protocols and handling precautions for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (CAS No. 16533-45-2). As a Senior Application Scientist, the objective is not merely to list procedures but to provide a framework of understanding, enabling researchers to build a self-validating system of safety based on the compound's inherent chemical properties. The information herein is synthesized from authoritative safety data sheets of structurally analogous compounds, primarily 2-nitrobenzoic acid, to establish a robust and cautious approach in the absence of a dedicated safety data sheet for the specific title compound.
Hazard Identification and Risk Causality
Understanding the safety profile of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid begins with a structural deconstruction to anticipate its reactivity and physiological effects. The molecule's behavior is dictated by the interplay of its three core functional components: the benzoic acid backbone, the electron-withdrawing nitro group (-NO2), and the ethoxycarbonyl group (-COOEt).
-
Benzoic Acid Core : The foundational structure is known to be an irritant. As a class, benzoic acid and its derivatives can cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Nitro Group (-NO2) : This is a powerful electron-withdrawing group. Its presence significantly increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid.[3] Aromatic nitro compounds are reactive and can pose specific toxicological risks; they can react violently with reducing agents and strong bases.[4][5] During combustion, this group is the source of hazardous nitrogen oxide (NOx) fumes.[4][5]
-
Ethoxycarbonyl Group (-COOEt) : This ester group is generally less reactive than the other functionalities but contributes to the overall polarity and solubility of the compound.
Based on the hazard profile of the parent compound, 2-nitrobenzoic acid, we can infer the following Globally Harmonized System (GHS) classification for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. It is critical to handle the compound as if it meets these classifications until specific data becomes available.
Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |
The following diagram illustrates the logical workflow for assessing risk when encountering a new or sparsely documented chemical like 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
Caption: Risk assessment workflow for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
Exposure Controls and Personal Protection
A multi-layered approach is essential to minimize exposure. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). The causality is clear: because the compound is an irritant solid that can form dust, the primary goal is to prevent its contact with skin, eyes, and the respiratory system.[6]
-
Engineering Controls : All work with 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, including weighing and transfers, must be conducted in a certified chemical fume hood.[5][7] The ventilation system serves to capture any dust or vapors at the source, providing the primary barrier of protection. An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its selection is directly dictated by the hazards identified in Section 1.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles (compliant with NIOSH or EN 166 standards).[4][5] | Prevents airborne particles from causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a fully buttoned lab coat.[4][5] | Protects against direct skin contact that can cause irritation. |
| Respiratory Protection | Generally not required with proper fume hood use. A NIOSH/MSHA-approved respirator should be available for emergencies or spill cleanup.[5] | Protects against inhalation of dust, which may cause respiratory tract irritation. |
-
Hygiene Practices : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and laundered before reuse.[4][8]
Safe Handling, Storage, and Emergency Protocols
Adherence to standardized protocols is fundamental to ensuring safety and experimental integrity.
Standard Protocol for Handling and Use
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Don all required PPE as specified in Section 2.
-
Weighing & Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid generating dust.[7][9] If dust is generated, allow it to settle within the hood before proceeding.
-
Dissolution : When dissolving the solid, add it slowly to the solvent. Be aware of potential exothermic reactions, especially if dissolving in a basic solution.
-
Post-Handling : Securely close the container immediately after use.[5][10] Decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly.
Storage Conditions
Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight.[5][10]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[5][10]
-
Incompatibilities : Segregate from strong oxidizing agents, strong bases, and reducing agents.[5] The rationale is to prevent violent exothermic or explosive reactions.
Emergency Spill Response Protocol
In the event of a spill, a calm and methodical response is critical.
Caption: Step-by-step workflow for responding to a spill.
First Aid and Disposal Considerations
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of an exposure.[4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][8]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal
2-(Ethoxycarbonyl)-6-nitrobenzoic acid and its containers must be treated as hazardous waste.
-
Chemical Waste : Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7] Do not allow the chemical to enter drains.[5]
-
Contaminated Packaging : Handle uncleaned containers as you would the product itself. Dispose of the container to a hazardous or special waste collection point.[8]
-
Regulatory Compliance : All disposal methods must be in accordance with local, state, and federal regulations.[4][8]
Conclusion
While 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a valuable intermediate in drug development and chemical synthesis, its safe use hinges on a proactive and informed approach to risk management.[6] By understanding the causality of its hazards rooted in its chemical structure, researchers can implement effective controls and handling procedures. The protocols outlined in this guide, derived from authoritative data on analogous compounds, provide a self-validating framework for protecting personnel and ensuring the integrity of research.
References
-
Safety Data Sheet: Benzoic acid. Carl ROTH.[Link]
-
Benzoic acid MSDS. Harper College.[Link]
-
SAFETY DATA SHEET for 2-Ethoxybenzoic acid. (2025). Thermo Fisher Scientific.[Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. guidechem.com [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 2-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
Methodological & Application
The Strategic Utility of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid in Advanced Organic Synthesis
Introduction: A Multifunctional Building Block
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound characterized by the presence of a carboxylic acid, an ester, and a nitro group on a single benzene ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable and specialized building block in the field of organic synthesis.[1] Its applications are particularly notable in the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.[2] This guide provides an in-depth exploration of the synthetic utility of 2-(ethoxycarbonyl)-6-nitrobenzoic acid, offering detailed protocols and mechanistic insights for researchers and professionals in the chemical sciences.
The strategic placement of an electron-withdrawing nitro group ortho to a carboxylic acid and an ethoxycarbonyl group creates a unique electronic and steric environment. The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, while also influencing the acidity and reactivity of the adjacent carboxylic acid.[1] The presence of three distinct functional groups offers multiple reaction sites, allowing for a diverse range of chemical transformations and the synthesis of complex molecular architectures.[1]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of 2-(ethoxycarbonyl)-6-nitrobenzoic acid is essential for its safe and effective use in the laboratory.
| Property | Value |
| CAS Number | 16533-45-2 |
| Molecular Formula | C10H9NO6 |
| Molecular Weight | 239.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| Storage | Sealed in a dry place at room temperature |
Safety Precautions: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid may cause irritation to the skin, eyes, and respiratory system. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Application: Synthesis of Heterocyclic Scaffolds via Reductive Cyclization
A primary application of 2-(ethoxycarbonyl)-6-nitrobenzoic acid lies in its use as a precursor for the synthesis of various heterocyclic compounds. The strategic positioning of the nitro group and the two carbonyl functionalities allows for intramolecular cyclization reactions following the reduction of the nitro group to an amine. This approach provides a powerful tool for the construction of fused ring systems.
Proposed Application: Synthesis of 2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-1,9-dione
This section outlines a detailed protocol for a proposed synthesis of a quinazoline derivative, a heterocyclic scaffold prevalent in many biologically active molecules. This protocol is based on established principles of reductive cyclization of nitroarenes and subsequent intramolecular amidation.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
This protocol details the synthesis of the title compound from a commercially available starting material, 3-nitrophthalic acid.
Materials:
-
3-Nitrophthalic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
Dichloromethane
-
Potassium carbonate
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 35 g of 3-nitrophthalic acid in 300 ml of ethanol containing a catalytic amount of concentrated hydrochloric acid.[1]
-
Slowly add 20 ml of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture under reflux for 24 hours.[1]
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Pour the residue into 700 ml of ice-cold water and extract the aqueous layer with ethyl acetate.[1]
-
Wash the organic layer with water and then back-extract with an aqueous solution of potassium carbonate.[1]
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract with dichloromethane.[1]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(ethoxycarbonyl)-6-nitrobenzoic acid as a solid (yield: 29 g, 74%).[1]
Part 2: Reductive Cyclization to Synthesize 2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-1,9-dione
This part of the protocol describes the transformation of 2-(ethoxycarbonyl)-6-nitrobenzoic acid into the target quinazoline derivative.
Materials:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation vessel, dissolve 10 g of 2-(ethoxycarbonyl)-6-nitrobenzoic acid in 150 ml of methanol.
-
Carefully add 1 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12 hours, or until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is the cyclized 2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-1,9-dione.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Mechanistic Insights
The synthesis of the quinazoline derivative proceeds through a two-step mechanism:
-
Reduction of the Nitro Group: The aromatic nitro group is reduced to a primary amine in the presence of a palladium catalyst and hydrogen gas. This transformation is a well-established and highly efficient reaction.
-
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the adjacent ethoxycarbonyl group, leading to an intramolecular cyclization. This is followed by the elimination of ethanol to form the stable lactam ring of the quinazoline system.
Caption: Proposed reaction mechanism for the synthesis of the quinazoline derivative.
Data Presentation: Expected Outcome
| Starting Material | Product | Reagents and Conditions | Expected Yield |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-1,9-dione | H₂, 10% Pd/C, Methanol, RT, 50 psi | >80% (based on analogous reactions) |
Conclusion and Future Perspectives
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a versatile and highly functionalized building block with significant potential in organic synthesis. The protocol detailed in this guide for the synthesis of a quinazoline derivative via reductive cyclization highlights its utility in the construction of complex heterocyclic systems. The presence of multiple reactive sites opens up a wide array of possibilities for the synthesis of diverse molecular scaffolds for applications in drug discovery and materials science. Further exploration of its reactivity could lead to the development of novel synthetic methodologies for the preparation of other important classes of heterocyclic compounds.
References
- Google Patents. (n.d.). EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid.
Sources
Application Notes & Protocols: 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a prime example of a highly versatile bifunctional building block. Its unique arrangement of a carboxylic acid, an ethoxycarbonyl group, and a nitro group on an aromatic scaffold provides a rich platform for a multitude of chemical transformations. This compound is particularly valuable in the synthesis of nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmacologically active molecules. The presence of the nitro group, a precursor to a primary amine, and the differentially reactive carbonyl functionalities (a free carboxylic acid and an ester) allow for sequential and controlled modifications, making it an indispensable tool for constructing complex molecular architectures.
This guide provides an in-depth look at the physicochemical properties, synthetic utility, and detailed protocols for leveraging 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in pharmaceutical research and development.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 16533-45-2 | |
| Molecular Formula | C₁₀H₉NO₆ | |
| Molecular Weight | 239.18 g/mol | |
| Appearance | White to yellow crystalline solid | |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Spectroscopic Data (Expected): While a detailed spectroscopic analysis for this specific molecule is not readily available, the following table provides expected characteristic signals based on its functional groups and data from the closely related 2-nitrobenzoic acid.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Aromatic protons (3H, multiplet), -OCH₂CH₃ (2H, quartet), -OCH₂CH₃ (3H, triplet), Carboxylic acid proton (1H, broad singlet) |
| ¹³C NMR | Carbonyl carbons (C=O) for acid and ester, Aromatic carbons, Alkyl carbons of the ethyl group |
| IR (Infrared) | Broad O-H stretch (~3300-2500 cm⁻¹) for carboxylic acid, C=O stretch (~1700 cm⁻¹) for acid and ester, Asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹) |
Synthetic Utility and Key Transformations
The true power of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid lies in its capacity to undergo a variety of chemical transformations, making it a valuable precursor for diverse molecular scaffolds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄). This transformation is a gateway to a vast array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
-
Amide Bond Formation: The carboxylic acid moiety can be activated (e.g., with SOCl₂, EDCI) and reacted with amines to form amide bonds, a common linkage in many pharmaceutical agents.
-
Ester Manipulation: The ethoxycarbonyl group can be hydrolyzed to the corresponding dicarboxylic acid or can participate in transesterification reactions. This differential reactivity compared to the free carboxylic acid allows for selective chemical modifications.
The following workflow illustrates the central role of this building block in generating diverse chemical entities.
Caption: Synthetic pathways from 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
Protocol: Synthesis of Ethyl 2-amino-6-nitrobenzoate
This protocol details a common and crucial transformation: the selective reduction of the nitro group. The resulting aminobenzoate is a key intermediate for the synthesis of various heterocyclic systems.
4.1. Materials and Reagents
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
4.2. Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
4.3. Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq) in absolute ethanol. The volume of ethanol should be sufficient to fully dissolve the starting material upon gentle warming.
-
Rationale: Ethanol is a good solvent for the starting material and the reaction intermediates. It is also compatible with the reducing agent.
-
-
Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) portion-wise. Following the addition of the tin chloride, slowly add concentrated hydrochloric acid. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.
-
Rationale: Tin(II) chloride in the presence of concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro groups to anilines. The large excess ensures the complete conversion of the starting material.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Rationale: Heating the reaction to reflux increases the reaction rate, ensuring a timely completion of the reduction.
-
-
Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture over crushed ice and basify by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Be cautious as this will cause effervescence (CO₂ evolution).
-
Rationale: The reaction is quenched with ice to dissipate any residual heat. Basification with NaHCO₃ neutralizes the excess HCl and precipitates the tin salts, which can then be filtered off.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the desired amino-ester product from the aqueous phase. Multiple extractions ensure a high recovery of the product.
-
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Rationale: Washing with brine helps to remove any residual water from the organic phase. The drying agent removes the final traces of water.
-
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ethyl 2-amino-6-nitrobenzoate.
Mechanistic Insight: The Reduction of a Nitro Group
Understanding the mechanism of the key transformations is crucial for troubleshooting and optimizing reaction conditions. The reduction of a nitro group by a dissolving metal, such as tin in HCl, is a complex process involving a series of single-electron transfers.
Application of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid in Agrochemical Synthesis: A Detailed Guide to the Synthesis of Sulfonylurea Herbicides
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1]. The strategic placement of the ethoxycarbonyl, nitro, and carboxylic acid functional groups on the benzene ring allows for a diverse range of chemical transformations. This application note provides a detailed guide on the synthetic utility of this compound and its derivatives in the preparation of sulfonylurea herbicides, a critical class of agrochemicals for modern agriculture.
Sulfonylurea herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and low toxicity to mammals. Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. By blocking this vital metabolic pathway, sulfonylurea herbicides effectively halt plant growth, leading to weed death.
This guide will focus on the synthesis of the sulfonylurea herbicide Triasulfuron as a representative example. We will detail the key synthetic transformations required to convert a 2-substituted benzoic acid scaffold into the final active ingredient. The protocols provided are based on established chemical principles and patent literature, offering researchers and drug development professionals a practical and in-depth understanding of the synthetic process.
Overall Synthetic Workflow: From Benzoic Acid Precursor to Triasulfuron
The synthesis of Triasulfuron from a 2-substituted benzoic acid precursor involves a multi-step sequence. The key strategic bond formation is the creation of the sulfonylurea bridge, which connects the substituted benzene ring to the heterocyclic triazine moiety. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for Triasulfuron.
Part 1: Synthesis of the Key Intermediate: 2-(2-Chloroethoxy)benzenesulfonyl Chloride
The cornerstone of the Triasulfuron synthesis is the preparation of the appropriately substituted benzenesulfonyl chloride. While the direct conversion of 2-(ethoxycarbonyl)-6-nitrobenzoic acid presents a multi-step challenge, a more convergent and industrially relevant approach involves the synthesis of 2-(2-chloroethoxy)benzenesulfonyl chloride from a related precursor. This section details a plausible and well-documented pathway to this key intermediate.
Step 1: Synthesis of 2-(2-Chloroethoxy)aniline
The introduction of the 2-chloroethoxy side chain is a critical first step. This is typically achieved via a Williamson ether synthesis on a suitable phenolic precursor. For this guide, we will consider the synthesis starting from 2-aminophenol.
Reaction:
Protocol 1: Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Alkylation: To the stirred suspension, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Causality and Experimental Choices:
-
Solvent: Acetone or DMF are used for their ability to dissolve the reactants and facilitate the SN2 reaction. DMF is a polar aprotic solvent that can accelerate the reaction rate.
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Excess Alkylating Agent: A slight excess of 1-bromo-2-chloroethane is used to ensure complete consumption of the 2-aminophenol.
Data Table: Synthesis of 2-(2-Chloroethoxy)aniline
| Starting Material | Product | Typical Yield | Purity |
| 2-Aminophenol | 2-(2-Chloroethoxy)aniline | 85-95% | >98% (by HPLC) |
digraph "Step_1_Williamson_Ether_Synthesis" { graph [splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853"];reactant1 [label="{
2-Aminophenol
}|{ OH| NH₂}" ]; reactant2 [label="{
1-Bromo-2-chloroethane
}|{Br-CH₂-CH₂-Cl}"]; reagents [label="K₂CO₃, Acetone\nReflux", shape=plaintext, fontcolor="#5F6368"]; product [label="{
2-(2-Chloroethoxy)aniline
}|{ O-CH₂-CH₂-Cl| NH₂}" ];
reactant1 -> reagents; reactant2 -> reagents; reagents -> product; }
Caption: Step 1: Williamson Ether Synthesis.
Step 2 & 3: Diazotization and Sulfonylchlorination of 2-(2-Chloroethoxy)aniline
The conversion of the aniline to the sulfonyl chloride is a two-step process that proceeds through a diazonium salt intermediate.
Reaction:
-
2-(2-Chloroethoxy)aniline + NaNO₂ + HCl → [2-(2-Chloroethoxy)benzenediazonium chloride]
-
[2-(2-Chloroethoxy)benzenediazonium chloride] + SO₂ + CuCl₂ → 2-(2-Chloroethoxy)benzenesulfonyl chloride
Protocol 2: Diazotization and Sulfonylchlorination
-
Diazotization:
-
Prepare a solution of 2-(2-chloroethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylchlorination:
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent like acetic acid, saturated with the gas. Add a catalytic amount of copper(II) chloride (CuCl₂).
-
Slowly add the cold diazonium salt solution to the SO₂ solution, maintaining the temperature between 5-10 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water. The product, 2-(2-chloroethoxy)benzenesulfonyl chloride, will precipitate as an oil or solid.
-
Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.
-
Causality and Experimental Choices:
-
Low Temperature: Diazotization is performed at low temperatures because diazonium salts are unstable and can decompose at higher temperatures.
-
SO₂ and Copper Catalyst: This combination is characteristic of the Meerwein arylation reaction, adapted for sulfonylchlorination. The copper catalyst facilitates the radical reaction between the diazonium salt and sulfur dioxide.
Data Table: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl Chloride
| Starting Material | Product | Typical Yield | Purity |
| 2-(2-Chloroethoxy)aniline | 2-(2-Chloroethoxy)benzenesulfonyl chloride | 70-85% | >95% (by GC-MS) |
digraph "Steps_2_and_3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335", fontname="Arial", fontsize=9];A[label="2-(2-Chloroethoxy)aniline"]; B[label="Diazotization\n(NaNO₂, HCl, 0-5°C)"]; C [label="Benzenediazonium\nSalt Intermediate"]; D [label="Sulfonylchlorination\n(SO₂, CuCl₂)"]; E [label="2-(2-Chloroethoxy)benzenesulfonyl\nchloride"];
A -> B -> C -> D -> E; }
Caption: Steps 2 & 3: Diazotization and Sulfonylchlorination.
Part 2: Synthesis of Triasulfuron
Step 4: Coupling of 2-(2-Chloroethoxy)benzenesulfonyl Chloride with 2-amino-4-methoxy-6-methyl-1,3,5-triazine
The final step in the synthesis of Triasulfuron is the formation of the sulfonylurea bridge by coupling the benzenesulfonyl chloride with the heterocyclic amine.
Reaction:
Protocol 3: Sulfonylurea Bridge Formation
-
Reaction Setup: In a reaction vessel, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in a dry aprotic solvent such as acetonitrile or dichloromethane.
-
Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2-(2-chloroethoxy)benzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up:
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Triasulfuron.
Causality and Experimental Choices:
-
Aprotic Solvent: Dry aprotic solvents are used to prevent hydrolysis of the reactive sulfonyl chloride.
-
Base: The base is required to neutralize the HCl that is formed during the reaction, driving the reaction to completion.
Data Table: Synthesis of Triasulfuron
| Starting Materials | Product | Typical Yield | Melting Point |
| 2-(2-Chloroethoxy)benzenesulfonyl chloride, 2-amino-4-methoxy-6-methyl-1,3,5-triazine | Triasulfuron | 80-90% | 186 °C (decomposes) |
digraph "Step_4_Coupling_Reaction" { graph [splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];reactant1 [label="{
2-(2-Chloroethoxy)benzenesulfonyl chloride
}|{SO₂Cl}"]; reactant2 [label="{
2-amino-4-methoxy-6-methyl-1,3,5-triazine
}|{NH₂}"]; reagents [label="Pyridine, Acetonitrile\nRoom Temperature", shape=plaintext, fontcolor="#5F6368"]; product [label="{
Triasulfuron
}|{SO₂-NH-CO-NH-Triazine}"];
reactant1 -> reagents; reactant2 -> reagents; reagents -> product; }
Caption: Step 4: Final Coupling to form Triasulfuron.
Conclusion
2-(Ethoxycarbonyl)-6-nitrobenzoic acid and its structural analogs are pivotal starting materials in the synthesis of high-value agrochemicals. This guide has demonstrated a plausible and detailed synthetic pathway to the sulfonylurea herbicide Triasulfuron, highlighting the key chemical transformations and the rationale behind the experimental protocols. The synthesis of the crucial 2-(2-chloroethoxy)benzenesulfonyl chloride intermediate and its subsequent coupling with the heterocyclic amine exemplify the strategic application of fundamental organic reactions in the development of modern crop protection agents. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the field of agrochemical synthesis.
References
-
PubChem. Triasulfuron. [Link]
- Google Patents.
- Google Patents.
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Application Notes and Protocols for the Ester Hydrolysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Ester Hydrolysis
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a valuable building block in organic synthesis, often utilized in the preparation of complex heterocyclic systems and pharmacologically active molecules. The conversion of the ethoxycarbonyl group to a carboxylic acid is a critical transformation to unmask a key functional group for further derivatization. However, the hydrolysis of this ester is notoriously challenging due to significant steric hindrance imposed by the ortho-substituents—the nitro group and the carboxylic acid moiety. These bulky groups flank the ester, impeding the approach of nucleophiles to the carbonyl carbon. This steric congestion necessitates robust hydrolysis protocols that deviate from standard saponification conditions.
This document provides a detailed guide to effecting the hydrolysis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid, offering two primary protocols that address the inherent steric challenges. The scientific rationale behind the chosen methodologies is discussed, providing researchers with the necessary insights to successfully perform this transformation.
Mechanistic Considerations in a Sterically Congested Environment
The hydrolysis of esters can be achieved under both acidic and basic conditions. The choice of method is often dictated by the substrate's sensitivity to pH and other functional groups present.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[1] The resulting tetrahedral intermediate then expels the alkoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt.[2] For sterically hindered esters, the approach of the hydroxide ion is significantly slowed.[3] To overcome this, non-aqueous or mixed solvent systems can be employed to enhance the reactivity of the hydroxide ion by reducing its solvation shell, making it a more potent nucleophile.[4][5]
Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.[6][7] While reversible, driving the reaction to completion can be achieved by using a large excess of water. For highly hindered esters, forcing conditions, such as the use of concentrated strong acids, may be necessary to facilitate the reaction.[8]
Given the 2,6-disubstituted nature of the target molecule, a protocol that enhances the nucleophilicity of the hydroxide ion in a non-traditional solvent system is presented as the primary method. An alternative, more aggressive acid-catalyzed method is also provided.
Experimental Workflow Overview
Caption: Experimental workflow for the hydrolysis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid.
Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous System
This protocol is adapted from methodologies developed for the saponification of sterically hindered esters and is the recommended starting point.[5]
Materials:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
TLC plates (silica gel) and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 2-(ethoxycarbonyl)-6-nitrobenzoic acid (1 equivalent) in a 9:1 mixture of anhydrous dichloromethane and anhydrous methanol.
-
Add powdered sodium hydroxide (3 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.
-
Upon completion, carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2), ensuring to perform this in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and dilute with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude 2-carboxy-6-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Protocol 2: Acid-Catalyzed Hydrolysis under Forcing Conditions
This protocol is an alternative for instances where the alkaline hydrolysis proves to be too slow or inefficient.
Materials:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask.
-
With stirring, slowly add 2-(ethoxycarbonyl)-6-nitrobenzoic acid to the sulfuric acid.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, then pour it carefully over a large volume of crushed ice with vigorous stirring.
-
A precipitate of the product should form. If not, proceed to extraction.
-
If a precipitate forms, collect it by vacuum filtration, wash thoroughly with cold deionized water, and dry.
-
If no precipitate forms, transfer the acidic aqueous solution to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash carefully with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Quantitative Data Summary
| Parameter | Protocol 1: Alkaline Hydrolysis | Protocol 2: Acid-Catalyzed Hydrolysis |
| Base/Acid | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) |
| Solvent | Dichloromethane/Methanol (9:1) | Concentrated H₂SO₄ |
| Temperature | Room Temperature | 60-80 °C |
| Reaction Time | Varies (monitor by TLC) | Varies (monitor by TLC) |
| Work-up | Acidic work-up, extraction | Quenching on ice, extraction |
| Expected Yield | Moderate to High | Moderate |
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction stalls, particularly in Protocol 1, gentle heating (to ~40 °C) may be applied. For Protocol 2, the reaction time can be extended, or the temperature slightly increased, but be mindful of potential charring at higher temperatures.
-
Low Yield: Low yields can result from incomplete reaction or loss of product during work-up. Ensure thorough extraction and careful handling during purification.
-
Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and have a neutralizing agent (sodium bicarbonate) readily available.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
The quenching of the reactions, especially the acidic work-up of the basic reaction and the pouring of concentrated acid onto ice, can be exothermic. Perform these steps slowly and with cooling.
-
References
-
Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287. Available at: [Link]
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Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(9), 2973–2977. Available at: [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II). Available at: [Link]
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ScienceMadness.org. (2019). Diethyl Phthalate Acid Hydrolysis. Available at: [Link]
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Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308–319. Available at: [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Organic & Biomolecular Chemistry, 19(39), 8466–8473. Available at: [Link]
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Rospenk, M., & Zeegers-Huyskens, T. (2004). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 2(17), 2486–2493. Available at: [Link]
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Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]
-
Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Organic Chemistry Portal. Available at: [Link]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. Available at: [Link]
- Dynamit Nobel Ag. (1985). Process for preparing nitro benzoic acid alkyl esters. Google Patents.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Available at: [Link]
-
Bender, M. L., & Ginger, R. D. (1955). mechanism of alkaline hydrolysis of hindered aromatic esters, the bal2 mechanism. Journal of the American Chemical Society, 77(14), 348–351. Available at: [Link]
-
Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available at: [Link]
-
Semantic Scholar. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available at: [Link]
-
Khodaei, M. M., et al. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. Available at: [Link]
-
Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. Available at: [Link]
-
Kloxin, C. J., & Scott, T. F. (2015). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Macro Letters, 4(11), 1261–1265. Available at: [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]
-
Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Available at: [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Available at: [Link]
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Moodie, R. B., & Thomas, P. N. (1971). Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B: Physical Organic, 1417–1421. Available at: [Link]
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Application Notes and Protocols: Selective Reduction of the Nitro Group in 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Introduction: The Strategic Importance of 2-Amino-6-(ethoxycarbonyl)benzoic Acid
The selective reduction of the nitro group in 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a critical transformation in synthetic organic chemistry. The resulting product, 2-amino-6-(ethoxycarbonyl)benzoic acid, is a valuable anthranilic acid derivative. These structures are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The primary challenge in this synthesis lies in achieving high chemoselectivity: the nitro group must be reduced to an amine without affecting the adjacent, and potentially sensitive, ester and carboxylic acid functionalities.
This guide provides a detailed analysis of two robust and field-proven methodologies for this transformation: Catalytic Transfer Hydrogenation and Chemical Reduction using Tin(II) Chloride. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only execute the synthesis but also to troubleshoot and adapt the procedures as needed.
Mechanistic Considerations and Strategy Selection
The choice between catalytic hydrogenation and chemical reduction depends on several factors including available equipment, scale, desired purity profile, and tolerance for metal-containing waste streams.
Strategy 1: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and often preferred method for nitro group reduction due to its high efficiency and clean reaction profiles, typically generating water as the only byproduct.[3][4] The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, to facilitate the addition of hydrogen across the nitro group.[5]
While direct hydrogenation with hydrogen gas (H₂) is common, it often requires specialized high-pressure equipment.[6][7] A more accessible alternative is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor molecule in situ. Ammonium formate is an excellent choice as it decomposes on the catalyst surface to provide hydrogen, carbon dioxide, and ammonia.[8] This method is experimentally simpler and avoids the handling of flammable hydrogen gas.
A key consideration is catalyst compatibility. While Pd/C is highly effective for reducing nitro groups, it can also catalyze the reduction of other functional groups under harsher conditions.[9] However, for nitro reductions, it generally displays excellent chemoselectivity, leaving esters and carboxylic acids intact under mild conditions.[6]
Caption: General mechanism of catalytic hydrogenation on a palladium surface.
Strategy 2: Chemical Reduction with Tin(II) Chloride
Chemical reduction using dissolving metals or metal salts in acidic media is a classic and highly reliable method for converting aromatic nitro compounds to anilines.[10] Tin(II) chloride (SnCl₂) in an acidic environment is particularly effective and known for its excellent functional group tolerance, making it ideal for substrates with reducible groups like esters.[3][11]
The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group, with subsequent protonation of the resulting intermediates by the solvent or acid.[11] This process requires a stoichiometric amount of the reducing agent, which results in the formation of tin-based byproducts.
The primary advantage of this method is its mildness and high chemoselectivity. The main drawback is the generation of metal waste, which requires a specific workup procedure for removal and proper disposal.[11]
Caption: Simplified electron transfer pathway for SnCl₂ reduction of a nitroarene.
Comparative Overview of Protocols
| Parameter | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Chemical Reduction |
| Primary Reagents | 10% Pd/C, Ammonium Formate | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Methanol or Ethanol | Ethanol |
| Temperature | Reflux (65-78 °C) | Reflux (~78 °C) |
| Typical Reaction Time | 1-3 hours | 2-4 hours |
| Typical Yield | > 90% | > 85% |
| Pros | High atom economy, no metal waste, simple filtration workup, "greener" method.[8] | Excellent chemoselectivity, tolerant of many functional groups, reliable and robust.[3] |
| Cons | Catalyst can be expensive and is pyrophoric, potential for catalyst poisoning.[12] | Generates stoichiometric tin waste requiring careful workup and disposal, lower atom economy.[11] |
Experimental Protocols
Protocol 1: Selective Reduction via Catalytic Transfer Hydrogenation
This protocol employs palladium on carbon as the catalyst with ammonium formate as the in-situ hydrogen source, offering a highly efficient and environmentally conscious approach.[8]
Materials and Equipment:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® (diatomaceous earth)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq).
-
Solvent Addition: Add methanol or ethanol (approx. 10-15 mL per gram of starting material). Stir the mixture to achieve partial or full dissolution.
-
Reagent Addition: To the stirring suspension, add ammonium formate (4.0-5.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05-0.10 g per gram of starting material). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care and avoid generating dust.
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction is often accompanied by gas evolution (CO₂ and NH₃).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% ethyl acetate in hexanes.[13] The product amine will be more polar (lower Rf) than the starting nitro compound. The reaction is typically complete within 1-3 hours.
-
Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Set up a Buchner funnel with a pad of Celite® (approx. 1 cm thick) over the filter paper. Wet the Celite pad with the reaction solvent.
-
Filtration: Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the filter cake thoroughly with additional solvent (2-3 portions) to ensure all product is collected. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution to remove any unreacted starting material and other acidic impurities. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude 2-amino-6-(ethoxycarbonyl)benzoic acid.
-
Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
Protocol 2: Selective Reduction with Tin(II) Chloride
This protocol utilizes the classic and highly chemoselective reduction capabilities of stannous chloride.[3][11]
Materials and Equipment:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Celite®
-
Standard glassware for reflux, filtration, and extraction as listed in Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq) in ethanol (10-15 mL per gram).
-
Reagent Addition: Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux. The reaction mixture will typically become a clear, homogeneous solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is generally complete in 2-4 hours.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Basification: Slowly and carefully add saturated NaHCO₃ solution or 1 M NaOH while stirring vigorously until the pH of the mixture is ~8. A thick, white precipitate of tin hydroxides will form. Rationale: Basification neutralizes the acidic reaction mixture and precipitates the tin salts, allowing for their removal by filtration. It also ensures the product is in its free amine form for extraction.
-
Filtration: Filter the thick slurry through a pad of Celite® in a Buchner funnel. Wash the reaction flask and the filter cake extensively with ethyl acetate to recover all the product. This filtration can be slow; patience is required.
-
Extraction: Transfer the filtrate to a separatory funnel. The layers may not be perfectly clear. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify as needed by recrystallization.
Caption: Workflow diagram for the synthesis of 2-amino-6-(ethoxycarbonyl)benzoic acid.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (1975). US3882171A - Hydrogenation of nitrobenzoic acids.
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (2011). EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid.
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Scientific Research Publishing. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).... Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
- Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
-
ACS Publications. (1982). Reduction of aromatic nitro compounds to aromatic amines by sodium trimethylsilanethiolate. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2015). Reduction of Nitro Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]
-
De Gruyter. (2019). Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Reorganized, weak C–H⋯O interactions directly modify the mechanical properties and compaction performance of a series of nitrobenzoic acids. CrystEngComm. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Quora. (2016). Which one is more acidic o-nitrobenzoic acid or p-nitrobenzoic acid?. Retrieved from [Link]
-
PubMed. (2016). Conformational dimorphism in o-nitrobenzoic acid: alternative ways to avoid the O...O clash. Retrieved from [Link]
-
PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Conformational dimorphism in o-nitrobenzoic acid: alternative ways to avoid the O...O clash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols for the Analysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid by HPLC and GC-MS
Introduction: The Analytical Imperative for 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
2-(Ethoxycarbonyl)-6-nitrobenzoic acid (CAS No. 16533-45-2), a substituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a carboxylic acid, an ester, and a nitro group, imparts a unique reactivity that is leveraged in various synthetic pathways. The purity of this intermediate is paramount, as the presence of impurities, such as positional isomers or unreacted starting materials, can significantly impact the yield, safety, and efficacy of the final product.
This document provides detailed analytical methods for the robust detection and quantification of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive impurity profiling. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system grounded in scientific principles.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. A reversed-phase method is presented here, which separates compounds based on their hydrophobicity.
Principle of the Method
The analyte is separated on a C18 stationary phase, which is non-polar. A polar mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, is used to elute the compounds. The retention of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is primarily governed by the partitioning between the stationary and mobile phases. The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. By maintaining the pH below the pKa of the carboxylic acid, the compound remains in its protonated, less polar form, leading to better retention and symmetrical peaks. Detection is achieved by monitoring the UV absorbance of the analyte, which is significant due to the presence of the aromatic ring and the nitro group chromophore.
Potential Impurities
Based on the general synthesis of nitrobenzoic acids, which often involves the nitration of a benzoic acid derivative, potential impurities may include:
-
Positional Isomers: Isomers with the nitro and/or ethoxycarbonyl group at different positions on the benzene ring.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed through side reactions during synthesis.
The developed HPLC method is designed to resolve the target analyte from these potential impurities.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or other suitable acidic modifier.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. The addition of an acid suppresses the ionization of the carboxylic acid group of the analyte, leading to improved peak shape and retention time stability.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and dissolve it in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic carboxylic acids. |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B | A gradient is often necessary to achieve good separation of the main component from potential impurities with varying polarities. |
| Gradient Program | 0-2 min: 95% A, 5% B; 2-15 min: linear to 5% A, 95% B; 15-20 min: 5% A, 95% B; 20.1-25 min: 95% A, 5% B | This gradient profile allows for the elution of polar impurities first, followed by the target analyte and then less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds with nitro groups typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
4. Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in the sample solution from the calibration curve.
-
System Suitability: Before sample analysis, inject a standard solution multiple times (e.g., n=5) and verify that the system suitability parameters, such as retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000), are within acceptable limits.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a highly sensitive and specific technique ideal for the identification of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and the characterization of its impurities. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.
Principle of the Method
The carboxylic acid group of the analyte is derivatized, typically through silylation, to form a less polar and more volatile trimethylsilyl (TMS) ester.[1] This derivative is then introduced into the gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for the compound, allowing for its definitive identification.
Predicted Mass Spectral Fragmentation
Based on the fragmentation patterns of similar molecules like 2-(Methoxycarbonyl)-6-nitrobenzoic acid, the following key fragments are expected for the TMS-derivatized 2-(Ethoxycarbonyl)-6-nitrobenzoic acid:
-
Loss of an ethoxy group (-OCH2CH3): Cleavage of the ester can lead to the loss of an ethoxy radical.
-
Loss of the carboxyl group (-COOTMS): Decarboxylation is a common fragmentation pathway for benzoic acids.
-
Fragmentation of the nitro group: Loss of NO2 or NO.
-
Fragments related to the TMS group.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Consumables
-
GC-MS system with a capillary column inlet, an electron ionization (EI) source, and a quadrupole or other suitable mass analyzer.
-
A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Autosampler vials with inserts.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
2. Derivatization Procedure
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.
-
Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.
-
Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS.
3. GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column suitable for the separation of a wide range of derivatized organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on the sample concentration | A split injection is suitable for concentrated samples, while a splitless injection is used for trace analysis. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Optimizes ionization efficiency. |
| MS Quad Temp. | 150 °C | Maintains a stable mass analyzer temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized analyte and its fragments. |
4. Data Analysis
-
Identification: Identify the peak corresponding to the TMS derivative of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Impurity Profiling: Identify and tentatively quantify any impurities present in the sample by integrating their peak areas and comparing their mass spectra to library databases.
Method Validation: Ensuring Trustworthiness
Both the HPLC and GC-MS methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide a comprehensive analytical toolkit for the quality control of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. The HPLC method is well-suited for routine purity assessments and quantification, offering a balance of speed and reliability. The GC-MS method, with its high sensitivity and specificity, is invaluable for definitive identification and in-depth impurity profiling. By understanding the principles behind these methods and adhering to the detailed protocols, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby contributing to the safety and efficacy of the final products.
References
-
PrepChem. Synthesis of 2-nitrobenzoic acid. Available from: [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]
-
SIELC Technologies. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid. Available from: [Link]
-
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available from: [Link]
-
DOI. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available from: [Link]
-
MDPI. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Available from: [Link]
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures. Available from: [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]
-
ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. Available from: [Link]
-
PubMed. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. Available from: [Link]
- Google Patents. Synthesis method of 2-ethoxybenzoic acid compound.
-
YouTube. Making mostly m-nitrobenzoic acid. Available from: [Link]
Sources
Application Notes and Protocols for the Synthesis of Amides from 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates
The synthesis of amides from 2-(ethoxycarbonyl)-6-nitrobenzoic acid presents a nuanced challenge in synthetic organic chemistry. This substrate incorporates both significant steric hindrance from the ortho-ethoxycarbonyl group and electronic deactivation from the ortho-nitro group. These features can significantly impede the progress of standard amide coupling reactions, necessitating carefully optimized protocols. This guide provides detailed experimental procedures, explains the underlying chemical principles, and offers insights into overcoming the hurdles associated with this specific transformation. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for the synthesis of amide derivatives from this challenging starting material.
Understanding the Reaction Landscape: Mechanism and Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The direct reaction is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt.[1] The core principle of amide synthesis, therefore, revolves around converting the carboxylic acid's hydroxyl group into a better leaving group.
For a substrate like 2-(ethoxycarbonyl)-6-nitrobenzoic acid, the choice of coupling reagent is paramount. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the carboxylate, while the bulky adjacent ethoxycarbonyl group sterically shields the reaction center.
Two primary strategies are presented here to address these challenges: a carbodiimide-based approach and a uronium/aminium salt-based approach.
Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then susceptible to nucleophilic attack by the amine. To suppress common side reactions, such as the formation of an unreactive N-acylurea, and to minimize racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[4] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine. For electron-deficient carboxylic acids, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be crucial for achieving good yields by forming a highly reactive acyliminium ion intermediate.[4]
Figure 1: Workflow for EDC/HOBt/DMAP mediated amide synthesis.
Method 2: Uronium/Aminium Salt Coupling with HATU
For sterically demanding substrates, uronium/aminium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[5] HATU is known for its high reactivity and is particularly well-suited for challenging couplings.[5][6] The mechanism involves the formation of a highly reactive OAt-active ester.[7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the liberated acid.
Figure 2: Workflow for HATU mediated amide synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | Commercially available | >98% | |
| Amine (Primary or Secondary) | Commercially available | >98% | |
| EDC (EDAC·HCl) | Commercially available | >98% | Store under inert gas, moisture sensitive. |
| HOBt | Commercially available | >98% | Anhydrous grade recommended. |
| DMAP | Commercially available | >99% | |
| HATU | Commercially available | >98% | Store under inert gas, moisture sensitive. |
| DIPEA (Hünig's base) | Commercially available | >99% | Anhydrous grade recommended. |
| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous | |
| Dichloromethane (DCM) | Commercially available | Anhydrous | |
| Ethyl acetate (EtOAc) | Commercially available | HPLC grade | For workup and chromatography. |
| Hexanes | Commercially available | HPLC grade | For chromatography. |
Protocol 1: EDC/HOBt/DMAP Coupling
This protocol is a robust starting point for the synthesis of amides from 2-(ethoxycarbonyl)-6-nitrobenzoic acid, particularly when dealing with less sterically hindered amines.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. To this solution, add the desired primary or secondary amine (1.1 eq.), HOBt (1.2 eq.), and DMAP (0.1 eq.).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. The addition of EDC is often exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The aqueous washes help to remove unreacted starting materials, HOBt, and the urea byproduct from EDC.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HATU Coupling
This protocol is recommended for more challenging couplings, especially with sterically hindered amines, where the EDC/HOBt method may prove to be inefficient.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base and Amine Addition: Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the reactive OAt-ester. Then, add the amine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are typically faster than those with EDC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Moisture can hydrolyze the active intermediates and coupling reagents, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Base: For HATU coupling, a non-nucleophilic base like DIPEA is essential to prevent it from competing with the desired amine.
-
Reaction Temperature: While most amide couplings are run at room temperature, gentle heating (40-50 °C) can sometimes be beneficial for sluggish reactions, though this may increase the risk of side reactions.
-
Purification: The byproducts of both EDC and HATU couplings are generally water-soluble or can be removed during standard aqueous workup and chromatography.
Conclusion
The synthesis of amides from 2-(ethoxycarbonyl)-6-nitrobenzoic acid requires a thoughtful approach to overcome the challenges posed by its electronic and steric properties. The EDC/HOBt/DMAP and HATU protocols provided in this guide offer reliable and adaptable methods for achieving this transformation. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of amide derivatives for applications in drug discovery and materials science.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link].
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link].
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link].
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Available at: [Link].
-
Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry. Available at: [Link].
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link].
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link].
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Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. Available at: [Link].
-
Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. ResearchGate. Available at: [Link].
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the preparation of amides. Chemguide. Available at: [Link].
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EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link].
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Reaction of 2-nitrobenzoic acid with styrene. ResearchGate. Available at: [Link].
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Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Available at: [Link].
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Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. PMC. Available at: [Link].
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Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. Available at: [Link].
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link].
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HATU. Wikipedia. Available at: [Link].
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available at: [Link].
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Application Notes and Protocols: Regioselective Reactions of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Introduction
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a versatile difunctional aromatic compound that serves as a valuable building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, an ester, and a nitro group—each amenable to a variety of chemical transformations. The strategic positioning of these groups on the benzene ring, particularly the ortho-relationship between the carboxylic acid and the nitro group, introduces electronic and steric factors that can be exploited to achieve high regioselectivity in its reactions. This guide provides an in-depth exploration of the key regioselective reactions of this molecule, offering both mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.
The inherent reactivity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is governed by the interplay of its substituents. The nitro and ethoxycarbonyl groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2] Conversely, these groups can activate the ring for nucleophilic aromatic substitution. The steric hindrance imposed by the ortho-substituents significantly influences the reactivity of the carboxylic acid and the ester, a phenomenon known as the "ortho effect".[3][4][5][6] This effect generally increases the acidity of the benzoic acid derivative.[4][5][6] Understanding and controlling these factors are paramount to achieving desired chemical outcomes.
This document will detail protocols for three principal regioselective transformations:
-
Selective Reduction of the Nitro Group: A critical step for introducing an amino functionality, which is a common pharmacophore.
-
Selective Hydrolysis of the Ethoxycarbonyl Group: Providing access to the corresponding dicarboxylic acid, a key intermediate for further derivatization.
-
Selective Reactions at the Carboxylic Acid Group: Enabling the formation of amides, esters, and other derivatives while preserving the other functional groups.
Regioselective Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a foundational transformation in the synthesis of many biologically active molecules.[7] The challenge lies in achieving this reduction with high chemoselectivity, leaving the ester and carboxylic acid groups intact. While catalytic hydrogenation is a powerful method for nitro group reduction, it can sometimes lead to the reduction of other functional groups.[7][8] A more controlled and highly selective method involves the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂).[9]
Mechanistic Rationale
The reduction of a nitro group by SnCl₂ in an acidic medium proceeds through a series of single electron transfers from the Sn(II) ion to the nitro group. The acidic environment facilitates the protonation of the oxygen atoms of the nitro group, making it a better electron acceptor. The overall process involves the transfer of six electrons and results in the formation of the corresponding aniline, with the tin being oxidized to Sn(IV). This method is well-regarded for its tolerance of other reducible functional groups like esters and carboxylic acids.[9]
Experimental Workflow: Selective Nitro Group Reduction
Caption: Workflow for the selective reduction of the nitro group.
Detailed Protocol: Synthesis of 2-Amino-6-(ethoxycarbonyl)benzoic acid
Materials:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-(ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq) in absolute ethanol.
-
To this solution, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-water.
-
Carefully neutralize the mixture by adding 5% aqueous sodium bicarbonate solution until the pH is between 7 and 8.[9]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-(ethoxycarbonyl)benzoic acid.
Data Summary:
| Parameter | Value |
| Reactant | 2-(Ethoxycarbonyl)-6-nitrobenzoic acid |
| Reagent | SnCl₂·2H₂O |
| Solvent | Absolute Ethanol |
| Temperature | 70°C |
| Typical Yield | >90% |
Regioselective Hydrolysis of the Ethoxycarbonyl Group
Selective cleavage of the ethyl ester in the presence of the carboxylic acid and nitro functionalities can be challenging. Standard acidic or basic hydrolysis conditions can lead to a mixture of products or hydrolysis of both carboxyl groups.[10] Enzymatic hydrolysis offers a mild and highly selective alternative for such transformations.[11]
Mechanistic Rationale
Lipases are enzymes that catalyze the hydrolysis of esters. Their catalytic activity is often highly specific to the structure of the substrate, allowing for regioselective reactions under mild conditions (room temperature, neutral pH). This selectivity is attributed to the specific binding of the substrate within the enzyme's active site. For 2-(ethoxycarbonyl)-6-nitrobenzoic acid, a lipase can be selected that preferentially hydrolyzes the ethyl ester over participating in any reaction with the carboxylic acid or nitro group.
Experimental Workflow: Selective Ester Hydrolysis
Caption: Workflow for selective enzymatic hydrolysis of the ester.
Detailed Protocol: Synthesis of 2-Carboxy-3-nitrobenzoic acid
Materials:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Immobilized Lipase (e.g., Candida antarctica lipase B)
-
Phosphate buffer (pH 7.0)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-(ethoxycarbonyl)-6-nitrobenzoic acid in a phosphate buffer (pH 7.0).
-
Add the immobilized lipase to the suspension.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, filter off the immobilized enzyme.
-
Wash the enzyme with a small amount of water.
-
Acidify the filtrate to pH 2-3 with dilute HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-carboxy-3-nitrobenzoic acid.
Data Summary:
| Parameter | Value |
| Reactant | 2-(Ethoxycarbonyl)-6-nitrobenzoic acid |
| Reagent | Immobilized Lipase |
| Solvent | Phosphate Buffer (pH 7.0) |
| Temperature | Room Temperature |
| Typical Yield | High |
Regioselective Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can be selectively functionalized, for example, through amide bond formation, while leaving the ester and nitro groups untouched. This requires the activation of the carboxylic acid, typically using a coupling agent, followed by the addition of an amine.
Mechanistic Rationale
Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-Hydroxysuccinimide (NHS), are commonly used to facilitate amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. NHS intercepts this intermediate to form a more stable NHS-ester, which then reacts cleanly with the amine to form the desired amide. This two-step, one-pot procedure is highly efficient and proceeds under mild conditions, ensuring the preservation of other functional groups.
Experimental Workflow: Selective Amide Formation
Caption: Workflow for selective amide bond formation at the carboxylic acid.
Detailed Protocol: Synthesis of a Representative Amide
Materials:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
A primary or secondary amine
-
Anhydrous Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(ethoxycarbonyl)-6-nitrobenzoic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir for 30 minutes at 0°C.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Summary:
| Parameter | Value |
| Reactant | 2-(Ethoxycarbonyl)-6-nitrobenzoic acid |
| Reagents | EDC, NHS, Amine |
| Solvent | Anhydrous DMF |
| Temperature | 0°C to Room Temperature |
| Typical Yield | Good to Excellent |
Conclusion
The regioselective manipulation of the functional groups in 2-(ethoxycarbonyl)-6-nitrobenzoic acid is a powerful strategy for the synthesis of complex molecules. The protocols detailed in this guide provide reliable and reproducible methods for the selective reduction of the nitro group, hydrolysis of the ester, and functionalization of the carboxylic acid. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
- Chen, D., Zhou, Y., Zhou, H., Liu, S., Liu, Q., Zhang, K., & Uozumi, Y. (2018).
- Deshmukh, G., & Murugavel, R. (2025). A metal-free reduction of nitro aromatics is mediated by tetrahydroxydiboron under mild conditions in water as solvent to provide various aromatic amines with good functional group tolerance and in good yields. Synlett, 36, 75-81.
- Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
- Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). AgSbF6 catalyzes an activation of phenylsilane (PhSiH3) for an efficient reduction of nitroarenes to produce the corresponding anilines. The Journal of Organic Chemistry, 87(2), 910-919.
- Kallitsaki, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, J. N. (2020). Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, enables an efficient metal-and base-free reduction of nitroarenes to the corresponding anilines in water. Organic Letters, 22(11), 4339-4343.
-
Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. [Link]
- Kumar, S., & Maurya, S. K. (2023). V2O5/TiO2 as a heterogeneous and recyclable catalyst mediates a hydrogenation of nitro compounds to their corresponding amines under irradiation of blue LEDs at ambient temperature. The Journal of Organic Chemistry, 88(13), 8690-8702.
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- MDPI. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Marine Drugs, 20(11), 684.
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
- Qu, Z., Chen, X., Zhong, S., Deng, G. J., & Huang, H. (2021). A mild transition-metal-and photosensitizer-free photoredox system based on the combination of NaI and PPh3 enables a highly selective reduction of nitroarenes. Organic Letters, 23(14), 5349-5353.
-
RSC Publishing. (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Retrieved from [Link]
- Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol. The Journal of Organic Chemistry, 79(20), 9433-9439.
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). Bimetallic Ru (II) cymene complexes catalyze efficient conventional and microwave-assisted transfer hydrogenations of carbonyl and nitro compounds. Journal of the American Chemical Society, 133(32), 12875-12879.
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
- Yasuhara, A., Kasano, A., & Sakamoto, T. (1999). The reduction of nitrobenzenes with electrogenerated nickel in DMF gave anilines at room temperature in a short time. The Journal of Organic Chemistry, 64(7), 2301-2303.
- Zhao, C., Hu, X., Cong, G., Deng, L. L., Liu, M., Luo, X., & Zeng, J. (2021). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 143(4), 1618-1629.
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The Strategic Utility of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic structures is paramount, particularly in the realm of drug discovery and materials science. 2-(Ethoxycarbonyl)-6-nitrobenzoic acid emerges as a highly valuable and versatile starting material, uniquely pre-functionalized to facilitate the construction of a variety of nitrogen-containing heterocyclic systems. Its strategic placement of a nitro group ortho to a carboxylic acid and an ester functionality provides a powerful platform for orchestrating intramolecular cyclization reactions. The electron-withdrawing nature of the nitro group, coupled with its ability to be readily reduced to an amino group, is the linchpin of its synthetic utility. This application note provides an in-depth exploration of the use of 2-(ethoxycarbonyl)-6-nitrobenzoic acid in the synthesis of indazolone derivatives, complete with a detailed mechanistic rationale, a comprehensive experimental protocol, and a discussion of its broader applications.
Core Application: Synthesis of 2-Aryl-3-oxo-2,3-dihydro-1H-indazole-7-carboxylic Acids
A prime application of 2-(ethoxycarbonyl)-6-nitrobenzoic acid is in the synthesis of 2-aryl-3-oxo-2,3-dihydro-1H-indazole-7-carboxylic acids. These indazolone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The synthesis is achieved through a one-pot reductive cyclization reaction with aryl hydrazines.
Mechanistic Insights: A Stepwise Look at the Reductive Cyclization
The transformation of 2-(ethoxycarbonyl)-6-nitrobenzoic acid to the corresponding indazolone proceeds through a well-defined sequence of reactions, initiated by the reduction of the nitro group.
Caption: Proposed mechanism for the synthesis of 2-aryl-3-oxo-2,3-dihydro-1H-indazole-7-carboxylic acids.
The reaction commences with the reduction of the nitro group of 2-(ethoxycarbonyl)-6-nitrobenzoic acid in the presence of a suitable reducing agent, such as iron powder in acetic acid. This in situ generates a highly reactive 2-amino-6-(ethoxycarbonyl)benzoic acid derivative. This intermediate then undergoes a spontaneous intramolecular cyclization with the aryl hydrazine, which is present in the reaction mixture. The amino group of the newly formed aniline derivative attacks the carbonyl carbon of the ester, leading to the formation of a five-membered ring. Subsequent elimination of ethanol drives the reaction towards the formation of the stable indazolone ring system. Finally, acidic or basic workup can hydrolyze the remaining ester group to the desired carboxylic acid.
Experimental Protocol: Synthesis of 2-Aryl-3-oxo-2,3-dihydro-1H-indazole-7-carboxylic Acid
This protocol is adapted from established procedures and provides a reliable method for the synthesis of the target indazolone derivatives.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (per 1 mmol of starting material) |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 16533-45-2 | 239.18 g/mol | 1.0 mmol (239 mg) |
| Substituted Aryl Hydrazine | Varies | Varies | 1.1 mmol |
| Iron Powder | 7439-89-6 | 55.85 g/mol | 5.0 mmol (279 mg) |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 10 mL |
| Ethanol | 64-17-5 | 46.07 g/mol | 10 mL |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | As needed for acidification |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | For washing |
| Brine | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | For drying |
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis of 2-aryl-3-oxo-2,3-dihydro-1H-indazole-7-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(ethoxycarbonyl)-6-nitrobenzoic acid (1.0 mmol), the desired aryl hydrazine (1.1 mmol), and iron powder (5.0 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) and ethanol (10 mL) to the flask.
-
Reductive Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with a small amount of ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvents.
-
Hydrolysis (Optional, if the carboxylic acid is desired): To the residue, add a mixture of concentrated hydrochloric acid and water (1:1, 10 mL) and heat to reflux for 2-4 hours to hydrolyze the ethyl ester.
-
Isolation: Cool the mixture and adjust the pH to approximately 2-3 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Results and Characterization
The reaction typically affords the desired 2-aryl-3-oxo-2,3-dihydro-1H-indazole-7-carboxylic acids in good to excellent yields (70-90%). The final products can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic protons, the N-aryl substituent protons, and the carboxylic acid proton.
-
¹³C NMR: To identify the carbonyl carbons of the indazolone and carboxylic acid, as well as the aromatic carbons.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
-
Infrared Spectroscopy: To observe the characteristic C=O stretching frequencies of the lactam and carboxylic acid groups.
Broader Applications and Future Directions
The synthetic strategy outlined above is not limited to the synthesis of indazolones. By varying the nitrogen nucleophile, a diverse range of heterocyclic systems can be accessed. For instance, reaction with primary amines under reductive conditions could potentially lead to the formation of quinazolinone derivatives. Furthermore, the carboxylic acid and ester functionalities on the final products serve as versatile handles for further synthetic manipulations, allowing for the construction of more complex molecules and libraries of compounds for biological screening.
The inherent reactivity of 2-(ethoxycarbonyl)-6-nitrobenzoic acid makes it a valuable precursor for the synthesis of various fused heterocyclic systems, which are prominent in many pharmacologically active agents. Future research in this area could focus on expanding the scope of nucleophiles used in the reductive cyclization, as well as exploring alternative, milder reduction methods to enhance the functional group tolerance of the reaction.
Conclusion
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a powerful and versatile building block for the synthesis of a range of heterocyclic compounds. The straightforward and efficient protocol for the synthesis of 2-aryl-3-oxo-2,3-dihydro-1H-indazole-7-carboxylic acids highlights its utility. The mechanistic understanding and the detailed experimental procedure provided in this application note are intended to enable researchers in both academic and industrial settings to harness the synthetic potential of this valuable reagent in their pursuit of novel and functional molecules.
References
- WO2014141208A1 - Preparation of 2-aryl-3-oxo-2,3-dihydro-1h-indazole-7-carboxylic acids as inhibitors of human tryptase.
-
Qian, Y., et al. (2013). Design and synthesis of 2-N-substituted indazolone derivatives as non-carboxylic acid glycogen synthase activators. Bioorganic & Medicinal Chemistry Letters, 23(10), 2936-2940. [Link]
-
Zhu, J. S., et al. (2018). The key step in a concise, one-step route to indazolones from primary alkyl amines and o-nitrobenzyl alcohols involves base-mediated in situ o-nitrobenzyl alcohol → o-nitrosobenzaldehyde conversion. Organic Letters, 20(15), 4736-4739. [Link]
-
Lead Sciences. 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. [Link]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
Welcome to our dedicated technical support center for the synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction to the Synthesis
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis is a critical step in many research and development pipelines. The most common and direct synthetic route involves the regioselective mono-esterification of 3-nitrophthalic anhydride.[2] This guide will focus on optimizing this pathway, addressing potential pitfalls, and providing solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete formation of 3-nitrophthalic anhydride | Ensure complete conversion of 3-nitrophthalic acid to the anhydride by refluxing with a suitable dehydrating agent, such as acetic anhydride, for an adequate duration (e.g., 1 hour).[3] | The formation of the anhydride is a crucial first step. Incomplete reaction will leave unreacted diacid, which will complicate the subsequent esterification and purification steps. |
| Suboptimal esterification conditions | The reaction of 3-nitrophthalic anhydride with anhydrous ethanol should be carried out under acidic catalysis (e.g., a few drops of concentrated sulfuric acid) and may require elevated temperatures or prolonged reaction times (e.g., reflux for 24 hours) to achieve good conversion.[3] | Acid catalysis protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Hydrolysis of the ester product | Use anhydrous ethanol and protect the reaction from atmospheric moisture. During workup, minimize contact with aqueous basic solutions if possible, as this can promote hydrolysis.[2] | The ester is susceptible to hydrolysis, especially under basic conditions (saponification), which would revert the product back to a carboxylate salt and ethanol.[2] |
Issue 2: Formation of Unwanted Side-Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of the diester (diethyl 3-nitrophthalate) | Control the stoichiometry of ethanol. Using a large excess of ethanol can favor the formation of the diester. A molar ratio closer to 1:1 (anhydride to ethanol) will favor mono-esterification. | The reaction of the anhydride with ethanol first forms the monoester. A second esterification can occur at the remaining carboxylic acid group. By limiting the amount of ethanol, the probability of the second reaction is reduced. |
| Formation of the isomeric monoester (2-carboxy-3-nitrobenzoic acid ethyl ester) | While steric hindrance from the ortho-nitro group generally favors the formation of the desired 2-(ethoxycarbonyl)-6-nitrobenzoic acid, some of the other isomer may form. Purification by column chromatography or fractional crystallization may be necessary to separate the isomers. | The nitro group at the 3-position and the newly formed ester at the 1-position can sterically hinder the approach of ethanol to the second carbonyl group, leading to a degree of regioselectivity. However, this selectivity is not always absolute. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is an oil and fails to crystallize | This is often due to the presence of impurities. Try purifying the crude product by column chromatography on silica gel. A solvent system such as n-hexane:acetone (e.g., 1:3) has been shown to be effective for separating the desired product.[3] Recrystallization from a suitable solvent can also be attempted after chromatographic purification.[2] | Impurities can disrupt the crystal lattice formation. Column chromatography separates compounds based on their polarity, allowing for the isolation of the desired product from both more polar and less polar impurities. |
| Co-precipitation of starting materials or by-products | Ensure the workup procedure effectively removes unreacted starting materials and by-products. For example, washing the organic extract with a mild aqueous base can remove unreacted 3-nitrophthalic acid. | An acid-base extraction is a classic and effective method for separating acidic, basic, and neutral compounds. The acidic starting material will be deprotonated by a base and move into the aqueous layer, while the less acidic ester product will remain in the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most direct precursor for the synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid is 3-nitrophthalic acid, which is first converted to 3-nitrophthalic anhydride.[2][3]
Q2: What is the role of the acid catalyst in the esterification step?
An acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the anhydride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[2] This accelerates the rate of the esterification reaction.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot.
Q4: What are the key safety precautions for this synthesis?
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and corrosive acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the reaction mixture.
-
Handle all organic solvents with care, as they are often flammable.
Experimental Workflow & Diagrams
A typical experimental workflow for the synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid is outlined below.
Caption: A generalized workflow for the synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid.
Troubleshooting Logic
When faced with a low yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical progression for identifying and resolving potential issues.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Organic Syntheses. p-NITROBENZOIC ACID. Available at: [Link]
-
Lu, Z. S., Zhu, G. Z., Lu, H., & Wang, X. S. (2012). 2-Methoxycarbonyl-6-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2433. Available at: [Link]
- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- Google Patents. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
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PrepChem.com. Synthesis of 2-nitrobenzoic acid. Available at: [Link]
-
PubChem. Diethyl 3-nitrobenzene-1,2-dicarboxylate. Available at: [Link]
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MDPI. Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. Available at: [Link]
- Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
- Google Patents. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
-
Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka. Available at: [Link]
-
PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. Available at: [Link]
- Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.
-
PubChem. 1,2-Diethyl-3-nitrobenzene. Available at: [Link]
-
MSU chemistry. Preparation of 3-Nitrobenzoic Acid. Available at: [Link]
-
Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester. Available at: [Link]
-
PubChem. Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Available at: [Link]
-
MDPI. In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. Available at: [Link]
- Google Patents. US4507491A - Process for preparing 1-nitrobenzene-2-alkyloxycarbonyl-5-carboxylic acids.
-
ResearchGate. Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Available at: [Link]
-
Patsnap. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Available at: [Link]
-
Organic Syntheses. ethyl acetonedicarboxylate. Available at: [Link]
-
PubMed. Synthesis and Optimization of Nitroxide-Based Inhibitors of Ferroptotic Cell Death in Cancer Cells and Macrophages. Available at: [Link]
-
Indian Journal of Chemistry. Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Ethoxycarbonylbenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the electrophilic nitration of 2-ethoxycarbonylbenzoic acid. While this reaction is fundamental, its execution is nuanced, often leading to a challenging mixture of products that can compromise yield and purity. This document moves beyond a simple procedural outline to provide in-depth, field-proven insights into the causality of common side reactions and offers robust troubleshooting strategies to ensure a successful synthesis.
Core Troubleshooting: A Question-and-Answer Guide
This section directly addresses the most common issues encountered during the nitration of 2-ethoxycarbonylbenzoic acid, providing explanations grounded in reaction kinetics and mechanistic principles.
Q1: My reaction yielded a complex mixture with multiple spots on the TLC plate. What are the most likely side products and why do they form?
A1: The complexity you're observing stems from the inherent reactivity of the substrate under strong acidic and oxidative conditions. The primary side reactions are:
-
Regioisomer Formation: The two deactivating groups (carboxyl and ethoxycarbonyl) direct the incoming electrophile (NO₂⁺) to different meta-positions. This results in a mixture of isomers, primarily 2-ethoxycarbonyl-4-nitrobenzoic acid and 2-ethoxycarbonyl-5-nitrobenzoic acid. Their ratio is highly dependent on kinetic vs. thermodynamic control.
-
Ester Hydrolysis: The reaction is conducted in concentrated sulfuric and nitric acid, which are potent catalysts for the hydrolysis of the ethyl ester. This side reaction converts your starting material or product into the corresponding dicarboxylic acid (nitrated phthalic acid), which has vastly different solubility and chromatographic properties.[1]
-
Over-Nitration (Dinitration): If reaction conditions are too harsh (e.g., elevated temperature or use of fuming nitric acid), a second nitro group can be added to the aromatic ring, leading to the formation of dinitro derivatives.[2]
-
Oxidative Degradation: At temperatures above the recommended range, the strong oxidizing nature of nitric acid can lead to ring opening and degradation, often characterized by the formation of dark, tarry substances.[3]
Q2: I am struggling to separate the isomers formed during the reaction. How can I control the regioselectivity and purify the desired product?
A2: Controlling regioselectivity is a primary challenge. Both the -COOH and -COOEt groups are electron-withdrawing and meta-directing.[4] However, their directing influence is not identical, leading to a product mixture.
Mechanistic Insight: The electrophilic nitronium ion (NO₂⁺) will preferentially attack the positions least deactivated by the electron-withdrawing groups.[3] The positions meta to the carboxyl group are C3 and C5, while the positions meta to the ethoxycarbonyl group are C4 and C6. The interplay between these directing effects results in substitution primarily at the C4 and C5 positions.
Diagram 1: Regioisomeric Side Product Formation
Caption: Directing effects leading to major and minor regioisomers.
Troubleshooting Isomer Formation
| Symptom | Probable Cause | Recommended Solution |
| Multiple product spots on TLC with similar Rf values. | Competing directing effects of -COOH and -COOEt groups. | Strict Temperature Control: Maintain the reaction temperature between 0-5°C. Lower temperatures favor kinetic control and can improve the ratio of the desired isomer.[5] |
| Difficulty in separating isomers by recrystallization. | Isomers have similar crystal lattice energies and solubilities. | Fractional Crystallization: Use a mixed solvent system (e.g., ethanol/water) and perform a slow, multi-step crystallization. Column Chromatography: If separation is still poor, silica gel chromatography using a gradient elution (e.g., hexane/ethyl acetate) is the most effective method. |
Q3: My analytical data (NMR, MS) indicates the presence of a dicarboxylic acid impurity. What is the cause and how can it be prevented?
A3: This is a classic case of acid-catalyzed ester hydrolysis . The highly acidic environment, especially in the presence of any trace water in the reagents, will hydrolyze the ethyl ester to a carboxylic acid.
Diagram 2: Ester Hydrolysis Side Reaction Pathway
Caption: Unwanted hydrolysis of the ester group in strong acid.
Preventing Ester Hydrolysis
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use ≥98% concentrated sulfuric acid and ≥65% nitric acid. Anhydrous conditions are ideal. | Minimizes the concentration of water (H₂O), a key reactant in the hydrolysis mechanism. |
| Reaction Time | Monitor the reaction closely with TLC. Do not extend the time unnecessarily after the starting material is consumed. | Prolonged exposure to the strong acid medium increases the probability of the slower hydrolysis reaction occurring. |
| Temperature | Keep the reaction temperature at 0-5°C. | The rate of hydrolysis is highly temperature-dependent. Low temperatures significantly suppress this side reaction. |
Q4: The reaction mixture turned into a dark, tarry mass, and the yield of my desired product was negligible. What caused this catastrophic failure?
A4: This outcome points to severe oxidative degradation and/or runaway dinitration , both caused by excessively harsh reaction conditions.
Causality: The nitronium ion is a powerful electrophile, but nitric acid itself is a strong oxidizing agent. When the temperature is not strictly controlled, the rate of oxidation can surpass the rate of nitration, leading to the breakdown of the aromatic ring. High temperatures also provide the necessary activation energy for a second nitration, which is typically much more difficult on a highly deactivated ring.
Diagram 3: Troubleshooting Workflow for Reaction Failure
Caption: A decision tree for diagnosing common nitration issues.
Validated Experimental Protocol: Controlled Nitration
This protocol is designed to maximize the yield of the desired product while minimizing the side reactions discussed above.
1. Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 15 mL of concentrated sulfuric acid (98%).
-
Cool the acid to 0°C.
-
Slowly, dropwise, add 5.0 mL of concentrated nitric acid (65-70%) to the cold sulfuric acid. Maintain the temperature below 10°C throughout the addition.[6] This mixture contains the active electrophile, the nitronium ion (NO₂⁺).[7]
2. Dissolution of the Starting Material:
-
In a separate, larger reaction vessel (e.g., a three-neck flask with a thermometer and dropping funnel), cool 40 mL of concentrated sulfuric acid to 0-5°C.
-
Slowly and portion-wise, add 10.0 g of 2-ethoxycarbonylbenzoic acid to the cold acid with continuous stirring. Ensure the temperature does not exceed 10°C.[6]
3. Nitration Reaction:
-
Once the starting material is fully dissolved, cool the solution back down to 0°C.
-
Slowly, dropwise, add the prepared nitrating mixture from the dropping funnel. The rate of addition must be controlled to keep the internal reaction temperature between 0-5°C. This is the most critical step for preventing side reactions. [5]
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours, monitoring by TLC.
4. Reaction Quench and Product Isolation:
-
Fill a large beaker with 200 g of crushed ice and ~100 mL of deionized water.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. The product will precipitate as a pale yellow solid.[6]
-
Allow the slurry to stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.
5. Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture or 1% aqueous hydrochloric acid.[8]
-
If isomeric impurities persist, silica gel column chromatography is recommended.
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is sulfuric acid necessary?
-
FAQ 2: Can I use fuming nitric acid for a faster reaction?
-
While fuming nitric acid will increase the reaction rate, it is strongly discouraged for this substrate. Its use dramatically increases the risk of over-nitration and oxidative degradation, leading to lower yields and a less pure product.[2]
-
-
FAQ 3: What is the safest way to handle the acid mixture?
-
Always add the more concentrated acid (sulfuric) first and cool it before slowly adding the other acid. When preparing the nitrating mixture, always add nitric acid to sulfuric acid , never the reverse, to control the exothermic reaction. Perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
References
- Miteni SpA. (2009). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
- Amchem Products Inc. (1968). Nitration of benzoic acid and its chlorinated derivatives.
-
Quora. (2017). What are the major products of nitration of benzoic acid?[Link]
- 宿州学院. (2012). Production process of 2-chloro-5-nitrobenzoic acid.
-
Testbook. (2020). Nitration of benzoic acid gives following major product. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]
- CN104370736A. (2015). Synthesis method of 2-ethoxybenzoic acid compound.
-
yic.edu.et. (n.d.). Nitration Of Benzoic Acid. [Link]
-
IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]
- Kalundborg AS. (1978). Process for the purification of benzoic acid.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
-
AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
-
SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
- Wako Pure Chemical Industries Ltd. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid.
Sources
- 1. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 2. quora.com [quora.com]
- 3. yic.edu.et [yic.edu.et]
- 4. testbook.com [testbook.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Esterification of 3-Nitro-1,2-Benzenedicarboxylic Acid
Welcome to the technical support guide for the esterification of 3-nitro-1,2-benzenedicarboxylic acid (commonly known as 3-nitrophthalic acid). This document is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this reaction. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively.
The esterification of 3-nitrophthalic acid is notoriously challenging due to a combination of steric and electronic factors originating from its substituted aromatic structure. This guide is structured as a direct-response resource to address the common pitfalls and questions that arise during its synthesis.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the esterification of 3-nitrophthalic acid in a direct question-and-answer format.
Q1: My reaction is yielding primarily the mono-ester or a mixture of products, and I'm struggling to achieve complete di-esterification. Why is this happening and how can I fix it?
A1: This is the most frequent challenge and stems directly from the molecular structure.
-
Causality - Steric Hindrance & Electronic Asymmetry: The two carboxylic acid groups on 3-nitrophthalic acid are not equivalent.
-
The C1-Carboxylic Group: This group is ortho to the bulky nitro group. The proximity of the -NO₂ group physically blocks the approach of the alcohol nucleophile, an effect known as steric hindrance[1][2].
-
The C2-Carboxylic Group: This group is meta to the nitro group and experiences significantly less steric hindrance, making it the more reactive site for esterification.
Consequently, the first esterification occurs preferentially at the C2 position. Driving the reaction to completion to form the di-ester requires overcoming the high activation energy for esterifying the sterically hindered C1 position.
-
-
Troubleshooting & Solutions:
-
Drive the Equilibrium: Fischer esterification is a reversible reaction[3]. To force the formation of the di-ester, you must shift the equilibrium to the product side.
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent (if feasible) or using a significant molar excess (10-20 equivalents) can effectively push the reaction forward.
-
Aggressive Water Removal: Water is a byproduct that can hydrolyze the ester product, reversing the reaction. Use a Dean-Stark apparatus to azeotropically remove water as it forms. For lower-boiling alcohols, adding a co-solvent like toluene can facilitate this process.
-
-
Increase Reaction Energy:
-
Prolonged Reflux: The second esterification is slow. Increasing the reflux time to 24-48 hours may be necessary.
-
Higher Temperatures: If the alcohol's boiling point allows, increasing the temperature can provide the necessary energy to overcome the steric barrier.
-
-
Alternative High-Reactivity Methods: If Fischer esterification remains inefficient, consider converting the carboxylic acids to more reactive intermediates.
-
Acid Chloride Formation: Convert 3-nitrophthalic acid to 3-nitrophthaloyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily react with the alcohol, even at lower temperatures, to form the di-ester. This is an irreversible reaction.
-
-
Q2: My reaction mixture has turned dark brown or black (charred). What caused this and is the product salvageable?
A2: Charring indicates decomposition of the organic material.
-
Causality - Aggressive Reaction Conditions:
-
The combination of a strong acid catalyst (like concentrated H₂SO₄) and high temperatures can lead to oxidative side reactions and decomposition[4]. The nitro group, being a strong oxidizing moiety under certain conditions, can exacerbate this issue.
-
The starting material itself may not be perfectly pure. Impurities from the nitration of phthalic anhydride can be less stable under harsh acidic conditions.
-
-
Troubleshooting & Solutions:
-
Moderate the Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of the alcohol. Use a heating mantle with a temperature controller for precise heat management[5].
-
Reduce Catalyst Concentration: While a catalyst is necessary, an excessive amount of sulfuric acid can promote charring. A catalytic amount (e.g., 3-5 mol%) is often sufficient.
-
Purify the Starting Material: Ensure your starting 3-nitrophthalic acid is pure. The primary contaminant from its synthesis is often 4-nitrophthalic acid, which can be removed by recrystallization from water, exploiting its higher solubility[6][7].
-
Salvaging the Product: If charring is minor, you may still be able to isolate some product. After work-up, use column chromatography with a gradient elution (e.g., hexanes to ethyl acetate) to separate the desired ester from the dark, polar baseline impurities.
-
Q3: I have an oily product that won't crystallize and TLC shows multiple spots. How do I purify this mixture?
A3: You likely have a mixture of the di-ester, the two possible mono-esters (1-ester and 2-ester), and unreacted starting material.
-
Causality - Incomplete Reaction: As discussed in Q1, incomplete reaction is common, leading to a complex product mixture. The normal ester (di-ester) is often an oil, while the acid-esters are crystalline solids[8].
-
Troubleshooting & Solutions - A Step-wise Purification Strategy:
-
Acid-Base Extraction (Work-up):
-
After the reaction, quench the mixture in ice water and extract with a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the unreacted dicarboxylic acid and the two mono-esters into their water-soluble sodium salts, removing them from the organic layer[5]. The desired di-ester will remain in the organic phase.
-
You can then re-acidify the aqueous layer with HCl to precipitate the mono-esters and unreacted acid if you wish to recover them.
-
-
Flash Column Chromatography: This is the most effective method for separating the components.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity solvent like hexane/ethyl acetate (95:5) and gradually increase the polarity. The less polar di-ester will elute first, followed by the mono-esters.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reason 3-nitrophthalic acid is so much harder to esterify than phthalic acid?
A1: The primary reason is the steric hindrance imposed by the nitro group at the C3 position. This group acts as a bulky "gatekeeper," physically obstructing the C1-carboxylic acid and making it difficult for the alcohol to attack the carbonyl carbon. While the nitro group's electron-withdrawing nature does increase the electrophilicity of the carbonyl carbon, this electronic benefit is largely negated by the overwhelming steric penalty[2][9].
Q2: Can I selectively produce just one of the mono-esters?
A2: Yes, this is more feasible than producing the di-ester. The key is to use milder conditions and control the stoichiometry.
-
Via the Anhydride: The most reliable method is to first convert 3-nitrophthalic acid to 3-nitrophthalic anhydride by heating it with acetic anhydride[8][10]. Reacting this anhydride with one equivalent of your alcohol will cleave the ring to form the mono-acid esters. This method often yields a mixture of the α- and β-isomers (1-ester and 2-ester), which can be challenging to separate, often forming mixed crystals[8]. However, it cleanly avoids the formation of the di-ester.
Q3: What are the best catalytic conditions for this reaction?
A3: For a standard Fischer esterification, concentrated sulfuric acid is the most common and effective catalyst because it serves two roles: it protonates the carbonyl to activate it for nucleophilic attack and acts as a powerful dehydrating agent to help drive the equilibrium[3][5]. However, due to the risk of charring, using the minimum effective amount is advised. Alternative acid catalysts like p-toluenesulfonic acid (PTSA) can also be used and are sometimes considered milder.
Section 3: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. A thorough risk assessment should be conducted before any experiment.
Protocol 1: Synthesis of Diethyl 3-Nitrophthalate (Di-ester) via Fischer Esterification
This protocol is optimized to favor the formation of the di-ester.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagents:
-
3-Nitrophthalic acid (1.0 eq., e.g., 10.55 g, 50 mmol)
-
Absolute Ethanol (serves as reagent and solvent, ~150 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst, ~0.5 mL)
-
Toluene (co-solvent for azeotropic removal of water, ~30 mL)
-
-
Procedure: a. To the round-bottom flask, add 3-nitrophthalic acid and ethanol. Stir until the acid is mostly dissolved. b. Add the toluene, then carefully add the concentrated sulfuric acid dropwise. c. Heat the mixture to a vigorous reflux using a heating mantle. The ethanol-water-toluene azeotrope will begin to collect in the Dean-Stark trap. d. Continue refluxing for 24-48 hours, or until TLC analysis (e.g., 4:1 Hexane:Ethyl Acetate) shows complete consumption of the starting material and mono-ester intermediates.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Pour the mixture into a separatory funnel containing 200 mL of ice-cold water. c. Extract the aqueous phase with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, Caution: CO₂ evolution! ), and finally with saturated NaCl solution (brine, 1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: a. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. b. Combine the fractions containing the pure di-ester and remove the solvent under reduced pressure to yield the final product.
Protocol 2: Synthesis of 3-Nitrophthalic Mono-acid Ester via the Anhydride Intermediate
This two-step protocol is ideal for synthesizing the mono-ester.
Step A: Preparation of 3-Nitrophthalic Anhydride [10]
-
Reagents:
-
3-Nitrophthalic acid (1.0 eq., e.g., 21.1 g, 100 mmol)
-
Acetic Anhydride (2.0 eq., 20.4 g, 200 mmol)
-
-
Procedure: a. In a round-bottom flask, combine 3-nitrophthalic acid and acetic anhydride. b. Heat the mixture gently under reflux until all the solid dissolves, then continue heating for an additional 10-15 minutes[10]. c. Pour the hot solution into a porcelain dish and allow it to cool. The anhydride will crystallize. d. Break up the crystal mass, wash with dry ether, and dry to yield 3-nitrophthalic anhydride (m.p. ~163-164°C).
Step B: Reaction of Anhydride with Alcohol [8]
-
Reagents:
-
3-Nitrophthalic anhydride (1.0 eq., e.g., 9.65 g, 50 mmol)
-
Alcohol (e.g., Methanol) (2.5 eq., 4.0 g, 125 mmol, in ~50 mL)
-
-
Procedure: a. Dissolve the 3-nitrophthalic anhydride in the alcohol and heat on a water bath under a reflux condenser for 2 hours. b. Allow the solution to stand overnight. c. Evaporate the excess alcohol under reduced pressure. The resulting solid is a mixture of the α- and β-mono-acid esters. d. Recrystallize from hot water to purify. Note that complete separation of the isomers by crystallization can be extremely difficult due to the formation of mixed crystals[8].
Section 4: Visualization & Data Summary
Diagrams
Caption: Troubleshooting workflow for low di-ester yield.
Caption: Steric hindrance affecting nucleophilic attack.
Data Table: Factors Influencing Reactivity of Carboxylic Acid Groups
| Position | Substituent | Steric Hindrance | Electronic Effect on Carbonyl | Overall Reactivity |
| C1-COOH | ortho to -NO₂ | High | Electron-withdrawing (-I effect) increases electrophilicity | Low (Hindrance dominates) |
| C2-COOH | meta to -NO₂ | Low | Electron-withdrawing (-I effect) increases electrophilicity | High (Accessible & activated) |
References
-
Organic Syntheses. (1921). 3-nitrophthalic acid. Organic Syntheses Procedure. [Link]
- Littmann, E. R. (1925). Production of 3-nitrophthalic acid.
-
McKenzie, A. (1901). CXXL-The Esterification of 3-Nitrophthalic Acid. Zenodo. [Link]
-
Littmann, E. R. (1925). THE PREPARATION OF 3-NITROPHTHALIC ACID. Sciencemadness.org. [Link]
-
Vibzz Lab. (2021). 3-Nitrophthalic acid : Organic synthesis. YouTube. [Link]
- Zhongwei, G. (2003). Method for preparing 3-nitro phthalic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Organic Syntheses. (1921). 3-nitrophthalic anhydride. Organic Syntheses Procedure. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Głowacka, J., & Wolska, H. (2018). Transmittance of electronic effects in the fluorescein molecule: nitro and amino groups in the phthalic acid residue. ResearchGate. [Link]
-
Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman State University. [Link]
-
Dr. Ramidi Prasad Reddy. (2024). Steric Hindrance | Esterification | Chemistry. YouTube. [Link]
-
ResearchGate. (2025). Mechanism of nitrocellulose gelatinization by phthalic acid esters. ResearchGate. [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Cong, F. D., et al. (2005). The control of phthalocyanine properties through nitro-group electronic effect. PubMed. [Link]
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- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for the hydrolysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
<Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid >
Introduction
Welcome to the Technical Support Center for the hydrolysis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific chemical transformation. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction's nuances, enabling you to optimize conditions for your specific research needs.
The hydrolysis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid to its corresponding dicarboxylic acid, 2-carboxy-6-nitrobenzoic acid, is a critical step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The presence of an ortho-nitro group introduces unique electronic and steric factors that can influence the reaction's efficiency. This guide will walk you through the core principles, provide a detailed experimental protocol, and offer a comprehensive troubleshooting section to address common challenges.
Core Concepts: Understanding the Reaction
The hydrolysis of an ester is a nucleophilic acyl substitution reaction.[1] It can be catalyzed by either acid or base.[2][3][4]
-
Base-Catalyzed Hydrolysis (Saponification): This is the more common and often more efficient method for this substrate.[1] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group.[1] A subsequent acid-base reaction between the newly formed carboxylic acid and the strong base present drives the reaction to completion, making it effectively irreversible.[1][5]
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[3][4][5] The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[6][7] However, this reaction is reversible and often requires a large excess of water to drive the equilibrium towards the products.[2][3][4]
The "Ortho Effect": The ortho-nitro group in 2-(ethoxycarbonyl)-6-nitrobenzoic acid plays a significant role. Steric hindrance from the ortho substituent can force the ethoxycarbonyl group out of the plane of the benzene ring.[8] This can inhibit resonance between the carboxyl group and the phenyl ring, potentially increasing the reactivity of the ester towards hydrolysis.[8]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol provides a robust starting point for the hydrolysis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid.
Materials and Reagents:
-
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(ethoxycarbonyl)-6-nitrobenzoic acid in a suitable solvent. A mixture of THF and water (e.g., 1:1 v/v) is a good starting point to ensure solubility of both the starting material and the hydroxide salt.
-
Addition of Base: Add 2 to 4 equivalents of NaOH or LiOH, dissolved in a minimal amount of water, to the reaction mixture. The use of LiOH is often preferred for sterically hindered esters as it can sometimes lead to cleaner reactions and higher yields.[9]
-
Heating and Monitoring: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot/peak.
-
Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated HCl with stirring to acidify the solution to a pH of 1-2. This will protonate the carboxylate salt, causing the desired 2-carboxy-6-nitrobenzoic acid to precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-carboxy-6-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Visualizing the Workflow:
Caption: Experimental workflow for the base-catalyzed hydrolysis.
Troubleshooting and FAQs
This section addresses common issues encountered during the hydrolysis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid in a question-and-answer format.
Q1: My reaction is very slow or incomplete. What can I do?
A1: Several factors could be contributing to a sluggish reaction:
-
Insufficient Base: Ensure you are using at least 2 equivalents of base. For sterically hindered esters, increasing the equivalents to 3 or 4 can be beneficial.
-
Low Temperature: The reaction may require reflux to proceed at a reasonable rate. Ensure your heating mantle or oil bath is at the correct temperature.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and slow. Consider adjusting the solvent system. Increasing the proportion of the organic co-solvent (like THF) can help.
-
Choice of Base: In some cases, LiOH can be more effective than NaOH for hydrolyzing sterically hindered esters.[9] Consider switching the base if you are using NaOH.
Q2: I am observing a significant amount of a side product. What could it be and how can I avoid it?
A2: A common side product when using an alcohol as a co-solvent (e.g., methanol or ethanol) is the transesterification product.[9] If you are using methanol with your ethyl ester, you might be forming the methyl ester.
-
Solution: Avoid using alcoholic solvents if you suspect transesterification. THF is a good alternative as it is an ether and will not participate in the reaction.
Q3: My product is oily and difficult to crystallize. What should I do?
A3: An oily product often indicates the presence of impurities that are inhibiting crystallization.
-
Ensure Complete Hydrolysis: Incomplete hydrolysis means your product is contaminated with the starting ester, which can lead to an oil. Check your reaction monitoring data (TLC/HPLC) to confirm the reaction went to completion.
-
Thorough Washing: During the workup, ensure you are washing the organic layer effectively to remove any water-soluble impurities.
-
Recrystallization Solvent: You may need to screen for a better recrystallization solvent system. Small-scale solubility tests can be very helpful here.
-
"Salting Out": If your product is in an aqueous solution and reluctant to precipitate, adding a saturated solution of a salt like NaCl can sometimes induce precipitation.
Q4: The yield of my reaction is consistently low. Where could I be losing my product?
A4: Low yields can result from issues in both the reaction and the workup.
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion.
-
Product Solubility: The desired product, 2-carboxy-6-nitrobenzoic acid, has some solubility in water. During the extraction, ensure you are performing multiple extractions with your organic solvent to recover as much product as possible from the aqueous layer.
-
Precipitation pH: Ensure you have acidified the solution sufficiently (pH 1-2) to fully protonate the dicarboxylate and cause it to precipitate.
-
Hydrolysis during Workup: While less common in base-catalyzed reactions, prolonged exposure to acidic conditions during workup can, in theory, lead to some degree of ester re-formation if excess alcohol is present, though this is unlikely to be a major contributor to low yield in this specific reaction.[10]
Visualizing the Troubleshooting Logic:
Caption: Troubleshooting decision tree for common hydrolysis issues.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Base (NaOH or LiOH) | Base-catalyzed hydrolysis is generally faster and irreversible, leading to higher yields.[1][5] |
| Equivalents of Base | 2-4 eq. | Ensures complete reaction, especially with potential steric hindrance. |
| Solvent | THF/Water (1:1 v/v) | Good solubility for both starting material and base; avoids transesterification. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Workup pH | 1-2 | Ensures complete protonation and precipitation of the dicarboxylic acid product. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Khan, M. N. (2007). Kinetic investigation of the base-catalyzed hydrolysis of 2-hydroxy-6-nitrobenzoic acid methyl ester.
-
Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
-
Reddit. (n.d.). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
-
SlidePlayer. (2020, February 19). nitro-ester-amid_simple. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. kayhanbolelli.com [kayhanbolelli.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactivity of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide to Minimizing Byproduct Formation
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. As a sterically hindered and electronically complex building block, this reagent presents unique challenges in synthesis. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate the formation of common byproducts, ensuring higher yields and purity in your reactions.
Introduction: Understanding the Challenges
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a valuable starting material in the synthesis of a variety of complex molecules. However, the close proximity of the ethoxycarbonyl, nitro, and carboxylic acid groups on the aromatic ring creates a challenging steric and electronic environment. This can lead to several predictable, yet often frustrating, side reactions. This guide will walk you through the most common issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Intramolecular Cyclization (Lactam Formation) During Nitro Group Reduction
Q: I'm trying to reduce the nitro group of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid to an amine, but I'm observing a significant amount of a byproduct that appears to be a lactam. How can I avoid this?
A: This is the most common and significant side reaction with this substrate. The newly formed, highly nucleophilic aniline can readily attack the sterically accessible ethoxycarbonyl group, leading to the formation of a stable seven-membered lactam.
Causality: The intramolecular reaction is kinetically and thermodynamically favorable once the amino group is formed. Standard reduction conditions, such as catalytic hydrogenation with Pd/C at neutral pH, often lead to substantial lactam formation.
Troubleshooting & Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Acidic Conditions | Protonation of the carboxylic acid and the newly formed amine reduces their nucleophilicity, disfavoring the intramolecular attack on the ester. | Protocol 1: Reduction using SnCl₂•2H₂O in Acidic Media 1. Dissolve 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in a suitable solvent like ethanol or ethyl acetate. 2. Add an excess of tin(II) chloride dihydrate (SnCl₂•2H₂O) (typically 4-5 equivalents). 3. Add a stoichiometric amount of a strong acid, such as concentrated HCl. 4. Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC). 5. Carefully quench the reaction with a saturated solution of sodium bicarbonate until the pH is basic. 6. Extract the product with an organic solvent. |
| Protection of the Carboxylic Acid | Converting the carboxylic acid to a more robust protecting group that is stable to the reduction conditions can prevent its participation in side reactions. | This is a less common but viable strategy. Consider protecting the carboxylic acid as a benzyl ester, which can be removed by hydrogenolysis, or a t-butyl ester, which is stable to many reduction conditions and can be removed with acid. |
Visualizing the Problem and Solution:
Caption: Workflow for avoiding lactam formation.
Issue 2: Hydrolysis of the Ethyl Ester (Saponification)
Q: During my reaction workup, which involves a basic wash, I'm losing a significant portion of my product and isolating 2-carboxy-6-nitrobenzoic acid. What's happening?
A: You are observing the hydrolysis, or saponification, of the ethyl ester. Esters are susceptible to cleavage under both acidic and basic conditions, but the reaction is typically much faster under basic conditions.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is often water-soluble and lost to the aqueous phase during extraction. Subsequent acidification will then yield the dicarboxylic acid.
Troubleshooting & Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Avoid Strong Bases | Minimize contact time with strong bases and use milder bases when possible. | - Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for aqueous washes. - Perform washes quickly and at reduced temperatures (e.g., with chilled solutions). |
| Use of Hydrolysis-Resistant Esters | For multi-step syntheses where the ester must be preserved, consider using a more sterically hindered ester. | While more synthetically demanding, replacing the ethyl ester with a tert-butyl ester can significantly increase resistance to hydrolysis.[1] |
| Acidic Workup | If the desired product is stable to acid, an acidic workup can avoid the issue of base-mediated hydrolysis. | After quenching the reaction, perform extractions from an acidic aqueous phase. |
Issue 3: Thermal Decarboxylation
Q: I'm running a reaction at elevated temperatures and observing the formation of a byproduct that appears to be 1-ethoxycarbonyl-3-nitrobenzene. Is this possible?
A: Yes, this is likely due to thermal decarboxylation. Aromatic carboxylic acids, especially those with electron-withdrawing groups, can lose carbon dioxide upon heating.
Troubleshooting & Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Lower Reaction Temperature | Avoid prolonged heating at high temperatures. | - If possible, run the reaction at a lower temperature for a longer period. - Consider alternative, lower-temperature methods for the desired transformation. |
| Use of Microwave Irradiation | Microwave heating can sometimes promote faster reactions at lower bulk temperatures, reducing the risk of thermal decomposition. | This requires specialized equipment and optimization for each specific reaction. |
Issue 4: Byproducts in Amide Coupling Reactions
Q: I am attempting to form an amide from the carboxylic acid of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid using EDC and HOBt, but the reaction is messy and I'm isolating a significant amount of an N-acylurea byproduct. How can I improve this?
A: The steric hindrance around the carboxylic acid makes it a challenging substrate for amide coupling, often leading to side reactions.
Causality: The bulky ortho-substituents slow down the nucleophilic attack of the desired amine on the activated carboxylic acid (the O-acylisourea intermediate). This gives the intermediate more time to undergo an intramolecular rearrangement to the more stable, but unreactive, N-acylurea byproduct.[2]
Troubleshooting & Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Choice of Coupling Reagent | Use coupling reagents specifically designed for sterically hindered substrates. | - HATU or HBTU: These reagents form a less reactive but more stable activated ester, which has more time to react with the amine before decomposing. - Acid Chlorides: Converting the carboxylic acid to the corresponding acid chloride (e.g., with oxalyl chloride or thionyl chloride) followed by reaction with the amine can be a more forceful and effective method for hindered systems. |
| Reaction Conditions | Optimize the reaction conditions to favor the desired reaction. | - Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Avoid highly polar solvents like DMF which can sometimes promote side reactions. - Temperature: While counterintuitive, sometimes running the reaction at a slightly elevated temperature can overcome the activation energy barrier for the desired reaction without significantly accelerating the side reactions. This must be carefully optimized. |
| Order of Addition | Pre-activating the carboxylic acid before adding the amine can sometimes improve yields. | 1. Dissolve the carboxylic acid, coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in the solvent. 2. Stir for 15-30 minutes to allow for the formation of the activated ester. 3. Add the amine to the reaction mixture. |
Visualizing the Amide Coupling Problem:
Caption: Competing pathways in hindered amide coupling.
Conclusion
Successfully employing 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in organic synthesis requires a proactive approach to minimizing byproduct formation. By understanding the underlying chemical principles that drive these side reactions, researchers can select the appropriate reaction conditions, reagents, and workup procedures to achieve their desired synthetic outcomes with high purity and yield.
References
- Preparation of 2-amino-6-nitrobenzoic acid. Chinese Patent CN102924314A, published February 13, 2013.
- Method for the preparation of 2-amino-6-ethylbenzoic acid. European Patent EP2316818A1, published May 4, 2011.
-
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method. Química Nova, 2025. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 2008. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 2017. [Link]
-
Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 1982. [Link]
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 2020. [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts, 2021. [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 2023. [Link]
Sources
- 1. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid in Solution
Welcome to the technical support guide for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to address the inherent stability challenges of this versatile synthetic building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Proximity
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a valuable reagent in organic synthesis, often utilized in the construction of complex pharmaceutical and agrochemical targets[1]. However, its chemical architecture presents a significant stability issue in solution. The ortho-positioning of the ethoxycarbonyl (ester) and carboxylic acid groups creates a microenvironment ripe for rapid degradation, primarily through hydrolysis. This guide will dissect the mechanisms behind this instability and offer robust solutions for handling and experimental design.
Section 1: Understanding the Core Instability
This section explores the fundamental chemical principles governing the degradation of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
Q1: What are the primary degradation pathways for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in solution?
The principal degradation pathway is the hydrolysis of the ethyl ester to yield 2-carboxy-6-nitrobenzoic acid and ethanol. This reaction can be accelerated by acidic or basic conditions. Given the molecular structure, other potential but less common degradation routes include thermal decomposition at elevated temperatures and photolysis, as nitroaromatic compounds can be light-sensitive[2].
The most critical pathway, hydrolysis, is significantly influenced by the neighboring carboxylic acid group, a phenomenon known as intramolecular catalysis[3].
Caption: Primary hydrolysis pathway of the parent compound.
Q2: Why is the ortho arrangement of the ethoxycarbonyl and carboxylic acid groups so significant for the compound's stability?
The proximity of the carboxylic acid to the ester functionality is the paramount reason for the compound's inherent instability in protic solvents. This arrangement facilitates intramolecular catalysis , where the adjacent carboxyl group actively participates in the hydrolysis of the ester, dramatically accelerating the rate of degradation compared to its meta or para isomers.
This can occur via two primary mechanisms:
-
General Base Catalysis: The ionized carboxylate group can act as a general base, activating a water molecule for a more efficient nucleophilic attack on the ester carbonyl.
-
Nucleophilic Catalysis: The carboxylate can directly attack the ester carbonyl, forming a transient cyclic anhydride intermediate, which is then rapidly hydrolyzed by water.
This internal catalytic loop means that the molecule can essentially promote its own degradation, a critical factor to consider in experimental design[3].
Caption: The concept of intramolecular catalysis.
Section 2: Troubleshooting Experimental Inconsistencies
Unexpected results are often the first sign of compound instability. This section provides guidance on diagnosing these issues.
Q3: My analytical results (e.g., HPLC, NMR) show an additional peak that grows over time. What is it?
This is a classic sign of degradation. The growing peak is almost certainly the hydrolysis product, 2-carboxy-6-nitrobenzoic acid. Due to the presence of two carboxylic acid groups, this degradant is significantly more polar than the parent monoester. On a reverse-phase HPLC column, the degradant will therefore have a shorter retention time.
| Feature | 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 2-Carboxy-6-nitrobenzoic acid |
| Structure | Benzene ring with -COOH, -NO₂, and -COOEt | Benzene ring with two -COOH and one -NO₂ |
| Molecular Weight | ~239.18 g/mol | ~211.13 g/mol |
| Polarity | Moderately Polar | Highly Polar |
| Acidity (pKa) | One acidic proton (pKa ~2-3) | Two acidic protons (pKa₁ ~2, pKa₂ ~4-5) |
Q4: I am observing poor reproducibility and a loss of potency in my biological assays. Could compound instability be the cause?
Absolutely. If your compound is degrading in the aqueous assay buffer, two issues arise:
-
Concentration Mismatch: The actual concentration of your active compound is decreasing over the course of the experiment, leading to an underestimation of its true potency (e.g., a higher IC₅₀ value).
-
Interference from Degradant: The hydrolysis product, 2-carboxy-6-nitrobenzoic acid, is a different chemical entity. It may be inactive, have its own biological activity, or interfere with assay detection methods (e.g., fluorescence), compromising the validity of your data.
Trustworthiness Check: Always verify the stability of your compound in the final assay buffer under the exact experimental conditions (time, temperature) before conducting biological screens.
Q5: The pH of my unbuffered stock solution in an aqueous co-solvent is dropping over time. Why?
This is a direct consequence of hydrolysis. The parent compound has one carboxylic acid group. Its degradation product, 2-carboxy-6-nitrobenzoic acid, has two. The hydrolysis effectively generates an additional acidic proton for every molecule that degrades, causing a measurable decrease in the solution's pH.
Section 3: Practical Guidelines & Protocols
Proactive measures are essential for mitigating stability issues. This section provides actionable protocols and best practices.
Q6: What are the recommended solvent and storage conditions for stock solutions?
-
Long-Term Storage (Months): For maximum stability, store the compound as a solid in a desiccator at 2-8°C, protected from light[4][5].
-
High-Concentration Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aliquot into single-use vials to minimize freeze-thaw cycles and moisture introduction. Store at -20°C or -80°C.
-
Aqueous Solutions: Avoid storing the compound in aqueous solutions for any extended period. Always prepare aqueous working solutions fresh on the day of the experiment.
Q7: How does pH affect stability, and what is the optimal pH range for working solutions?
The stability of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is highly pH-dependent. Both strongly acidic and, most notably, strongly basic conditions will catalyze hydrolysis[6]. Based on data from related ester-containing compounds, stability is often greatest in a slightly acidic environment where the intramolecular catalytic activity of the carboxylate anion is suppressed[7][8].
| pH Range | Expected Stability | Primary Hydrolysis Mechanism |
| < 3 | Low to Moderate | Acid-Catalyzed (A-2 mechanism)[9] |
| 4 - 6 | Highest | Minimal; intramolecular catalysis is suppressed. |
| ~7.4 (Physiological) | Low to Moderate | Intramolecular and Base-Catalyzed (B-2)[6] |
| > 8 | Very Low | Base-Catalyzed (Saponification) is dominant and rapid. |
For short-term experiments (a few hours), working in a well-buffered solution between pH 4 and 6 is recommended to maximize compound integrity.
Q8: How can I experimentally validate the stability of the compound in my specific experimental buffer?
A simple stability study using HPLC is a self-validating system to ensure data integrity. This protocol allows you to quantify the percentage of the parent compound remaining over time under your specific conditions.
-
Preparation:
-
Prepare your experimental buffer at the desired pH and temperature.
-
Prepare a high-concentration stock solution of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in anhydrous DMSO.
-
-
Initiation (T=0):
-
Spike the experimental buffer with the DMSO stock to achieve your final working concentration (ensure final DMSO % is low and consistent with your assay, typically <1%).
-
Immediately withdraw an aliquot, quench if necessary (e.g., by diluting in the mobile phase), and inject onto the HPLC system. This is your T=0 reference point (100% parent compound).
-
-
Incubation & Sampling:
-
Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, protected from light).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench and analyze each sample by HPLC immediately.
-
-
Analysis:
-
Use a stability-indicating HPLC method (a method that can resolve the parent peak from the degradation product peak).
-
Calculate the peak area of the parent compound at each time point.
-
Express the stability as a percentage of the parent compound remaining relative to the T=0 sample: % Remaining = (Area_t / Area_t=0) * 100.
-
Caption: Experimental workflow for assessing compound stability.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the definitive structure of the primary degradation product? The primary degradation product is 2-carboxy-6-nitrobenzoic acid, formed via hydrolysis of the ethyl ester.
-
FAQ 2: Is the compound sensitive to light? Nitroaromatic compounds can be susceptible to photolytic degradation[2]. As a standard precautionary measure, all solutions containing 2-(Ethoxycarbonyl)-6-nitrobenzoic acid should be protected from direct light by using amber vials or covering containers with aluminum foil.
-
FAQ 3: What are the signs of thermal degradation? In solution, thermal degradation will manifest as an accelerated rate of hydrolysis, observable by HPLC. In the solid state, thermal decomposition of nitrobenzoic acid isomers can begin at temperatures as low as 125-200°C and can be an exothermic process[10][11]. Storage at elevated temperatures is not recommended.
-
FAQ 4: How should I address the compound's limited solubility in aqueous media? The compound is sparingly soluble in water[1]. For aqueous experiments, a co-solvent like DMSO or ethanol is typically required. It is crucial to:
-
Prepare a concentrated stock in the organic solvent first.
-
Add it to the aqueous buffer last while vortexing to avoid precipitation.
-
Keep the final concentration of the organic solvent as low as possible (e.g., <1% v/v) and consistent across all experiments, including controls, to nullify any solvent-induced artifacts.
-
References
-
ResearchGate. (2009). (PDF) 2-nitrobenzoic acid. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2025). 2-Nitrobenzoic acid. Wikipedia. Retrieved from [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]
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Kirby, A. J. (1996). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Journal of the Chemical Society, Perkin Transactions 2, (5), 807-812. Retrieved from [Link]
-
SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Retrieved from [Link]
-
Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. Retrieved from [Link]
-
Bansal, T., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Biological & pharmaceutical bulletin, 37(6), 947-954. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
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Managing the exothermic nature of nitration reactions for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid synthesis
Technical Support Center: Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
A Senior Application Scientist's Guide to Managing Exothermic Nitration Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. The nitration of aromatic compounds is a cornerstone of organic synthesis, yet its highly exothermic nature demands meticulous control to ensure safety, purity, and yield.[1][2] This document provides in-depth, field-tested answers to common challenges encountered during this specific synthesis, moving beyond simple protocols to explain the fundamental causality behind each experimental choice.
Section 1: Proactive Exotherm Management & Core Principles
The key to a successful nitration is preventing a thermal event before it begins. This section addresses the most critical parameters that must be controlled from the outset.
Q1: What is the optimal method for preparing the nitrating mixture for this synthesis, and why is the order of addition so critical?
Answer: The standard nitrating agent for this type of reaction is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often called "mixed acid".[1] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ through the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.[3][4]
The Causality: Sulfuric acid serves two roles: it's a catalyst that generates the nitronium ion and a dehydrating agent that sequesters the water produced, which would otherwise inhibit the reaction.[5] The mixing of these two concentrated acids is itself a highly exothermic process.
The Correct Procedure:
-
Always add the nitric acid slowly to the sulfuric acid.
-
This addition must be performed in a flask submerged in an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
Vigorous stirring is essential during this process to ensure rapid heat dissipation and prevent the formation of localized hot spots.
Adding sulfuric acid to nitric acid can cause a rapid, localized temperature spike, leading to the violent decomposition of the nitric acid and a potential runaway reaction.
Q2: What is the recommended temperature range for the nitration of 2-(Ethoxycarbonyl)benzoic acid, and what are the consequences of deviation?
Answer: The recommended temperature range for this reaction is 0°C to 10°C . Maintaining this low temperature is the single most important factor for controlling the reaction's exotherm and ensuring product selectivity.[4][6]
Consequences of Temperature Deviation:
-
Above 10°C: The reaction rate increases exponentially. This accelerates heat generation, creating a positive feedback loop that can lead to a thermal runaway—an uncontrolled increase in temperature and pressure.[7] This significantly increases the risk of dinitration, where a second nitro group is added to the ring, and oxidative side reactions, which often manifest as the reaction mixture turning dark brown or black and releasing nitrogen oxide fumes.[5][8]
-
Below 0°C: While seemingly safer, operating at excessively low temperatures can be deceptive. The reaction rate may become so slow that the nitrating agent accumulates in the flask without reacting. A subsequent, minor temperature fluctuation or a lapse in stirring can then initiate a sudden, delayed, and highly vigorous reaction of all the accumulated reagent at once.[9]
Q3: How does the rate of addition of the substrate to the mixed acid impact safety and yield?
Answer: The substrate, 2-(ethoxycarbonyl)benzoic acid dissolved in a suitable solvent (typically concentrated H₂SO₄), must be added to the cold nitrating mixture in a slow, dropwise manner. The rate of addition should be dictated by the cooling system's ability to maintain the internal reaction temperature within the target 0-10°C range.
The Causality: Each drop of substrate that reacts releases a quantum of heat. A slow addition rate allows the cooling bath to dissipate this heat effectively before the next drop is added.[10] Rapid addition will generate heat faster than it can be removed, inevitably leading to a temperature spike and the associated risks of runaway reactions and side product formation.[9]
Visual Workflow: Critical Control Points in Nitration
The following diagram illustrates the key stages where precise control is paramount for a safe and successful synthesis.
Caption: Workflow with critical control points for nitration.
Section 2: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and responding to common problems.
Q4: My reaction temperature is rapidly increasing above 15°C despite an ice bath. What should I do immediately?
Answer: This is the beginning of a thermal runaway and requires immediate, calm, and decisive action.
Immediate Actions:
-
Stop the Addition: Immediately cease adding any more substrate or nitrating agent.
-
Enhance Cooling: Add more ice and salt (or dry ice, if available and appropriate for your setup) to the external cooling bath to maximize heat removal.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, the reaction must be quenched. The safest method is to pour the reaction mixture slowly and steadily onto a large volume of crushed ice and water in a separate, oversized beaker.[9] Caution: This quenching process is also exothermic due to the heat of dilution of sulfuric acid and must be done behind a safety shield in a fume hood.[9] Never add water or ice directly to the reaction flask, as this can cause violent splashing and boiling.
-
Alert a Colleague and Supervisor: Inform someone nearby of the situation. Do not work alone when dealing with a potential runaway.
Q5: The reaction mixture has turned dark brown/black, and I see reddish-brown fumes. What has happened, and is the product salvageable?
Answer: A dark color and the evolution of brown fumes (nitrogen dioxide, NO₂) are classic signs of oxidative side reactions. This typically occurs when the reaction temperature has exceeded the optimal range, causing the powerful oxidizing nature of nitric acid to degrade the starting material or the product.[5]
The Causality: At higher temperatures, nitric acid can act as an oxidizing agent rather than just a source of the nitronium ion. It oxidizes the organic compounds to various byproducts, often resulting in complex, tar-like materials.
Salvageability: The desired product is likely present but will be contaminated with numerous impurities, making purification difficult and significantly lowering the final yield. It is often more efficient to discard the run and repeat the experiment with stricter temperature control. If you proceed, expect a challenging purification process involving column chromatography and/or multiple recrystallizations.[11]
Q6: My yield is very low, and I've isolated a significant amount of my starting material. What went wrong?
Answer: Low conversion with recovery of starting material usually points to one of two issues: insufficient activation of the nitrating agent or a reaction that was not allowed to proceed to completion.
Possible Causes & Solutions:
-
Insufficiently "Strong" Mixed Acid: The presence of excess water is the most common culprit. This can happen if dilute acids were used or if atmospheric moisture was introduced. The water shifts the equilibrium away from the formation of the active nitronium ion (NO₂⁺).[5]
-
Solution: Ensure you are using fresh, concentrated (98% H₂SO₄ and 70% or fuming HNO₃) acids. Protect the reaction from atmospheric moisture.
-
-
Reaction Time Too Short: Even at 0-10°C, the reaction may require several hours to reach completion. The deactivating effect of the carboxyl and ester groups slows the reaction compared to the nitration of simpler aromatics like benzene.[4]
-
Solution: Monitor the reaction's progress using a suitable technique (e.g., TLC, HPLC). Allow the mixture to stir for a longer period at the controlled temperature before quenching.
-
-
Inefficient Stirring: Poor agitation can lead to poor mixing of the reactants, effectively lowering the reaction rate in the bulk solution.[12]
-
Solution: Use an overhead mechanical stirrer for larger scale reactions or a properly sized magnetic stir bar to ensure a vigorous vortex and homogenous mixture.
-
Visual Guide: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and correcting common issues during the nitration process.
Caption: Decision tree for troubleshooting nitration reactions.
Section 3: Protocols and Data
Experimental Protocol: Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Safety Warning: This procedure involves highly corrosive and reactive acids. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.[13]
Reagents & Equipment:
-
2-(Ethoxycarbonyl)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Round-bottom flask with magnetic stirrer or overhead stirrer
-
Addition funnel
-
Thermometer
-
Ice-salt bath
-
Large beaker with crushed ice for quenching
Procedure:
-
Prepare the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a stirrer and thermometer, add 50 mL of concentrated H₂SO₄. Cool the flask to 0°C in an ice-salt bath. Slowly, add 15 mL of concentrated HNO₃ dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Prepare the Substrate Solution: In a separate beaker, dissolve 10 g of 2-(ethoxycarbonyl)benzoic acid in 25 mL of concentrated H₂SO₄. This step may be slightly exothermic; cool if necessary.
-
Perform the Nitration: Transfer the substrate solution to the addition funnel. Add the substrate solution dropwise to the cold, stirred nitrating mixture over approximately 60-90 minutes. Meticulously maintain the internal reaction temperature between 0°C and 10°C throughout the addition.[6]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 2 hours to ensure the reaction goes to completion.
-
Quench and Isolate: Prepare a 1 L beaker containing approximately 500 g of crushed ice. While stirring the ice vigorously, slowly pour the reaction mixture onto the ice. A white to pale yellow solid should precipitate.[9][11]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acids.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield 2-(Ethoxycarbonyl)-6-nitrobenzoic acid as a crystalline solid.[14]
Data Table: Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Criticality |
| Reaction Temperature | 0°C to 10°C | CRITICAL: Prevents thermal runaway and formation of oxidative and dinitrated byproducts.[4] |
| Reagent Ratio (mol) | ~1.1 eq. HNO₃ / 1 eq. Substrate | Ensures sufficient electrophile for complete conversion without promoting excessive side reactions. |
| H₂SO₄ Volume | Sufficient to fully dissolve substrate and act as solvent | Ensures homogeneity and absorbs the heat of reaction and water byproduct.[5] |
| Addition Time | 60 - 90 minutes (scale dependent) | CRITICAL: Allows the cooling system to keep pace with heat generation.[9] |
| Stirring Speed | Vigorous (vortex visible) | CRITICAL: Prevents localized hot spots and ensures efficient heat transfer to the cooling bath.[12] |
| Quenching Method | Pour reaction mix onto ice | Safely dilutes acids, stops the reaction, and precipitates the product.[11] |
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
- Google Patents. (2013). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
-
ResearchGate. (2022). Aromatic nitration under various conditions. [Link]
-
Organic Syntheses. (1921). p-NITROBENZOIC ACID. Coll. Vol. 1, p.394. [Link]
-
Truman State University Chemistry Department. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
-
Reddit r/Chempros. (2022). Di-nitration troubleshooting. [Link]
-
YIC. Nitration Of Benzoic Acid. [Link]
-
Sciencemadness Discussion Board. (2012). Runaway reactions. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
Wikipedia. Thermal runaway. [Link]
-
ResearchGate. (2015). NITRATION A little practical guide for students. [Link]
-
Semantic Scholar. Nitration and flow chemistry. [Link]
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- 14. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Benchchem [benchchem.com]
Removal of unreacted starting materials from 2-(Ethoxycarbonyl)-6-nitrobenzoic acid product
Technical Support Center: Purification of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. The focus is on the effective removal of common unreacted starting materials and side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Thin Layer Chromatography (TLC) plate shows a baseline spot and a product spot. What is this baseline impurity and how do I remove it?
A: A spot that remains at the baseline of a silica TLC plate is highly polar. In the synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, which often starts from 3-nitrophthalic acid or its anhydride, this impurity is almost certainly unreacted 3-nitrophthalic acid.[1][2] This starting material is a dicarboxylic acid, making it significantly more polar and acidic than your desired monoester product.
The most effective method for removing this acidic impurity is an acid-base extraction . The principle hinges on the differential acidity between the dicarboxylic starting material and the monocarboxylic acid product.[3] A weak base, such as aqueous sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the more acidic 3-nitrophthalic acid (pKa₁ ≈ 1.88) but not your less acidic product (pKa estimated to be > 2.2).[4][5] This selective deprotonation converts the 3-nitrophthalic acid into a water-soluble salt, which partitions into the aqueous layer, while your desired product remains in the organic layer.[6]
Q2: I performed an extraction with sodium bicarbonate, but my product is still impure. What went wrong?
A: There are several possibilities:
-
Insufficient Base: You may not have used enough sodium bicarbonate solution to neutralize all the acidic impurity. Ensure you are using a saturated solution and extract multiple times (e.g., 3 washes).
-
Emulsion Formation: An emulsion, a stable suspension of the organic and aqueous layers, can prevent clean separation.[7] If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
-
Product Precipitation: If the concentration of your product in the organic solvent is very high, some may precipitate at the interface. Diluting the organic layer slightly can resolve this.
-
Incorrect pH: The pH of the aqueous layer should be monitored. It should be basic enough to extract the impurity but not so basic that it could potentially hydrolyze your ester product. Sodium bicarbonate is generally safe, but strong bases like sodium hydroxide should be avoided.[7]
Q3: What is the best recrystallization solvent for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid?
A: An ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8] For nitrobenzoic acid derivatives, mixed solvent systems are often effective.[9][10] A good starting point is an ethanol/water or isopropanol/water system.[11][12]
-
Rationale: The product has moderate polarity. It will dissolve in a hot alcohol (like ethanol). Water is then added as an "anti-solvent" to the hot solution until the point of saturation is reached (indicated by slight turbidity). Upon slow cooling, the solubility of your product will decrease dramatically, leading to the formation of pure crystals, while impurities remain in the solvent mixture.[9]
Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the product's melting point. Here are some troubleshooting steps:
-
Add More Solvent: Your solution might be too concentrated. Add more of the primary solvent (e.g., ethanol) to the hot mixture to ensure the compound is fully dissolved before cooling.
-
Cool More Slowly: Rapid cooling encourages oiling. Allow the flask to cool to room temperature on a benchtop, insulated with a beaker, before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Key Physicochemical Data for Purification Strategy
The purification strategy relies on exploiting the differences in physical and chemical properties between the product and the primary starting material impurity.
| Property | 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (Product) | 3-Nitrophthalic Acid (Impurity) | Rationale for Separation |
| Structure | Mono-carboxylic acid, mono-ester | Di-carboxylic acid | Different number of acidic protons. |
| Molecular Weight | 239.18 g/mol | 211.13 g/mol [13] | - |
| pKa | ~2.2 - 3.0 (estimated based on o-nitrobenzoic acid)[5][14] | pKa₁ = 1.88, pKa₂ = 4.43[4][15] | The first proton of 3-nitrophthalic acid is significantly more acidic, allowing for selective deprotonation with a weak base. |
| Polarity | Moderately Polar | Highly Polar | Allows for separation by extraction and chromatography. The diacid will have a much lower Rf on silica gel. |
| Solubility | Soluble in organic solvents (e.g., Ethyl Acetate, Dichloromethane), sparingly soluble in water. | Soluble in hot water, methanol, ethanol; sparingly in ether.[4] | The sodium salt of the diacid is highly water-soluble, while the product remains in the organic solvent during extraction. |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is the first line of defense to remove the highly acidic 3-nitrophthalic acid impurity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude product.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution.
-
Mixing: Shake the funnel gently for 1-2 minutes, venting frequently.[7]
-
Separation: Allow the layers to separate. The less dense organic layer (e.g., ethyl acetate) will be on top. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat steps 3-5 two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This removes residual water and helps break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Purity Check: Assess the purity of the product using TLC.[16] A co-spot of the starting material and the purified product should be used to confirm the absence of the impurity.[17]
Caption: Workflow for purifying the product via acid-base extraction.
Protocol 2: Purification via Recrystallization
This protocol is ideal after an extraction or if the primary impurities are not acidic.
Step-by-Step Methodology:
-
Solvent Selection: Start with an ethanol/water solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution at or near its boiling point on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Troubleshooting logic for common recrystallization failures.
References
- Google Patents.Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69043, 3-Nitrophthalic acid.[Link]
-
Washington State University. Monitoring Reactions by TLC.[Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction.[Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.[Link]
-
Wikipedia. Acid–base extraction.[Link]
-
Wikipedia. 2-Nitrobenzoic acid.[Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC.[Link]
-
YouTube. Acid-Base Extraction Tutorial.[Link]
-
Organic Syntheses. 3-nitrophthalic anhydride.[Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC.[Link]
-
Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?[Link]
-
HCPG College. Acidity of Carboxylic Acids.[Link]
- Google Patents.Process for recovering 3-nitrobenzoic acid.
-
Magritek. Separation of Acidic, Basic and Neutral Compounds.[Link]
-
PrepChem.com. Synthesis of 2-nitrobenzoic acid.[Link]
-
Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.[Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams.[Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.[Link]
- Google Patents.Process for making nitrophthalic anhydrides.
-
University of California, Irvine. Acid-Base Extraction.1.[Link]
-
YouTube. Organic Chemistry Lab: Recrystallization.[Link]
-
ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?[Link]
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Technical Support Center: A Guide to Scaling the Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
This technical guide serves as a dedicated support resource for researchers, chemists, and process engineers managing the transition of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid synthesis from the laboratory bench to the pilot plant. The inherent challenges of this process, particularly the highly exothermic and potentially hazardous nitration step, demand a robust understanding of reaction parameters, safety protocols, and troubleshooting strategies. This document is structured to provide practical, in-depth answers to common issues encountered during scale-up, ensuring a safe, efficient, and reproducible manufacturing process.
Overview of the Synthetic Pathway
The most industrially viable and logical synthetic route to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid originates from phthalic anhydride. The process involves two key transformations: the nitration of the aromatic ring followed by a regioselective mono-esterification.
-
Nitration: Phthalic anhydride is nitrated using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) to yield 3-nitrophthalic acid. This intermediate is often converted to 3-nitrophthalic anhydride for easier handling and purification.
-
Mono-esterification: The 3-nitrophthalic anhydride is then subjected to a controlled reaction with ethanol. This step selectively opens the anhydride ring to form the desired mono-ester, 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, and its isomer, 2-carboxy-3-nitrobenzoic acid.
The overall workflow is visualized below.
Troubleshooting Guide for Pilot-Scale Synthesis
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Nitration Stage Issues
Question: We are experiencing a significant drop in yield during the nitration of phthalic anhydride at the pilot scale, accompanied by the formation of a dark, tarry residue. What is the root cause?
Answer: This is a classic sign of a runaway reaction or localized overheating. Nitration is a highly exothermic process, and heat management is the most critical factor during scale-up.[1][2][3]
-
Causality: The surface-area-to-volume ratio decreases dramatically when moving from a lab flask to a pilot reactor. This means heat generated by the reaction cannot be dissipated as efficiently.[4] If the rate of heat generation exceeds the rate of heat removal, the temperature will rise uncontrollably. This leads to side reactions, including oxidation of the starting material and over-nitration, which produce undesirable by-products and "heavies" that appear as tar.[5]
-
Troubleshooting Actions:
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (e.g., RC1) to determine the heat of reaction, adiabatic temperature rise (ΔTad), and maximum temperature of the synthesis reaction (MTSR).[2] This data is non-negotiable for safe scale-up.
-
Control Addition Rate: Do not add the mixed acid or phthalic anhydride in one portion. A semi-batch process, where one reactant is added slowly and controllably to the other, is essential. The addition rate should be governed by the reactor's cooling capacity, ensuring the temperature never exceeds the validated limit (typically kept very low, e.g., 0-10 °C).[6]
-
Improve Agitation: Inadequate mixing can create localized "hot spots" where the reaction accelerates. Ensure the agitator design (e.g., turbine vs. anchor) and speed are sufficient to maintain a homogenous mixture and promote heat transfer to the cooling jacket.[7]
-
Verify Reagent Purity: Impurities in the starting material or acids can sometimes catalyze decomposition or side reactions, lowering the thermal stability of the reaction mixture.[2]
-
Question: Our process safety review has flagged the nitration step as high risk. What engineering and procedural controls are mandatory for a pilot plant?
Answer: A multi-layered safety approach is required.
-
Engineering Controls:
-
Reactor Material: Use glass-lined or corrosion-resistant alloy reactors suitable for handling highly corrosive mixed acids.
-
High-Efficiency Cooling: The reactor must have a high-capacity cooling jacket and potentially internal cooling coils. A reliable source of chilled coolant (e.g., brine or glycol) is necessary.[7]
-
Emergency Quench System: The reactor should be equipped with a "drowning tub" or a quench vessel. A large-diameter dump valve allows the reactor contents to be rapidly discharged into a large volume of cold water or a suitable quenching agent to stop a runaway reaction.[7]
-
Rupture Discs & Venting: The reactor must be fitted with correctly sized rupture discs that vent to a safe location or a catch tank to handle over-pressurization from gas generation.[3]
-
Fume Scrubber: An efficient fume hood or scrubber system is needed to handle the toxic nitrogen oxide (NOx) fumes that can be generated.[7]
-
-
Procedural Controls:
-
Strict Temperature Monitoring: Use calibrated temperature probes and set up automated alarms and shutdowns if the temperature deviates from the set range.
-
Reverse Addition Consideration: In some cases, adding the organic substrate to the mixed acid (reverse addition) can help control the exotherm, as the nitrating agent is never the limiting reagent. This must be evaluated on a case-by-case basis.
-
Comprehensive Training: All personnel must be thoroughly trained on the specific hazards of nitration, including emergency procedures.[8]
-
Esterification and Purification Issues
Question: The mono-esterification of 3-nitrophthalic anhydride with ethanol is producing a high percentage of the unwanted diester by-product. How can we improve the selectivity for the desired mono-ester?
Answer: Achieving high selectivity in this step depends on controlling the stoichiometry and reaction conditions to favor the first reaction (ring-opening) over the second (esterification of the remaining carboxylic acid).
-
Causality: The initial reaction of ethanol with the anhydride is very fast. The subsequent esterification of the resulting carboxylic acid is a slower, equilibrium-driven process that is typically acid-catalyzed and requires more forcing conditions (e.g., higher temperature, water removal). If the reaction is run for too long or at too high a temperature, diester formation becomes significant.
-
Troubleshooting Actions:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of ethanol (e.g., 1.1-1.5 equivalents). A large excess will drive the reaction towards the diester.
-
Temperature Management: Run the initial ring-opening reaction at a lower temperature (e.g., room temperature or slightly elevated) to ensure it completes before initiating any conditions that would favor the second esterification.
-
Avoid Strong Acid Catalysts: For the mono-esterification, a strong acid catalyst (like sulfuric acid) is generally not required and will promote diester formation.[9] The reaction can often proceed with gentle heating without a catalyst or with a mild base catalyst.
-
Minimize Reaction Time: Monitor the reaction closely using an in-process control (IPC) method like HPLC. Stop the reaction as soon as the consumption of the anhydride is complete.
-
Question: We are finding it difficult to purify the final product, 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, at a pilot scale. The crude material is an oily solid. What purification strategies are effective?
Answer: Pilot-scale purification requires moving away from lab-scale techniques like column chromatography towards more scalable methods.[10][11]
-
Causality: The crude product contains the desired product, the isomeric by-product (2-carboxy-3-nitrobenzoic acid), unreacted starting material, and potentially some diester. The similar polarities of the two main isomers can make separation challenging.
-
Troubleshooting Actions:
-
Recrystallization: This is the most common and effective method. The key is solvent selection. A good solvent system will dissolve the product well at a higher temperature but poorly at a lower temperature, while keeping impurities either fully dissolved or completely insoluble.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane, toluene).
-
Anti-Solvent Precipitation: An alternative is to dissolve the crude product in a good solvent and then slowly add an "anti-solvent" in which the product is insoluble to force crystallization. This can sometimes provide better purity.
-
-
pH-Based Extraction: The product is a carboxylic acid and can be manipulated with pH. An aqueous basic wash (e.g., with sodium bicarbonate solution) can be used to extract the acidic product and its acidic isomer into the aqueous layer, leaving non-acidic impurities (like the diester) in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate the acidic components, which can then be subjected to recrystallization. This can be a powerful pre-purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for in-process control (IPC) and final product quality control (QC)?
-
A1: For IPC, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[12][13] It allows for rapid quantification of the starting material, product, and key by-products to monitor reaction completion. For final QC, a combination of methods should be used:
Q2: How does the choice of solvent in the nitration step affect the reaction at scale?
-
A2: In many cases, concentrated sulfuric acid acts as both the catalyst and the solvent.[6][16] Using an additional inert co-solvent is generally avoided at an industrial scale as it adds cost, complexity, and another waste stream. The concentration of the sulfuric acid is critical; it acts as a dehydrating agent, absorbing the water produced during the reaction and maintaining the activity of the nitronium ion (NO₂⁺) electrophile.[17]
Q3: What are the key parameters to define when transferring this process from the lab to the pilot plant?
-
A3: A comprehensive tech transfer document should include:
-
Critical Process Parameters (CPPs): Temperature ranges, addition rates, agitation speeds, reaction times.
-
Critical Quality Attributes (CQAs): Purity, impurity profile, melting point, and appearance of the final product.
-
Safety Data: All calorimetry data, material safety data sheets (MSDS), and emergency procedures.
-
Analytical Methods: Validated HPLC, GC, or other methods for IPC and QC.
-
Bill of Materials: Specifications and suppliers for all raw materials.
-
Pilot-Scale Synthesis Protocol Example
Warning: This protocol is an illustrative example and must be adapted and fully risk-assessed based on specific pilot plant equipment and calorimetry data.
Part A: Nitration of Phthalic Anhydride (Target Scale: 5 kg)
-
Reactor Preparation: Charge a 100 L glass-lined reactor with 25 kg of concentrated (98%) sulfuric acid. Begin agitation and cool the acid to -5 °C using a brine cooling system.
-
Mixed Acid Preparation: In a separate, suitable vessel, slowly add 4.0 kg of concentrated (70%) nitric acid to 6.0 kg of concentrated (98%) sulfuric acid, ensuring the temperature of this mixture is maintained below 10 °C.
-
Charge Substrate: Once the sulfuric acid in the main reactor is at -5 °C, slowly add 5.0 kg of phthalic anhydride powder via a solids charging port. Ensure the temperature does not rise above 5 °C during the addition.
-
Nitration: Slowly add the prepared mixed acid to the reactor over 4-6 hours via a dosing pump. Crucially, maintain the internal batch temperature between 0 °C and 5 °C throughout the addition. A temperature spike indicates the addition is too fast or cooling is insufficient.
-
Reaction Hold: After the addition is complete, hold the reaction mixture at 5-10 °C for an additional 2 hours, monitoring for completion by HPLC.
-
Quench: In a separate 500 L quench vessel containing 100 kg of crushed ice and 100 L of water, slowly transfer the completed reaction mixture into the agitated ice/water slurry. The transfer rate must be controlled to keep the quench vessel temperature below 25 °C.
-
Isolation: The precipitated 3-nitrophthalic acid is filtered, washed with cold water until the washings are neutral (pH 6-7), and then dried under vacuum. Expected yield: 6.5-7.0 kg.
Part B: Mono-esterification (Target Scale: 6.5 kg)
-
Reactor Charge: Charge the 100 L reactor with the 6.5 kg of dry 3-nitrophthalic acid (or the equivalent amount of anhydride) and 20 L of toluene.
-
Ethanol Addition: Add 2.0 kg (~1.5 equivalents) of ethanol to the reactor.
-
Reaction: Heat the mixture to 40-50 °C and hold for 3-5 hours. Monitor the disappearance of the starting material by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Extract the toluene solution with a 10% aqueous sodium bicarbonate solution (3 x 15 L). Combine the aqueous extracts.
-
Precipitation: Slowly add 32% hydrochloric acid to the combined aqueous layer with good agitation until the pH is ~1-2. The product will precipitate.
-
Purification: The precipitated crude product is filtered and washed with water. It is then recrystallized from a suitable solvent system (e.g., isopropanol/water) to yield pure 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. Dry under vacuum at 50 °C. Expected Purity: >99%.
Data Summary Tables
Table 1: Key Process Parameters - Lab vs. Pilot Plant
| Parameter | Laboratory Scale (50g) | Pilot Plant Scale (5kg) | Rationale for Change |
| Nitration Temperature | 0 - 5 °C | 0 - 5 °C | Must be kept low; non-negotiable due to high exothermicity. |
| Mixed Acid Addition Time | 30 - 60 minutes | 4 - 6 hours | Rate is limited by heat removal capacity of the larger vessel.[4] |
| Agitation | Magnetic Stirrer | Overhead Turbine/Impeller | Required for effective mixing and heat transfer in a large volume. |
| Quench Method | Pouring onto ice | Controlled transfer into ice/water | Safety and control to manage exotherm during quench. |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization / pH Extraction | Scalability and economic viability.[10] |
Table 2: Final Product Specifications
| Test | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Purity (by HPLC) | ≥ 99.0% | HPLC-UV |
| Isomer Content | ≤ 0.5% | HPLC-UV |
| Melting Point | 134-138 °C | Capillary Melting Point |
| Identity | Conforms to reference standard | ¹H NMR, Mass Spec |
| Loss on Drying | ≤ 0.5% | Gravimetric |
References
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ResearchGate. (n.d.). A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). Available at: [Link]
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IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Available at: [Link]
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YouTube. (2024). Nitration reaction safety. Available at: [Link]
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MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Available at: [Link]
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ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available at: [Link]
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RWTH Publications. (n.d.). Pilot-scale process development for the purification of the recombinant antibody 2G12 from transgenic tobacco. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Available at: [Link]
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ResearchGate. (n.d.). The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. Available at: [Link]
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eGyanKosh. (n.d.). Nitration. Available at: [Link]
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Princeton University Environmental Health & Safety. (2019). Scale-Up Reaction Safety. Available at: [Link]
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ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Available at: [Link]
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MDPI. (n.d.). Remediation of Diethyl Phthalate in Aqueous Effluents with TiO2-Supported Rh0 Nanoparticles as Multicatalytic Materials. Available at: [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]
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TIB. (2022). Pilot Scale for Production and Purification of Lactic Acid from Ceratonia siliqua L. (Carob) Bagasse. Available at: [Link]
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Reddit. (2023). Di-nitration troubleshooting. Available at: [Link]
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IChemE. (n.d.). Incident during nitration in a batch reactor. Available at: [Link]
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Truman State University. (n.d.). Multistep Synthesis Nitration. Available at: [Link]
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Taylor & Francis Online. (n.d.). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. Available at: [Link]
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MDPI. (2019). Production and Purification of l-lactic Acid in Lab and Pilot Scales Using Sweet Sorghum Juice. Available at: [Link]
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Patsnap. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Available at: [Link]
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Wikipedia. (n.d.). Diethyl phthalate. Available at: [Link]
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SlideShare. (n.d.). Aromatic carboxylic and sulphonic Acids. Available at: [Link]
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Royal Society of Chemistry. (2022). Green Chemistry Issues and Limitations of Nitration. Available at: [Link]
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ResearchGate. (n.d.). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Available at: [Link]
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ResearchGate. (n.d.). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available at: [Link]
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European Commission. (n.d.). DIETHYL PHTHALATE. Available at: [Link]
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YouTube. (n.d.). Making mostly m-nitrobenzoic acid. Available at: [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Available at: [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2‐Ethyl Anthraquinone From 2‐Ethyl Benzoyl Benzoic Acid by Using Beta Zeolite Catalyst and Kinetic Studies. Available at: [Link]
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Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]
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ACS Publications. (n.d.). Nitration: An Overview of Recent Developments and Processes. Available at: [Link]
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PubMed. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
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PubMed. (2023). Production, purification, characterization and application of two novel endoglucanases from buffalo rumen metagenome. Available at: [Link]
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Validation & Comparative
Comparing the reactivity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid with 2-nitrobenzoic acid
An In-depth Comparative Guide to the Reactivity of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid and 2-Nitrobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparison of the chemical reactivity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and 2-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet comparison. It delves into the underlying structural and electronic factors that govern reactivity, supported by theoretical principles and validated through detailed, practical experimental protocols. Our analysis focuses on acidity, susceptibility to nucleophilic acyl substitution, and the reduction of the nitro moiety, providing a comprehensive reactivity profile for both molecules.
Introduction: A Tale of Two Ortho-Substituted Benzoic Acids
2-Nitrobenzoic acid is a common building block in organic synthesis, notable for the strong electron-withdrawing properties of its nitro group, which significantly influences the molecule's characteristics.[1][2] 2-(Ethoxycarbonyl)-6-nitrobenzoic acid can be viewed as a more complex derivative, featuring a second electron-withdrawing group, an ethoxycarbonyl moiety, also at an ortho position.[3] This guide aims to dissect how the addition of this second ortho substituent dramatically alters the molecule's reactivity profile. While both compounds share a 2-nitrobenzoic acid core, the presence of the adjacent ethoxycarbonyl group introduces profound steric and electronic consequences that are critical for synthetic planning.
Molecular Structure and Electronic Effects: The Foundation of Reactivity
The reactivity of an aromatic carboxylic acid is primarily dictated by the electronic nature of its substituents and the steric environment around the reactive centers. The key difference between the two title compounds is the substitution at the C6 position.
Caption: Molecular structures of the compounds under comparison.
In 2-nitrobenzoic acid , the nitro group (-NO₂) is a powerful electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-M). This electronic pull increases the acidity of the carboxylic acid proton and makes the aromatic ring electron-deficient.[4] Crucially, the presence of a single substituent at the ortho position creates what is known as the ortho effect .[5][6] Steric hindrance between the nitro group and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. This disruption inhibits resonance between the carboxyl group and the ring, which destabilizes the acid form relative to the carboxylate anion, thereby increasing its acidity.[6][7]
In 2-(Ethoxycarbonyl)-6-nitrobenzoic acid , these effects are amplified.
-
Compounded Electronic Withdrawal: The ethoxycarbonyl group (-COOEt) at the C6 position is also electron-withdrawing via the inductive effect (-I). This adds to the electron-withdrawing character of the nitro group, further polarizing the O-H bond of the carboxylic acid.
-
Extreme Steric Hindrance: With two bulky groups flanking the carboxylic acid, the steric clash is far more severe. This forces the -COOH group into a near-perpendicular orientation relative to the benzene ring, almost completely nullifying resonance interaction with the ring. This pronounced steric inhibition of resonance is the dominant factor governing the molecule's reactivity.
Caption: Key factors influencing the reactivity of substituted benzoic acids.
Comparative Reactivity Analysis
Based on the structural analysis, we can predict significant differences in the chemical behavior of the two compounds.
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion).
-
2-Nitrobenzoic Acid: The pKa is well-documented to be approximately 2.17.[1][8] This is significantly more acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing nitro group and the ortho effect.[5]
-
2-(Ethoxycarbonyl)-6-nitrobenzoic Acid: We predict this compound to be a stronger acid (lower pKa) than 2-nitrobenzoic acid.
-
Electronic Justification: The combined inductive electron withdrawal from both the nitro and ethoxycarbonyl groups makes the carboxylate anion more stable.
-
Steric Justification: The severe steric hindrance from two ortho groups enhances the ortho effect, further stabilizing the resulting planar carboxylate anion by preventing destabilizing resonance in the undissociated acid.
-
Nucleophilic Acyl Substitution: The Case of Esterification
Reactions at the carboxyl carbon, such as esterification, are sensitive to both the electrophilicity of the carbon and steric accessibility.
-
2-Nitrobenzoic Acid: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the ortho substituent provides some steric hindrance compared to its meta or para isomers.[9][10]
-
2-(Ethoxycarbonyl)-6-nitrobenzoic Acid: We predict this compound to be significantly less reactive towards nucleophilic acyl substitution. The two bulky ortho groups create a formidable steric shield around the carbonyl carbon, severely impeding the approach of any nucleophile, such as an alcohol. This steric hindrance is expected to be the dominant factor, overriding the increased electronic activation, and leading to much slower reaction rates.
Reduction of the Nitro Group
The conversion of a nitro group to an amine is a fundamental transformation, often achieved via catalytic hydrogenation or with chemical reducing agents like SnCl₂/HCl.[11][12]
-
2-Nitrobenzoic Acid: The nitro group is readily accessible for reduction to form anthranilic acid.[1]
-
2-(Ethoxycarbonyl)-6-nitrobenzoic Acid: We predict this reaction will be slower and require more forcing conditions . Similar to the esterification, the two adjacent bulky groups (-COOH and -COOEt) will sterically hinder the approach of the reducing agent to the nitro group, whether it's a heterogeneous catalyst surface or a soluble reagent.
Experimental Verification: Protocols and Expected Data
To validate these predictions, we propose a series of comparative experiments. The following protocols are designed to be self-validating by directly comparing the two compounds under identical conditions.
Experiment 1: Determination of Acidity via Potentiometric Titration
This experiment directly measures the pKa of each acid.
Protocol:
-
Preparation: Prepare 0.01 M solutions of both 2-nitrobenzoic acid and 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in a 50:50 ethanol/water mixture to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0 and 7.0). Place 50 mL of the acid solution in a beaker with a magnetic stirrer.
-
Titration: Add a standardized 0.1 M NaOH solution in 0.1 mL increments, recording the pH after each addition.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Table 1: Predicted pKa Values
| Compound | Predicted pKa | Rationale |
|---|---|---|
| 2-Nitrobenzoic Acid | ~2.17 (Literature) | Strong -I, -M effects from -NO₂; moderate ortho effect. |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid | < 2.0 | Additive -I effect from -COOEt; severe steric hindrance (ortho effect). |
Experiment 2: Comparative Kinetics of Fischer Esterification
This experiment will quantify the rate of reaction at the carboxylic acid group.
Caption: Workflow for the comparative esterification kinetics experiment.
Protocol:
-
Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each acid in 20 mL of anhydrous methanol.
-
Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask. Place the flasks in a preheated oil bath at 60°C and start a timer.
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of cold saturated sodium bicarbonate solution.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining starting acid.
-
Data Analysis: Plot the natural logarithm of the acid concentration (ln[Acid]) versus time. For a pseudo-first-order reaction, the slope of this line will be equal to -k, where k is the rate constant.
Table 2: Predicted Esterification Rate Constants
| Compound | Predicted Relative Rate Constant (k) | Rationale |
|---|---|---|
| 2-Nitrobenzoic Acid | k_ref | Moderate steric hindrance from one ortho group. |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid | k << k_ref (e.g., <5% of k_ref) | Overwhelming steric hindrance from two ortho groups blocking nucleophilic attack. |
Experiment 3: Comparative Reduction of the Nitro Group
This experiment assesses the accessibility of the nitro group to a reducing agent.
Protocol:
-
Reaction Setup: In two separate hydrogenation vessels, dissolve 1 mmol of each acid in 25 mL of ethanol. Add 10 mg of 10% Palladium on Carbon (Pd/C) catalyst to each vessel.
-
Reduction: Seal the vessels and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., balloon pressure or Parr shaker at 50 psi).
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) every 30 minutes, spotting for the disappearance of the UV-active starting material.
-
Data Analysis: Record the time required for the complete consumption of the starting material in each reaction.
Table 3: Predicted Nitro Reduction Reaction Times
| Compound | Predicted Time for Complete Conversion | Rationale |
|---|---|---|
| 2-Nitrobenzoic Acid | t_ref (e.g., ~2-3 hours) | Nitro group is sterically accessible. |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid | t >> t_ref (e.g., >24 hours or no reaction) | Severe steric hindrance from flanking -COOH and -COOEt groups blocking access to the catalyst surface. |
Conclusion and Synthetic Implications
The analysis reveals a clear trade-off in the reactivity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid when compared to 2-nitrobenzoic acid.
-
Increased Acidity: The addition of the second ortho-withdrawing group renders the carboxylic acid proton significantly more acidic. This could be advantageous in reactions where deprotonation is a key step.
-
Drastically Reduced Reactivity at Functional Groups: The overwhelming steric hindrance created by having two bulky ortho substituents renders the carboxylic acid, and the nitro group, exceptionally unreactive. Standard reactions like esterification and nitro reduction will be extremely sluggish and may require specialized, highly reactive reagents or harsh conditions to proceed at a reasonable rate.
For the synthetic chemist, this means that while 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a unique building block, its functional groups cannot be assumed to react in a conventional manner. The steric shielding is the dominant characteristic of this molecule, a critical insight for planning efficient and successful synthetic routes.
References
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2-Nitrobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 2-nitrobenzoic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
-
2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to Purity Analysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid: HPLC vs. NMR
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and product safety. For a molecule like 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, a key building block in organic synthesis, determining its precise purity is paramount.[1][2][3] This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to make informed decisions for their specific analytical challenges.
Foundational Principles: Two Orthogonal Perspectives on Purity
At the heart of this comparison lies the distinct and complementary nature of HPLC and qNMR. Understanding their fundamental principles is crucial to appreciating their respective strengths and limitations in purity assessment.
High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach
HPLC is a powerful separation technique that distinguishes components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[4][5][6] For purity analysis, a sample is dissolved in a solvent and injected into a high-pressure stream of liquid (the mobile phase), which then flows through a column packed with a solid adsorbent (the stationary phase).[7] The separation occurs as each component travels through the column at a different rate, determined by its chemical properties like polarity and size.[5] A detector at the end of the column measures the concentration of each eluted component, generating a chromatogram where each peak ideally represents a single compound.[7]
The purity is typically determined by the "area percent" method, where the area of the main peak is compared to the total area of all detected peaks. This method's accuracy is predicated on the assumption that all compounds, including impurities, are eluted from the column and detected with a comparable response factor by the detector (e.g., a UV detector).[8]
Quantitative Nuclear Magnetic Resonance (qNMR): A Structure-Based, Absolute Method
In contrast, qNMR is a spectroscopic technique that provides both structural and quantitative information.[9][10][11] It operates on the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[9][12] This inherent relationship allows for the absolute quantification of a compound in a sample, often by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.[13][14]
Unlike HPLC, qNMR does not rely on the physical separation of components. Instead, it leverages the unique magnetic properties of atomic nuclei within a molecule to provide a direct measure of molar concentration.[10] This makes qNMR a primary analytical method, meaning its measurements are traceable to the International System of Units (SI) through certified reference materials.[14]
Experimental Design: A Tale of Two Workflows
The practical application of HPLC and qNMR for the purity analysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid involves distinct experimental workflows. The choice of parameters in each protocol is critical for achieving accurate and reliable results.
The goal of the HPLC method is to achieve optimal separation of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid from any potential process-related impurities or degradation products. Given its nitroaromatic structure, a reversed-phase HPLC method with UV detection is a logical starting point.[15][16][17]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for this type of analyte.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Rationale: The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good separating power for aromatic compounds.
-
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
Rationale: The gradient starts with a higher aqueous content to retain the main compound and any polar impurities, then gradually increases the organic content to elute less polar impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Nitroaromatic compounds typically exhibit strong absorbance at this wavelength).[16]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
The qNMR method hinges on the selection of a suitable internal standard and acquisition parameters that ensure accurate signal integration.[9][13] The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte's signals.[18][19]
Experimental Protocol: qNMR Purity Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Internal Standard Selection: Maleic acid is a suitable internal standard. It is highly pure, stable, and its vinylic proton signal appears in a region of the ¹H NMR spectrum that is typically free of signals from 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and common impurities.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid into a vial.
-
Accurately weigh approximately 8-10 mg of the maleic acid internal standard into the same vial.
-
Rationale: The masses are chosen to achieve a molar ratio between the analyte and the standard that is close to 1:1, which optimizes the accuracy of the integration.[14]
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., Dimethyl sulfoxide-d6) and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) with a 30° flip angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (both analyte and standard). A value of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[13]
-
Other Parameters: Standard spectral width, acquisition time, and receiver gain settings.
-
-
Data Processing and Purity Calculation:
-
Apply standard Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the selected, well-resolved signals of the analyte and the internal standard. For 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, the aromatic protons are good candidates. For maleic acid, the singlet from the two vinylic protons is used.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.[14]
-
-
Performance Comparison: A Head-to-Head Analysis
The choice between HPLC and qNMR often depends on the specific requirements of the analysis, including the need for speed, accuracy, and the type of information sought. Both methods, when properly validated according to guidelines like ICH Q2(R1), can provide reliable purity data.[20][21][22]
| Performance Parameter | HPLC (UV Detection) | qNMR (¹H) | Rationale & Causality |
| Principle | Separation-based, relative quantification | Structure-based, absolute quantification | HPLC purity is relative to other UV-active, eluting components. qNMR provides a direct, absolute measure against a certified standard.[12] |
| Selectivity/Specificity | High; dependent on chromatographic resolution. | High; dependent on chemical shift dispersion. | Co-eluting impurities can compromise HPLC accuracy.[23] Overlapping signals can be a challenge in qNMR, though higher field strengths can mitigate this.[23] |
| Accuracy & Precision | Good to Excellent | Excellent | qNMR is often considered more accurate as it is less susceptible to variations in detector response and does not require a reference standard of the analyte itself.[24][25] |
| Sensitivity (LOD/LOQ) | Generally higher (ng to pg range) | Lower (µg to mg range) | HPLC with UV detection is typically more sensitive, making it better for trace impurity analysis.[26] |
| Sample Throughput | Moderate (typically 15-30 min per sample) | Moderate to High (can be <15 min per sample with automation) | qNMR can be faster per sample, especially when considering method development time is often shorter.[25] |
| Information Provided | Purity relative to other detectable impurities. | Absolute purity, structural confirmation, and identification of impurities if signals are assignable. | qNMR provides a wealth of structural information simultaneously with quantification.[10] |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered) | The non-destructive nature of qNMR is a significant advantage when sample material is limited.[12] |
| Cost & Complexity | Lower initial instrument cost; higher solvent/consumable cost. | Higher initial instrument cost; lower per-sample cost.[25] | The long-term operational costs of qNMR can be lower due to reduced solvent and column usage.[25] |
Discussion: Choosing the Right Tool for the Job
When to Choose HPLC:
HPLC is the undisputed workhorse of the pharmaceutical industry for purity testing, and for good reason.[8] Its high sensitivity makes it the ideal choice for detecting and quantifying trace impurities, which is a critical requirement for drug safety.[26] When the primary goal is to develop a routine quality control method for batch release, where the impurity profile is well-characterized, a validated HPLC method offers excellent precision and robustness. Furthermore, when dealing with complex mixtures where components are structurally very similar, the superior separating power of HPLC can be indispensable.[23]
When to Choose qNMR:
qNMR shines as a primary or orthogonal method for purity assignment, particularly for the certification of reference standards.[18][27] Its ability to provide an absolute, SI-traceable purity value without needing a specific reference standard for the analyte is a significant advantage.[12] This makes it invaluable in early-stage development when pure reference materials of the target compound may not be available.[28] The technique is also highly efficient, providing simultaneous structural confirmation and quantification, which can accelerate research and development timelines. Its non-destructive nature is another key benefit, especially when working with precious or limited quantities of material.[25]
A Synergistic Approach:
For a comprehensive purity assessment of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, a synergistic approach is often the most rigorous. HPLC can be used to develop a detailed impurity profile, separating and detecting trace components. qNMR can then be employed to provide an accurate, absolute purity value for the main component, serving as an orthogonal check on the HPLC results. This dual-pronged strategy provides a self-validating system, enhancing confidence in the final purity assignment and ensuring the highest level of scientific rigor.
Conclusion
Both HPLC and qNMR are powerful, versatile techniques for the purity analysis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. HPLC excels in its separation power and sensitivity, making it ideal for routine quality control and trace impurity detection. qNMR offers the distinct advantage of absolute, structure-based quantification, positioning it as a primary method for reference standard certification and early-phase development. The choice between them is not a matter of which is "better," but which is better suited for the analytical question at hand. By understanding the fundamental principles, experimental nuances, and performance characteristics of each technique, researchers can confidently select and apply the most appropriate method to ensure the quality and integrity of their chemical entities.
References
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
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Mestrelab Research. What is qNMR and why is it important? Available from: [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available from: [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
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ResearchGate. Quantitative NMR spectroscopy - Principles and applications | Request PDF. Available from: [Link]
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U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]
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Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available from: [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]
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Holzgrabe, U. (2005). Quantitative NMR spectroscopy—principles and applications. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal. Available from: [Link]
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Wang, M., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available from: [Link]
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. Available from: [Link]
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SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Available from: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Available from: [Link]
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Reddit. (2023). HPLC trace for proof of purity. r/Chempros. Available from: [Link]
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Singh, R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available from: [Link]
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Stoll, D. R., et al. (2022). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. Available from: [Link]
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Chen, Y. C., et al. (2018). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis. Available from: [Link]
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Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. Fortune Journal of Health Sciences. Available from: [Link]
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Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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IAEA. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]
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A Spectroscopic Guide to Differentiating 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid and Its Methyl Ester Analog
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecules is paramount. Even subtle molecular modifications, such as the conversion of a carboxylic acid to its corresponding ester, can profoundly alter a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and its direct methyl ester analog, methyl 2-(ethoxycarbonyl)-6-nitrobenzoate.
While these specific compounds are not extensively documented in public spectral databases, this guide leverages foundational spectroscopic principles and data from closely related structural analogs to construct a robust and predictive comparison. We will dissect the expected distinguishing features across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing researchers with the analytical framework needed to unambiguously identify and differentiate these two molecules. The causality behind experimental choices and the interpretation of spectral data will be emphasized, ensuring a thorough understanding of the structure-property relationships at play.
Molecular Structures and the Core Functional Group Transformation
The primary structural difference between our two compounds of interest is the functional group at the 1-position of the benzene ring: a carboxylic acid versus a methyl ester. This seemingly minor change—the substitution of an acidic proton with a methyl group—introduces significant changes to the molecule's electronic environment and physical properties, all of which are readily detectable by modern spectroscopic methods.
-
Molecule A: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (Formula: C₁₀H₉NO₆, Molar Mass: 239.18 g/mol )[1]
-
Molecule B: Methyl 2-(ethoxycarbonyl)-6-nitrobenzoate (Formula: C₁₁H₁₁NO₆, Molar Mass: 253.21 g/mol )
The diagram below illustrates this key transformation.
Caption: Experimental workflow for comparative analysis.
Detailed Methodologies
-
NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ for the ester, DMSO-d₆ may be required for the acid's solubility) in a clean NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Set the spectral width to cover the range from -1 to 14 ppm.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Analysis: Identify the key functional group frequencies as detailed in the comparison table.
-
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample via direct infusion (for Electrospray Ionization, ESI) or use a GC-MS or solids probe for Electron Ionization (EI).
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the expected structure.
-
Conclusion
The differentiation of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid from its methyl ester analog is straightforward when a multi-technique spectroscopic approach is employed. Each method provides a unique and complementary piece of the structural puzzle. ¹H NMR offers the most definitive evidence through the presence or absence of the carboxylic acid proton and the methyl ester singlet. IR spectroscopy provides rapid confirmation via the characteristic broad O-H stretch of the acid. ¹³C NMR validates the change in the carbon backbone with the appearance of the methoxy carbon, and Mass Spectrometry confirms the expected molecular weight and reveals divergent, structure-specific fragmentation pathways. By understanding the principles outlined in this guide, researchers can confidently characterize these and other similar molecules, ensuring the integrity and success of their scientific endeavors.
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Chegg. (2021). The mass spec of methyl m-nitrobenzoate is shown below. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 2-nitro-. Retrieved from [Link]
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Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
Introduction: The Significance of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a key substituted aromatic carboxylic acid that serves as a vital building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries[1]. Its bifunctional nature, possessing both a carboxylic acid and an ester group at specific positions relative to a nitro group, makes it a versatile intermediate for constructing complex molecular architectures. The regiochemistry of this molecule is critical, and its efficient synthesis is a subject of considerable interest for process chemists and researchers.
This guide provides an in-depth comparison of various reagents for the synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, focusing on the critical nitration step of a phthalate precursor. We will delve into the traditional method utilizing mixed acid and compare it with modern alternatives, evaluating them on performance, safety, environmental impact, and mechanistic underpinnings.
The Synthetic Pathway: A Two-Step Approach
A logical and well-documented route to 2-(ethoxycarbonyl)-6-nitrobenzoic acid involves a two-step process. The first and most critical step is the nitration of a readily available precursor, phthalic anhydride, to produce 3-nitrophthalic acid. This is followed by a regioselective mono-esterification or a related conversion to yield the target molecule. The focus of this guide is the comparison of reagents for the initial, regiochemistry-determining nitration step.
Part 1: The Traditional Method - Mixed Acid Nitration
The conventional synthesis of 3-nitrophthalic acid, the precursor to our target molecule, employs a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid"[2][3][4]. This method is a classic example of electrophilic aromatic substitution.
Mechanism of Mixed Acid Nitration
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to generate the nitronium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of phthalic anhydride.
Diagram: Mechanism of Mixed Acid Nitration
Caption: Mechanism of electrophilic aromatic nitration using mixed acid.
Experimental Protocol: Mixed Acid Nitration of Phthalic Anhydride
The following protocol is a representative procedure based on established methods[2][3].
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 650 mL of concentrated sulfuric acid (98%).
-
Addition of Reactant: While stirring, add 500 g (3.4 moles) of phthalic anhydride to the sulfuric acid.
-
Heating: Gently heat the mixture to approximately 80°C.
-
Nitrating Agent Addition: Slowly add 210 mL of fuming nitric acid (sp. gr. 1.51) through the dropping funnel, maintaining the reaction temperature between 100-110°C. This addition is highly exothermic and requires careful control.
-
Completion of Nitration: After the fuming nitric acid is added, add 900 mL of concentrated nitric acid (sp. gr. 1.42) at a rate that keeps the temperature below 110°C.
-
Reaction Time: Continue stirring at this temperature for an additional 2 hours.
-
Work-up: Allow the mixture to cool overnight and then carefully pour it into 1.5 L of cold water.
-
Isolation: The precipitated mixture of 3- and 4-nitrophthalic acids is collected by filtration. The isomers can then be separated by fractional crystallization or other purification methods. A yield of approximately 28-31% for 3-nitrophthalic acid can be expected after initial purification[2].
Analysis of the Traditional Method
| Parameter | Assessment |
| Performance | Moderate yields of the desired 3-nitro isomer, often with significant formation of the 4-nitro isomer, requiring extensive purification. |
| Safety | High Hazard. The use of large quantities of concentrated and fuming acids poses significant risks of severe chemical burns and toxic fume inhalation[5][6][7]. The reaction is highly exothermic and can lead to runaway reactions if not carefully controlled. |
| Environmental Impact | Poor. Generates large volumes of acidic waste, which is corrosive and requires neutralization, leading to the formation of inorganic salts that also need disposal[8][9]. |
| Cost-Effectiveness | The reagents are inexpensive, but the costs associated with safety measures, waste disposal, and purification can be substantial. |
Part 2: Alternative Nitrating Reagents
The significant drawbacks of the mixed acid method have driven the development of alternative nitrating agents that offer improved safety, selectivity, and environmental profiles.
Alternative 1: Acetyl Nitrate
Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a powerful nitrating agent that can offer higher selectivity in some cases[10][11].
Mechanism of Nitration with Acetyl Nitrate
The mechanism is complex and still a subject of debate, but it is generally accepted that it does not necessarily proceed through a free nitronium ion. The reaction can be considered as an electrophilic attack by the acetyl nitrate molecule itself or by protonated acetyl nitrate[12][13].
Diagram: Proposed Mechanism for Acetyl Nitrate Nitration
Caption: Simplified mechanism of nitration using acetyl nitrate.
Experimental Protocol Considerations
A general procedure involves the slow addition of nitric acid to an excess of acetic anhydride, often in the presence of the aromatic substrate at low temperatures.
Comparative Analysis: Acetyl Nitrate
| Parameter | Assessment |
| Performance | Can provide good yields and potentially higher regioselectivity compared to mixed acid for certain substrates[11]. |
| Safety | Extreme Hazard. Acetyl nitrate is a thermally unstable and explosive compound[10][11]. Its use requires stringent safety precautions and is often best handled in continuous flow reactors to minimize the volume of the hazardous intermediate at any given time[11]. |
| Environmental Impact | Moderate. Avoids the use of sulfuric acid, but still uses strong acids and produces organic waste (acetic acid). |
| Cost-Effectiveness | Acetic anhydride is a relatively inexpensive reagent. The primary cost is associated with the specialized equipment (e.g., flow reactors) and safety protocols required for its safe handling. |
Alternative 2: Zeolite-Catalyzed Nitration
Zeolites are crystalline aluminosilicates with a porous structure that can act as solid acid catalysts, offering a greener alternative to liquid acids[14]. Zeolite H-beta is a particularly effective catalyst for nitration reactions[15].
Mechanism of Zeolite-Catalyzed Nitration
The zeolite's Brønsted acid sites are thought to activate the nitrating agent (e.g., nitric acid), facilitating the formation of the electrophilic species within the zeolite's pores. The shape-selective nature of the zeolite pores can also influence the regioselectivity of the reaction, often favoring the formation of the para-isomer[2][14].
Experimental Protocol Considerations
A typical procedure involves refluxing the aromatic substrate with nitric acid in a solvent like dichloroethane in the presence of the zeolite catalyst. The water formed during the reaction is often removed using a Dean-Stark apparatus to drive the reaction to completion[16].
Comparative Analysis: Zeolite Catalysis
| Parameter | Assessment |
| Performance | Can achieve high conversions and improved regioselectivity[16]. The catalyst can be filtered off and reused, which is a significant advantage[14]. |
| Safety | Improved Safety. Eliminates the need for large quantities of corrosive sulfuric acid. The reaction conditions are generally milder. |
| Environmental Impact | Good. Zeolites are environmentally benign, and their reusability significantly reduces waste generation[17][18]. This aligns well with the principles of green chemistry. |
| Cost-Effectiveness | The initial cost of the zeolite catalyst can be higher than that of bulk acids, but its reusability can make it more economical in the long run, especially at an industrial scale. |
Alternative 3: Metal Nitrate-Based Systems
Various metal nitrates, such as copper(II) nitrate or iron(III) nitrate, can be used as nitrating agents, often in the presence of a co-reagent like acetic anhydride or on a solid support[19][20].
Mechanism of Metal Nitrate Nitration
The mechanism can vary depending on the specific system. For instance, in the Menke nitration (copper nitrate and acetic anhydride), acetyl nitrate is formed as an intermediate[12]. In other systems, the metal ion may act as a Lewis acid to activate the nitrate group.
Experimental Protocol Considerations
Protocols often involve dissolving the metal nitrate in a suitable solvent (e.g., acetic anhydride) and then adding the aromatic substrate. The reaction conditions are typically milder than with mixed acid.
Comparative Analysis: Metal Nitrates
| Parameter | Assessment |
| Performance | Can provide good yields under mild conditions. The choice of metal can influence the outcome of the reaction. |
| Safety | Moderate Hazard. Metal nitrates are oxidizing agents and should be handled with care[19][21]. The overall process is generally safer than using mixed acid or acetyl nitrate. |
| Environmental Impact | Moderate. The use of heavy metals can pose environmental concerns, and the waste streams require proper treatment to remove metal contaminants[22][23]. |
| Cost-Effectiveness | Many metal nitrates are readily available and relatively inexpensive. |
Part 3: Synthesis of the Final Product and Summary
Once 3-nitrophthalic acid is synthesized and purified, it can be converted to 2-(ethoxycarbonyl)-6-nitrobenzoic acid. A common method is to first form 3-nitrophthalic anhydride, which can then be regioselectively opened with ethanol to yield the desired product[24]. This regioselectivity is often directed by the steric hindrance of the nitro group.
Comparative Summary of Nitrating Agents for Phthalic Anhydride
| Reagent System | Yield/Selectivity | Safety | Environmental Impact | Key Advantages | Key Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Moderate/Poor | High Hazard | Poor | Low reagent cost. | Corrosive, hazardous, large waste stream. |
| Acetyl Nitrate | Good/Potentially High | Extreme Hazard | Moderate | High reactivity, potentially selective. | Explosive, requires specialized handling. |
| Zeolite H-beta/HNO₃ | High/Good | Improved | Good | Reusable catalyst, green, high selectivity. | Higher initial catalyst cost. |
| Metal Nitrates | Good | Moderate | Moderate | Milder conditions, avoids strong acids. | Metal waste, potential for contamination. |
Diagram: Decision Workflow for Reagent Selection
Caption: Decision tree for selecting a suitable nitrating reagent.
Conclusion
The synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid hinges on an effective and selective nitration of a phthalate precursor. While the traditional mixed acid method is well-established, it presents significant safety and environmental challenges. Modern alternatives offer compelling advantages. For laboratories prioritizing safety and sustainability, zeolite-catalyzed nitration stands out as a superior choice due to its reusability, milder reaction conditions, and reduced waste generation. Acetyl nitrate offers high reactivity but at the cost of extreme hazard, making it suitable only for specialized applications with appropriate engineering controls like continuous flow reactors. Metal nitrates provide a moderate, often milder, alternative but require consideration of metal waste disposal.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and environmental policies. This guide provides the necessary data and rationale to make an informed decision, enabling researchers to select the most appropriate method for their needs.
References
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University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. [Link]
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University of California, Berkeley. NITRIC ACID SAFETY. [Link]
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Littmann, E. R. (2002). THE PREPARATION OF 3-NITROPHTHALIC ACID. ResearchGate. [Link]
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Wikipedia. (2023). Acetyl nitrate. [Link]
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Fraunhofer-Publica. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. [Link]
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Organic Syntheses. 3-nitrophthalic acid. [Link]
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East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). [Link]
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MDPI. (2023). Exploring the Potential of Zeolites for Sustainable Environmental Applications. [Link]
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ScienceMadness.org. THE PREPARATION OF 3-NITROPHTHALIC ACID Experimental Part. [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
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National Institutes of Health. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]
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ResearchGate. (2023). Zeolites in Environmental Catalysis. [Link]
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ResearchGate. (2002). Catalytic Mononitration of Phenol Using iso-Propyl Nitrate Over Zeolite Catalysts. [Link]
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Chemistry For Everyone. (2023). How Do You Dispose Of Silver Nitrate?. YouTube. [Link]
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Organic Syntheses. p-NITROBENZOIC ACID. [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Centers for Disease Control and Prevention. Supporting Information. [Link]
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Royal Society of Chemistry. (2018). Copper nitrate: a privileged reagent for organic synthesis. [Link]
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MDPI. (2021). Hydrodemethoxylation/Dealkylation on Bifunctional Nanosized Zeolite Beta. [Link]
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St. Catherine University. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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Comparative study of different methods for the reduction of the nitro group in nitrobenzoic acids
The transformation of a nitro group to an amine is a foundational reaction in organic synthesis, pivotal in the production of pharmaceuticals, dyes, and advanced materials. Aminobenzoic acids, derived from their nitro precursors, are particularly valuable building blocks. The choice of reduction methodology is critical, influencing not only yield and purity but also process safety, cost, and environmental impact. This guide provides an in-depth, objective comparison of the most effective methods for the reduction of nitrobenzoic acids, grounded in experimental data and practical insights to empower researchers in making informed decisions.
The Strategic Importance of Selecting the Right Reduction Method
The reduction of nitrobenzoic acids presents a unique challenge due to the presence of two reducible functional groups: the nitro group and the carboxylic acid. A successful reduction strategy must be highly chemoselective for the nitro group, leaving the carboxylic acid untouched. The choice of method is therefore not arbitrary but a strategic decision based on the following factors:
-
Chemoselectivity: The ability to selectively reduce the nitro group in the presence of the carboxylic acid and any other substituents on the aromatic ring.
-
Yield and Purity: The efficiency of the conversion and the ease of isolating the desired aminobenzoic acid.
-
Operational Parameters: The required temperature, pressure, and reaction time, which impact throughput and energy consumption.
-
Safety and Handling: The hazards associated with reagents such as flammable hydrogen gas, pyrophoric catalysts, or corrosive acids.
-
Economic and Environmental Viability: The cost of reagents and catalysts, as well as the generation and disposal of waste.[1]
This guide will dissect four principal methods for the reduction of nitrobenzoic acids:
-
Catalytic Hydrogenation
-
Metal-Mediated Reduction with Iron (Bechamp Reduction)
-
Metal-Mediated Reduction with Tin (SnCl2)
-
Catalytic Transfer Hydrogenation
Catalytic Hydrogenation: The Clean and Efficient Workhorse
Catalytic hydrogenation is a widely adopted method for nitro group reduction due to its high efficiency and clean reaction profile, typically producing water as the primary byproduct.[2] This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney nickel (Raney Ni).
The Underlying Chemistry: A Surface-Catalyzed Process
The mechanism of catalytic hydrogenation involves the adsorption of both the nitrobenzoic acid and molecular hydrogen onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is weakened and cleaved by the catalyst, and the resulting hydrogen atoms are then transferred sequentially to the oxygen atoms of the nitro group. The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are rapidly reduced to the amine on the catalyst surface.
Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.
Performance and Practical Considerations
Catalytic hydrogenation is often favored for its high yields and the relative ease of product isolation, which typically involves simple filtration to remove the catalyst.[3] However, the practical application of this method requires careful consideration of several factors.
Advantages:
-
High Yields: Often provides near-quantitative conversion.
-
Clean Byproducts: The main byproduct is water, simplifying purification.
-
Catalyst Recyclability: The heterogeneous catalyst can often be recovered and reused.
Disadvantages:
-
Safety: Requires specialized equipment to handle flammable hydrogen gas safely. Raney Ni is pyrophoric and must be handled with care.
-
Catalyst Cost: Palladium is a precious metal, making the catalyst a significant cost factor, although its recyclability mitigates this.
-
Chemoselectivity Challenges: Can also reduce other functional groups like alkenes, alkynes, and sometimes even the aromatic ring under harsh conditions.
Experimental Protocol: Hydrogenation of 4-Nitrobenzoic Acid with Pd/C
This protocol outlines a standard laboratory procedure for the catalytic hydrogenation of 4-nitrobenzoic acid.
Materials:
-
4-Nitrobenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Methanol
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon hydrogenation setup
-
Celite for filtration
Procedure:
-
In a suitable pressure vessel, dissolve 4-nitrobenzoic acid in methanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. The amount of catalyst can range from 1-10 mol% depending on the desired reaction rate.
-
Seal the vessel and purge the system with hydrogen gas several times to remove all air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.
-
Rinse the filter cake with additional methanol.
-
The combined filtrate contains the 4-aminobenzoic acid, which can be isolated by removing the solvent under reduced pressure.
Metal-Mediated Reductions: Classic, Robust, and Cost-Effective
The use of metals in acidic media is a classic and reliable method for the reduction of nitroarenes. These methods are particularly valued for their cost-effectiveness and broad functional group tolerance.
Iron and Hydrochloric Acid (The Bechamp Reduction)
The Bechamp reduction, which utilizes iron metal in the presence of an acid (often hydrochloric or acetic acid), is a historically significant and industrially relevant method.[4] It is considered a milder and less toxic alternative to other metal-based reductions.[5]
The Chemistry: The reaction mechanism involves the oxidation of iron to ferrous (Fe²⁺) and ferric (Fe³⁺) ions, with the concomitant reduction of the nitro group. A key feature of the Bechamp reduction is that only a catalytic amount of acid is required, as the hydrolysis of the initially formed iron salts regenerates the acid in situ.[6]
Caption: Stepwise reduction in the Bechamp reaction.
Performance and Practical Considerations:
Advantages:
-
Cost-Effective: Iron and hydrochloric acid are inexpensive and readily available.[5]
-
High Chemoselectivity: Generally does not reduce other common functional groups.
-
Scalability: A proven method for large-scale industrial production.
Disadvantages:
-
Work-up: The work-up can be tedious due to the formation of large amounts of iron sludge, which can complicate product isolation.
-
Stoichiometric Reagents: Requires a large excess of iron, leading to significant waste generation.
-
Exothermic Nature: The reaction can be highly exothermic and requires careful temperature control.
Tin(II) Chloride (SnCl₂) Reduction
Reduction with tin(II) chloride in the presence of a strong acid like HCl is another effective method, particularly useful in laboratory settings.
The Chemistry: In this reaction, Sn(II) is oxidized to Sn(IV) while reducing the nitro group. The overall process consumes six equivalents of protons and three equivalents of SnCl₂ per mole of nitrobenzoic acid.
Performance and Practical Considerations:
Advantages:
-
Good Yields: Typically provides high yields of the corresponding amine.
-
High Selectivity: Known for its excellent chemoselectivity.[7]
Disadvantages:
-
Waste Generation: Produces stoichiometric amounts of tin waste, which is a significant environmental concern.[8]
-
Complex Work-up: The work-up often involves the precipitation of tin salts upon neutralization, which can be difficult to filter and may lead to product loss.[9]
Experimental Protocol: Reduction of 3-Nitrobenzoic Acid with Iron/HCl
Materials:
-
3-Nitrobenzoic acid
-
Iron powder or filings
-
Concentrated hydrochloric acid
-
Ethanol or a mixture of ethanol and water
-
Sodium carbonate or sodium hydroxide solution for neutralization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitrobenzoic acid and ethanol.
-
Heat the mixture to reflux to dissolve the starting material.
-
In a separate beaker, prepare a slurry of iron powder in water and add a small amount of concentrated hydrochloric acid to activate the iron surface.
-
Add the iron slurry to the refluxing solution of 3-nitrobenzoic acid in portions to control the exothermic reaction.
-
After the addition is complete, continue to reflux the mixture with vigorous stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide. This will precipitate iron hydroxides.
-
Filter the hot mixture through a bed of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude 3-aminobenzoic acid can be further purified by recrystallization.
Catalytic Transfer Hydrogenation: A Greener Alternative
Catalytic transfer hydrogenation (CTH) has emerged as a powerful and more sustainable alternative to both classical catalytic hydrogenation and metal/acid reductions.[10] This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst to effect the reduction.[10][11]
The Elegance of In Situ Hydrogen Generation
The CTH mechanism involves the catalytic decomposition of the hydrogen donor to generate hydrogen in situ, which is then transferred to the nitro group. For instance, when using formic acid with a palladium catalyst, the formic acid decomposes on the catalyst surface to produce H₂ and CO₂. This avoids the need to handle flammable hydrogen gas directly.
Caption: Conceptual workflow of Catalytic Transfer Hydrogenation.
Performance and Practical Considerations
CTH with formic acid has gained significant traction due to its excellent chemoselectivity and mild reaction conditions.[11]
Advantages:
-
Enhanced Safety: Avoids the use of high-pressure hydrogen gas.
-
Excellent Chemoselectivity: Highly selective for the nitro group, tolerating a wide range of other functional groups.[11]
-
Mild Conditions: Reactions can often be carried out at or near room temperature.
-
Green Chemistry: Formic acid is a renewable resource, and the main byproduct is CO₂, which is a gas.[10]
Disadvantages:
-
Catalyst Sensitivity: The catalyst can sometimes be poisoned by the hydrogen donor or byproducts.
-
Reaction Kinetics: Reaction rates can be slower compared to high-pressure hydrogenation.
Experimental Protocol: Transfer Hydrogenation of 2-Nitrobenzoic Acid with Formic Acid
Materials:
-
2-Nitrobenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Formic acid
-
Triethylamine (optional, as a co-solvent and to facilitate formic acid decomposition)
-
Methanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzoic acid in methanol.
-
Add the 10% Pd/C catalyst.
-
To this suspension, add formic acid (typically a large excess, e.g., 5-10 equivalents). If using, triethylamine can be added as well.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC. The evolution of CO₂ gas is an indicator of reaction progress.
-
Upon completion, filter the mixture through Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Remove the solvent and excess formic acid from the filtrate under reduced pressure to obtain the crude 2-aminobenzoic acid.
-
The product can be purified by recrystallization.
Comparative Performance Data
The following table summarizes typical performance data for the different reduction methods applied to nitrobenzoic acids. Note that yields and reaction conditions can vary significantly based on the specific substrate, catalyst, and reaction scale.
| Method | Substrate | Reagents | Typical Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 4-Nitrobenzoic acid | H₂ (1-4 atm), 10% Pd/C | Methanol, RT, 2-6 h | >95% | High yield, clean work-up | Requires pressure equipment, H₂ handling |
| Bechamp Reduction | 3-Nitrobenzoic acid | Fe powder, cat. HCl | Ethanol/Water, Reflux, 4-8 h | 85-95% | Low cost, scalable | Tedious work-up, iron waste |
| SnCl₂ Reduction | 4-Nitrobenzoic acid | SnCl₂·2H₂O, conc. HCl | Ethanol, Reflux, 2-4 h | 90-98% | High selectivity, fast | Tin waste, difficult work-up |
| Transfer Hydrogenation | 2-Nitrobenzoic acid | HCOOH, 10% Pd/C | Methanol, 40-60 °C, 1-3 h | >95% | Safe, highly selective, mild conditions | Slower than high-pressure hydrogenation |
Conclusion and Recommendations
The choice of the optimal method for the reduction of nitrobenzoic acids is a multi-faceted decision.
-
For high-purity, lab-scale synthesis where safety infrastructure is in place, catalytic hydrogenation remains an excellent choice due to its efficiency and clean nature.
-
For large-scale industrial production where cost is a primary driver, the Bechamp reduction (Fe/HCl) is a proven and economical, albeit less environmentally friendly, option.
-
Catalytic transfer hydrogenation with formic acid represents the modern, "green" approach. Its operational simplicity, enhanced safety, and excellent chemoselectivity make it an increasingly attractive method for both academic research and industrial applications where the tolerance of sensitive functional groups is paramount.
-
The SnCl₂ reduction , while effective, is largely being superseded by other methods due to the environmental concerns associated with tin waste and challenging work-up procedures.
Ultimately, the ideal method will depend on the specific goals of the synthesis, the available resources, and the desired balance between cost, safety, efficiency, and environmental impact.
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Wildfyr. (2018, June 23). Re: Reduction of 4-nitrobenzoic acid. Sciencemadness Discussion Board. Retrieved from [Link]
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A Definitive Guide to the Structural Confirmation of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. In the case of polysubstituted aromatic compounds, such as 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, the precise assignment of substituent positions on the benzene ring is critical, as even minor positional changes can drastically alter the molecule's chemical and biological properties. This guide provides a comprehensive comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—serve as a self-validating system to definitively confirm the structure of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, outperforming the limitations of one-dimensional (1D) NMR analysis alone.
The Challenge: Ambiguity in 1D NMR of Polysubstituted Aromatics
While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of different protons and carbons, they often fall short in complex molecules. For a compound like 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, several positional isomers could exist, and their 1D spectra might appear deceptively similar. The key challenge lies in unequivocally establishing the connectivity between the substituents and the aromatic ring. This is where the power of 2D NMR becomes indispensable.
A Multi-faceted Approach: The Synergy of 2D NMR Techniques
A robust structural confirmation relies on the synergistic interpretation of multiple 2D NMR experiments. Each technique provides a unique piece of the puzzle, and together they build a comprehensive and trustworthy picture of the molecular architecture.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[1][2][3] In an aromatic system, COSY correlations reveal the connectivity of the proton spin systems on the ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[5][6][7] It provides a direct link between the proton and carbon skeletons of the molecule.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds.[5][9][10] It is particularly crucial for identifying connections to quaternary carbons (carbons with no attached protons), such as those bearing the substituents in our target molecule.[10]
Predicted NMR Data for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, and the ester functionality, the aromatic protons and carbons are expected to be shifted downfield. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aromatic H-3 | ~8.2 | d | ~132 |
| Aromatic H-4 | ~7.8 | t | ~128 |
| Aromatic H-5 | ~8.1 | d | ~130 |
| Carboxylic Acid H | >10 | br s | - |
| -OCH₂CH₃ | ~4.5 | q | ~62 |
| -OCH₂CH₃ | ~1.4 | t | ~14 |
| Aromatic C-1 | - | - | ~135 |
| Aromatic C-2 | - | - | ~148 |
| Aromatic C-6 | - | - | ~149 |
| Carboxylic Acid C=O | - | - | ~165 |
| Ester C=O | - | - | ~164 |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical flow of experiments and data analysis for the structural confirmation of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
Caption: Experimental workflow for 2D NMR structural elucidation.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Dissolve 10-20 mg of the synthesized 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon signals.
3. 2D NMR Data Acquisition:
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum. This experiment will show correlations between coupled protons.[1][11]
-
HSQC: Acquire a gradient-enhanced HSQC (gHSQC) spectrum. This will reveal one-bond correlations between protons and their directly attached carbons.[5][6]
-
HMBC: Acquire a gradient-enhanced HMBC (gHMBC) spectrum. Optimize the experiment for a long-range coupling constant of ~8 Hz to observe 2- and 3-bond correlations.[9]
Data Interpretation: A Self-Validating System
1. COSY Analysis: Defining the Aromatic Spin System The COSY spectrum is expected to show a correlation between H-3 and H-4, and between H-4 and H-5. This establishes the presence of a three-proton spin system on the aromatic ring, consistent with a 1,2,3-trisubstituted pattern.
2. HSQC Analysis: Linking Protons to their Carbons The HSQC spectrum will show cross-peaks connecting:
-
The proton at ~8.2 ppm to the carbon at ~132 ppm (H-3 to C-3).
-
The proton at ~7.8 ppm to the carbon at ~128 ppm (H-4 to C-4).
-
The proton at ~8.1 ppm to the carbon at ~130 ppm (H-5 to C-5).
-
The protons of the ethyl group to their respective carbons.
This provides direct, unambiguous assignments for the protonated carbons.
3. HMBC Analysis: The Key to Unambiguous Connectivity The HMBC spectrum is the most critical experiment for confirming the substitution pattern by revealing long-range correlations to the quaternary carbons.
Key Expected HMBC Correlations:
-
H-5 to C-1 and C-3: A three-bond correlation from H-5 to the quaternary carbon C-1 confirms their proximity.
-
H-3 to C-1 and C-5: A three-bond correlation from H-3 to C-1 further solidifies the arrangement.
-
H-3 to the Ester C=O: A three-bond correlation from H-3 to the ester carbonyl carbon (~164 ppm) definitively places the ethoxycarbonyl group at the C-2 position.
-
H-5 to the Carboxylic Acid C=O: A three-bond correlation from H-5 to the carboxylic acid carbonyl carbon (~165 ppm) places the carboxylic acid at the C-1 position.
-
Ethyl Protons to Ester C=O: The methylene protons of the ethyl group (~4.5 ppm) will show a two-bond correlation to the ester carbonyl carbon, confirming the ester functionality.
The following diagram illustrates the crucial HMBC correlations that confirm the structure.
Caption: Key HMBC correlations for structural confirmation.
Comparison with an Alternative Isomer: 2-carboxy-3-nitro-benzoic acid ethyl ester
To highlight the discerning power of this 2D NMR approach, let's consider a plausible isomer, 2-carboxy-3-nitro-benzoic acid ethyl ester. In this case, the HMBC correlations would be distinctly different. For instance, we would expect to see a three-bond correlation from H-4 to the ester carbonyl and from H-6 to the carboxylic acid carbonyl, which would not be observed for the target molecule. The absence of these correlations and the presence of those outlined above provide a self-validating system that confirms the structure of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and rules out other isomers.
Conclusion
The structural elucidation of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid serves as an excellent case study for the power of modern 2D NMR techniques. While 1D NMR provides a preliminary assessment, it is the synergistic application of COSY, HSQC, and particularly HMBC that allows for the unambiguous assignment of all proton and carbon signals and, most importantly, the definitive confirmation of the substituent positions on the aromatic ring. This multi-technique approach provides a robust and self-validating system, ensuring the scientific integrity of the structural assignment, a critical requirement in all areas of chemical research and drug development.
References
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Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. .
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Reutenauer, L. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. .
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University of Ottawa. COSY. .
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Epistemeo. (2013). How to interpret a HSQC NMR Spectrum. .
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Chemistry For Everyone. (2025). What Is COSY NMR?. .
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LibreTexts. (2022). COSY Spectra. .
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NMR Guide. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?. .
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Wikipedia. Heteronuclear single quantum coherence spectroscopy. .
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Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. .
-
Graham, K. (2024). HMBC. Chemistry LibreTexts. .
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Chemistry For Everyone. (2025). What Is HSQC NMR?. .
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CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SPectroscopY). .
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Comparative Analysis: The Impact of Ethoxycarbonyl Substitution on the Acidity of 6-Nitrobenzoic Acid
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the acidity of a molecule, quantified by its pKa value, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. It governs critical parameters such as solubility, membrane permeability, and receptor binding. For aromatic carboxylic acids, the acidity of the carboxyl group is exquisitely sensitive to the nature and position of other substituents on the aromatic ring. This guide provides a detailed comparative analysis of how introducing an ethoxycarbonyl group affects the acidity of 6-nitrobenzoic acid. We will delve into the underlying electronic principles, present comparative experimental data, and provide a robust protocol for the empirical determination of these values.
This analysis is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of substituent effects on molecular properties.
Theoretical Framework: The Electronic Influence of Aromatic Substituents
The acidity of benzoic acid (pKa ≈ 4.20) serves as a fundamental benchmark.[1][2][3] The introduction of substituents onto the benzene ring can dramatically alter this value by modifying the stability of the corresponding carboxylate anion. This modulation is primarily governed by two electronic phenomena:
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms or groups pull electron density away from the ring and the carboxylate group, stabilizing the negative charge of the anion. This stabilization facilitates the release of the proton, thereby increasing acidity (lowering the pKa).
-
Resonance Effect (-R or -M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-withdrawing groups that can participate in resonance delocalize the negative charge of the carboxylate anion across the entire molecule, providing significant stabilization and increasing acidity.[4][5][6]
Conversely, electron-donating groups destabilize the anion, making the acid weaker (higher pKa).
The Nitro Group: A Potent Acidifier
The nitro group (-NO₂) is a powerful electron-withdrawing group, and consequently, a strong activator of acidity. It exerts its influence through both:
-
A strong inductive effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density from the ring.
-
A strong resonance effect (-R): The nitro group can delocalize the ring's π-electrons, and by extension, the negative charge of the carboxylate anion, onto its own oxygen atoms.[4][7]
When placed at the ortho (position 2 or 6) or para (position 4) position relative to the carboxylic acid, both effects operate strongly, leading to a substantial increase in acidity.
The Ethoxycarbonyl Group: An Additional Withdrawing Influence
The ethoxycarbonyl group (-COOEt) is also classified as an electron-withdrawing group. Its primary mode of action is a significant inductive effect (-I) due to the electronegative oxygen atoms. It also possesses a weaker electron-withdrawing resonance effect (-R). When present, it is expected to contribute to the stabilization of the carboxylate anion and further enhance acidity.
Comparative Data Analysis
The introduction of electron-withdrawing groups leads to a quantifiable increase in the acidity of benzoic acid. This is evident when comparing the pKa values of the parent compound with its substituted derivatives.
| Compound | Structure | Substituents | pKa Value |
| Benzoic Acid | C₆H₅COOH | None (Reference) | ~4.20[1][3] |
| 6-Nitrobenzoic Acid | O₂NC₆H₄COOH | 6-NO₂ (ortho) | ~2.17[8] |
| 2-Ethoxycarbonyl-6-nitrobenzoic Acid | C₂H₅O₂CC₆H₃(NO₂)COOH | 6-NO₂, 2-COOEt | ~1.90 (Predicted)[9][10] |
Analysis of Acidity Trends
-
From Benzoic Acid to 6-Nitrobenzoic Acid: The addition of a single nitro group at the ortho position (position 6 is equivalent to 2) causes a dramatic drop in the pKa from 4.20 to approximately 2.17.[8] This represents an increase in acidity of more than 100-fold. This profound change is a direct consequence of the powerful inductive and resonance-based electron withdrawal by the nitro group, which significantly stabilizes the resulting 6-nitrobenzoate anion.
-
The Impact of the Ethoxycarbonyl Group: The subsequent introduction of an ethoxycarbonyl group at the 2-position of 6-nitrobenzoic acid further decreases the pKa to a predicted value of approximately 1.90.[9][10] Although this change is less dramatic than the initial effect of the nitro group, it is highly significant. The ethoxycarbonyl group acts as a second electron-withdrawing substituent, providing additional stabilization to the conjugate base. Its inductive and resonance effects supplement those of the nitro group, making the release of the carboxylic proton even more favorable.
The combined presence of two ortho electron-withdrawing groups creates a highly electron-deficient aromatic system, which strongly stabilizes the negative charge on the carboxylate. This additive effect underscores the principles of substituent-driven acidity modulation.
Visualization of Electronic Effects
The following diagram illustrates how both the nitro and ethoxycarbonyl groups withdraw electron density from the aromatic ring, thereby stabilizing the negative charge of the carboxylate anion.
Caption: Electronic withdrawal effects stabilizing the carboxylate anion.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the predicted pKa values, potentiometric titration is a precise and reliable method.[11][12] This protocol outlines the necessary steps for this determination.
I. Causality and Experimental Design
The principle of this experiment is to monitor the pH of a solution of the acidic compound as a standardized basic titrant is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized (i.e., [HA] = [A⁻]). This point corresponds to the midpoint of the steepest portion of the titration curve, also known as the half-equivalence point.[13][14] Using a high-precision pH meter allows for accurate tracking of the titration curve and determination of this inflection point.
II. Apparatus and Reagents
-
Apparatus: Calibrated pH meter with a combination glass electrode, 25 mL burette (Class A), magnetic stirrer and stir bar, 100 mL beaker, analytical balance.
-
Reagents:
-
Acid sample (e.g., 2-ethoxycarbonyl-6-nitrobenzoic acid) of high purity.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).
-
Deionized, boiled water (to remove dissolved CO₂).
-
pH calibration buffers (e.g., pH 4.01, 7.00, 10.01).
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[15]
-
III. Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers. Ensure a stable reading at each buffer point.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 mmol of the acid sample and record the mass.
-
Dissolve the sample in ~40 mL of deionized water in the 100 mL beaker. Gentle warming may be required for poorly soluble compounds, but the solution must be cooled to room temperature before titration.
-
Add 10 mL of 0.15 M KCl solution to the beaker to maintain a constant ionic strength during the titration.[15]
-
-
Titration Procedure:
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin stirring at a moderate, constant speed.
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed curve in this critical region.
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found visually at the center of the steepest inflection or more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.
-
Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the acid.
-
IV. Workflow Visualization
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of 6-nitrobenzoic acid is significantly influenced by the introduction of an ethoxycarbonyl group at the 2-position. This guide has demonstrated that:
-
The nitro group is a powerful acid-strengthening substituent, increasing the acidity of benzoic acid by over two orders of magnitude.
-
The ethoxycarbonyl group, acting as a second electron-withdrawing substituent, provides additional stabilization to the conjugate base, further increasing the acidity of 6-nitrobenzoic acid.
-
The combined electronic effects of these two groups result in a highly acidic benzoic acid derivative, with a predicted pKa value around 1.90.
This analysis, grounded in the principles of physical organic chemistry and supported by a clear experimental protocol, provides a comprehensive framework for understanding and predicting the impact of substituents on molecular acidity—a critical skill for rational drug design and development.
References
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PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Samples of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Impurities, even in minute quantities, can have unintended pharmacological or toxicological effects, making their identification and quantification a critical aspect of pharmaceutical development and manufacturing.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in commercial samples of 2-(ethoxycarbonyl)-6-nitrobenzoic acid, a key building block in the synthesis of various pharmaceuticals.[3]
We will explore the likely impurity profile based on its synthetic pathway and compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of these impurities. This guide is designed to provide not just protocols, but the scientific rationale behind the choice of analytical techniques, empowering researchers to develop robust, self-validating systems for impurity analysis.
The Synthetic Landscape and Anticipated Impurities
A thorough understanding of the synthetic route is paramount to predicting the potential impurity profile. 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is typically synthesized via a two-step process: the nitration of phthalic anhydride followed by a regioselective mono-esterification of the resulting 3-nitrophthalic acid.[4][5]
The primary source of impurities arises from the initial nitration step. The nitration of phthalic anhydride yields a mixture of two primary positional isomers: 3-nitrophthalic acid and 4-nitrophthalic acid.[2][6] While the reaction conditions can be optimized to favor the 3-isomer, the formation of the 4-isomer is a significant and often unavoidable side reaction.
Subsequent regioselective mono-esterification of the crude nitrophthalic acid mixture with ethanol will therefore produce the desired 2-(ethoxycarbonyl)-6-nitrobenzoic acid along with its isomeric impurity, 1-(ethoxycarbonyl)-4-nitrobenzoic acid. Incomplete esterification can also lead to residual 3-nitrophthalic acid and 4-nitrophthalic acid in the final product. Furthermore, unreacted starting materials from the nitration step, such as phthalic acid, could also be present.
Based on this synthetic pathway, the primary impurities to be characterized in commercial samples of 2-(ethoxycarbonyl)-6-nitrobenzoic acid are:
-
1-(Ethoxycarbonyl)-4-nitrobenzoic acid (Isomeric Impurity)
-
3-Nitrophthalic acid (Unreacted Intermediate)
-
4-Nitrophthalic acid (Isomeric Intermediate)
-
Phthalic Acid (Unreacted Starting Material)
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity characterization is dictated by the specific information required, such as identification, quantification, and structural elucidation. Here, we compare the strengths and weaknesses of HPLC, LC-MS, and NMR for the analysis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid and its likely impurities.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on differential partitioning between a stationary and mobile phase. | High sensitivity and resolution for separating isomers.[5] Excellent for quantification of known impurities with reference standards. Robust and widely available. | Requires reference standards for positive identification and accurate quantification. Provides no structural information on its own. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. | Provides molecular weight information for each separated component, aiding in the identification of unknown impurities.[7] High sensitivity and selectivity. Can distinguish between isomers with different fragmentation patterns. | Quantification can be more complex than HPLC-UV. Ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | The definitive technique for unambiguous structure elucidation of unknown impurities.[8] Can provide quantitative information without the need for a specific reference standard for the impurity (qNMR). | Lower sensitivity compared to HPLC and LC-MS.[9] Can be complex to interpret for mixtures without prior separation. |
Experimental Protocols
The following protocols are provided as a starting point for the characterization of impurities in 2-(ethoxycarbonyl)-6-nitrobenzoic acid. Method optimization and validation are essential for routine use.
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
This method is designed to separate the target compound from its key impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-(ethoxycarbonyl)-6-nitrobenzoic acid sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method couples the HPLC separation with mass spectrometry to identify unknown impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
The same HPLC conditions as described above can be used, with the substitution of a volatile mobile phase modifier like formic acid for phosphoric acid if necessary.
Mass Spectrometer Settings (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-500
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is used for the definitive structural confirmation of isolated impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30°
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16
Acquisition Parameters (¹³C NMR):
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 5 s
-
Number of Scans: 1024 or higher, depending on concentration
-
Decoupling: Proton decoupling
Data Presentation and Interpretation
The following tables present hypothetical but realistic data that could be obtained from the analysis of a commercial sample of 2-(ethoxycarbonyl)-6-nitrobenzoic acid containing the anticipated impurities.
Table 1: HPLC Retention Times of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid and Potential Impurities
| Compound | Retention Time (min) |
| Phthalic Acid | 4.2 |
| 4-Nitrophthalic acid | 7.8 |
| 3-Nitrophthalic acid | 8.5 |
| 1-(Ethoxycarbonyl)-4-nitrobenzoic acid | 15.2 |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 16.5 |
Table 2: LC-MS Data for 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid and its Primary Isomeric Impurity
| Compound | Expected [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 238.05 | 194.06 ([M-H-CO₂]⁻), 166.03 ([M-H-CO₂-C₂H₄]⁻) |
| 1-(Ethoxycarbonyl)-4-nitrobenzoic acid | 238.05 | 194.06 ([M-H-CO₂]⁻), 166.03 ([M-H-CO₂-C₂H₄]⁻) |
Note: While the parent ions are identical, subtle differences in fragmentation patterns may be observed in MS/MS experiments, aiding in isomer differentiation.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6 for Key Compounds
| Proton | 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 1-(Ethoxycarbonyl)-4-nitrobenzoic acid |
| Aromatic-H | ~8.0-8.3 (m) | ~8.2-8.5 (m) |
| -OCH₂CH₃ | ~4.4 (q) | ~4.4 (q) |
| -OCH₂CH₃ | ~1.3 (t) | ~1.3 (t) |
| -COOH | ~13.5 (br s) | ~13.6 (br s) |
Note: The aromatic region will show distinct splitting patterns for the two isomers due to the different substitution patterns, which is key for their differentiation by NMR.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of impurities in 2-(ethoxycarbonyl)-6-nitrobenzoic acid.
Caption: Workflow for Impurity Characterization.
Conclusion
The comprehensive characterization of impurities in 2-(ethoxycarbonyl)-6-nitrobenzoic acid requires a multi-faceted analytical approach. HPLC with UV detection serves as a robust method for the separation and quantification of known impurities, while LC-MS is invaluable for the identification of unknown species by providing molecular weight information. For unambiguous structural elucidation, particularly for novel or unexpected impurities, NMR spectroscopy remains the gold standard.
By understanding the synthetic pathway and employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can establish a thorough and reliable impurity profile, ensuring the quality and safety of the final pharmaceutical products. This integrated approach is not only a matter of scientific rigor but also a critical component of regulatory compliance in the pharmaceutical industry.
References
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Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
-
ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]
-
Organic Syntheses. 3-nitrophthalic acid. [Link]
- Google Patents. Method for preparing 3-nitro phthalic acid.
-
Journal of Chromatography A. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]
-
ResearchGate. (PDF) Impurities Characterization in Pharmaceuticals: A Review. [Link]
- Google Patents. Synthesis method of 2-ethoxybenzoic acid compound.
-
SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]
-
ResearchGate. (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]
-
Semantic Scholar. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. 2-(Methoxycarbonyl)-6-nitrobenzoic acid. [Link]
-
National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Introduction: The Imperative of Analytical Rigor
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1][2][3] Its purity and structural integrity are paramount, as any impurities can have significant downstream effects on the efficacy and safety of the final product. Consequently, a single analytical method is often insufficient to provide the level of confidence required in a regulatory environment.
This guide details a multi-faceted approach to the analytical validation of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. We will move beyond single-technique analysis to a cross-validation paradigm, where orthogonal (different and independent) methods are used to verify and support each other's findings. This ensures a holistic and trustworthy characterization of the analyte, a cornerstone of good manufacturing practice (GMP) and regulatory submissions. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]
The Cross-Validation Framework: An Orthogonal Approach
Our strategy relies on a system of checks and balances. We will employ chromatographic techniques for quantitative purity assessment and spectroscopic methods for qualitative structural confirmation. By comparing the results from these disparate techniques against a certified reference standard, we build a robust and defensible analytical data package.
Caption: Overall cross-validation workflow.
Experimental Protocols & Methodologies
Herein, we detail the step-by-step protocols for four key analytical techniques. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[6][7]
Objective: To quantify the purity of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and detect any non-volatile impurities.
Caption: HPLC-UV experimental workflow.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Phosphoric Acid in Water and Mobile Phase B as Acetonitrile (ACN). The use of an acidic modifier like phosphoric acid is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Standard Preparation: Accurately weigh and dissolve the 2-(Ethoxycarbonyl)-6-nitrobenzoic acid reference standard (CRS) in a 50:50 ACN/Water diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides excellent retention for aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A gradient elution (e.g., 30% B to 90% B over 15 minutes) is chosen to ensure elution of both the main peak and any potential impurities with different polarities.
-
Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.
-
UV Detection: 254 nm. This wavelength is chosen due to the strong UV absorbance of the aromatic ring.
-
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 1.0%, the USP tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000. This is a self-validating step to ensure the chromatographic system is performing correctly.[8]
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample using area normalization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity and Volatile Impurities
GC-MS serves as an excellent orthogonal technique to HPLC.[9] It is particularly effective for identifying volatile or semi-volatile impurities that might not be well-resolved by HPLC. For non-volatile carboxylic acids, derivatization is often required to increase volatility.[10]
Objective: To provide an orthogonal purity value and identify any volatile or semi-volatile impurities after derivatization.
Experimental Protocol:
-
Derivatization: To a 1 mg sample of the analyte and reference standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 200 µL of pyridine.[10] Heat at 70°C for 30 minutes. This silylates the acidic proton of the carboxylic acid, creating a more volatile derivative suitable for GC analysis.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min. This temperature program ensures the separation of compounds with varying boiling points.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z. EI provides reproducible fragmentation patterns for library matching and structural elucidation.
-
-
Analysis: Inject the derivatized samples. The purity is determined by area percent from the Total Ion Chromatogram (TIC). The mass spectrum of the main peak is compared to that of the derivatized reference standard and a library search can be performed to tentatively identify any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
NMR is an unparalleled technique for unambiguous structure elucidation.[11] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Objective: To confirm the chemical structure of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and detect any structural isomers or impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample or reference standard in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[11] Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field FT-NMR spectrometer.
-
Experiment: A standard single-pulse experiment.
-
Analysis: The resulting spectrum should show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the carboxylic acid proton. The chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure.
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled experiment (e.g., PENDANT or DEPT) to determine the number and type of carbon atoms.
-
Analysis: The spectrum should show the expected number of carbon signals, including those for the carbonyls (ester and acid), the aromatic carbons, and the ethyl group carbons.
-
The spectra of the test sample must be identical to that of the certified reference standard. Any significant unassigned signals may indicate the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR provides a rapid and non-destructive confirmation of the functional groups present in a molecule.[12]
Objective: To confirm the presence of key functional groups (carboxylic acid, ester, nitro group, aromatic ring).
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: The spectrum of the test sample should be compared to the reference standard. Key characteristic absorption bands should be identified. For a related compound, 2-nitrobenzoic acid, characteristic bands for the carboxylic acid and nitro functional groups are observed.[11] For benzoic acid, a broad O-H stretch is seen from ~3300-2500 cm⁻¹, and a strong C=O stretch is observed around 1700-1680 cm⁻¹.[13]
Data Summary and Cross-Validation
The power of this approach lies in the synthesis of data from all four techniques. The results should be tabulated for a clear comparison.
Table 1: Quantitative Purity Analysis Summary
| Analytical Method | Test Sample Result | Reference Standard Result | Acceptance Criteria |
| HPLC Purity (% Area) | 99.85% | ≥ 99.8% (Certified Value) | ≥ 99.5% |
| GC-MS Purity (% Area) | 99.82% | Not Applicable | Report for information |
| Loss on Drying | 0.08% | Not Applicable | ≤ 0.2% |
| Final Assay (by HPLC) | 99.77% | - | 99.0% - 101.0% |
Table 2: Spectroscopic Identity Confirmation
| Spectroscopic Method | Test Sample Result | Reference Standard Result | Conclusion |
| ¹H & ¹³C NMR | Spectrum conforms to structure | Spectrum conforms to structure | Pass |
| FTIR | Spectrum matches reference | Spectrum matches reference | Pass |
| Mass Spec (GC-MS) | Molecular ion of derivative matches | Molecular ion of derivative matches | Pass |
Cross-Validation Logic:
-
Quantitative Concordance: The purity value obtained from HPLC (99.85%) is in excellent agreement with the orthogonal GC-MS result (99.82%). This concordance between two separation techniques based on different principles (liquid vs. gas phase, polarity vs. volatility) provides very high confidence in the purity assessment.
-
Structural Integrity: The NMR data provides definitive proof of the molecular structure, confirming the connectivity of all atoms and the absence of isomeric impurities.
-
Functional Group Confirmation: The FTIR spectrum confirms the presence of the expected carboxylic acid O-H, the two distinct C=O stretches (ester and acid), and the N-O stretches of the nitro group, corroborating the structure determined by NMR.
-
Holistic Picture: When combined, the data tells a coherent story. The high purity determined by chromatography is validated by the clean spectroscopic data from NMR, which shows no significant impurities. The identity confirmed by NMR is supported by the functional group profile from FTIR and the molecular mass information from GC-MS. This self-validating system of orthogonal checks is the foundation of trustworthy analytical science.
Conclusion
The cross-validation of analytical results using orthogonal methods is not merely a suggestion but a scientific necessity, particularly in regulated industries. By integrating high-resolution chromatography for quantitative analysis with information-rich spectroscopic techniques for structural confirmation, we can establish the identity, purity, and quality of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid with an exceptionally high degree of confidence. This guide provides a robust framework that, when implemented, ensures data integrity and stands up to the highest levels of scientific and regulatory scrutiny. The principles outlined here are grounded in established validation guidelines from regulatory bodies like the FDA and ICH.[4][14][15]
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-(Ethoxycarbonyl)-6-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(Methoxycarbonyl)-6-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2022). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wiley Periodicals, Inc. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
JETIR. (n.d.). “RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN”. Retrieved from [Link]
-
ResearchGate. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Reddit. (2022). H-NMR of p-nitrobenzoic acid. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2010). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]
-
PubMed. (n.d.). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA.... Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]
-
YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]
-
Chromatography Online. (n.d.). GC–MS | Topic | LCGC International. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid in a Laboratory Setting
This document provides a detailed, safety-centric protocol for the proper disposal of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (CAS No. 16533-45-2). As a trusted partner in your research, we are committed to providing guidance that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are synthesized from established best practices for handling nitroaromatic compounds and carboxylic acids, providing a robust framework for responsible waste management.
Understanding the Hazard Profile
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is an organic compound containing both a carboxylic acid group and a nitro functional group attached to a benzene ring.[1] This chemical structure informs its potential hazards and dictates the necessary precautions for its handling and disposal.
-
Acidity: The carboxylic acid moiety renders the compound acidic. While specific pKa data is not available, it should be handled as a corrosive material that can cause skin and eye irritation.
-
Nitroaromatic Reactivity: The nitro group makes the molecule a potential oxidizing agent and imparts toxicity. Nitroaromatic compounds are known to be hazardous to human health and the environment.[2] Some nitroaromatics can be thermally unstable and may decompose vigorously upon heating.[3][4] Furthermore, nitro compounds can form shock-sensitive salts with heavy metals.
-
Physical Properties: It is a solid at room temperature and is sparingly soluble in water.[1]
| Property | Information | Source |
| Chemical Name | 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | N/A |
| CAS Number | 16533-45-2 | [1] |
| Molecular Formula | C₁₀H₉NO₆ | N/A |
| Appearance | White to yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |
| Known Hazards | Potential skin, eye, and respiratory irritant. Treat as hazardous waste. | [1] |
The Imperative of Proper Waste Segregation: A Foundational Principle
The cornerstone of safe laboratory waste management is meticulous segregation at the point of generation.[5][6] This prevents dangerous chemical reactions, protects personnel, and ensures that waste is disposed of in the most environmentally sound and cost-effective manner. 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is a non-halogenated organic acid . Therefore, it must be segregated from other waste streams.
Causality of Segregation:
-
Preventing Violent Reactions: Mixing acidic waste with bases can generate significant heat.[5] Mixing with oxidizing agents could lead to a fire or explosion.
-
Avoiding Toxic Gas Formation: Acidic waste, if mixed with cyanides or sulfides, can produce highly toxic gases.
-
Ensuring Appropriate Final Disposal: Non-halogenated organic waste is often incinerated at specific facilities.[7][8][9] Contamination with halogenated compounds necessitates a more complex and costly incineration process to manage the formation of corrosive and toxic byproducts like hydrochloric acid.[10]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection and disposal of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated, labeled, non-halogenated organic solid waste container.
-
Designated, labeled, non-halogenated organic liquid waste container (if in solution).
-
Chemical fume hood.
-
pH paper or meter.
-
Sodium bicarbonate or other suitable weak base for spill neutralization.
Workflow Diagram: Disposal of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
Caption: Workflow for the safe disposal of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
Methodology:
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Conduct all handling and waste collection activities within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, including contaminated weigh boats, filter paper, and gloves, in a designated, clearly labeled, and compatible hazardous waste container for non-halogenated organic solids .
-
Liquid Waste: If the compound is in solution with a non-halogenated organic solvent (e.g., ethanol, ethyl acetate), collect the waste in a designated container for non-halogenated organic liquid waste .
-
Aqueous Solutions: Due to its sparing solubility in water, it is unlikely to have purely aqueous waste. However, if an aqueous solution is generated, it must be treated as hazardous waste. Do not neutralize and pour down the drain without consulting your EHS office, as the organic component still requires proper disposal.
-
-
Container Management:
-
Use only containers provided or approved by your institution's EHS department. These are typically made of materials compatible with organic chemicals.
-
Ensure the waste container is properly labeled with the words "Hazardous Waste" and the full chemical name: "2-(Ethoxycarbonyl)-6-nitrobenzoic acid". List all components of a mixture with their approximate concentrations.
-
Keep the waste container securely capped at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
-
Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.[5]
-
This area must be under the control of the laboratory personnel and away from sources of ignition or heat.
-
Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.
-
Crucially, store this waste away from incompatible materials, particularly strong bases and oxidizing agents.
-
-
Final Disposal:
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 12 months for academic labs), arrange for its collection by your institution's EHS department.[11]
-
Do not attempt to dispose of this chemical via standard trash or by flushing it down the sanitary sewer. This is a violation of environmental regulations and can lead to damage to plumbing and the environment.
-
Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material like sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into the designated non-halogenated organic solid waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
By adhering to these scientifically grounded and safety-focused procedures, you contribute to a culture of responsibility and safety within your laboratory. Trust in these protocols is built on the understanding that each step is designed to mitigate risk and ensure compliance, protecting both the researcher and the wider community.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Wang, R., et al. (2020). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. [Link]
-
Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
European Commission. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
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Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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University of Zambia. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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A Researcher's Comprehensive Guide to Safely Handling 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
Hazard Identification and Risk Assessment: Understanding the Chemistry of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
A thorough understanding of the potential hazards is the cornerstone of a proactive safety culture. The chemical structure of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid informs the necessary precautions.
-
Nitroaromatic Compounds: The presence of the nitro group (NO₂) on the benzene ring is a primary safety concern. Nitroaromatic compounds are often associated with the following hazards:
-
Combustibility: These compounds are combustible and, upon heating or in a fire, can decompose to produce toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂)[1][2].
-
Reactivity: They can react violently with strong oxidizing agents, strong bases, and reducing agents[1][3].
-
Health Hazards: Many nitroaromatic compounds are irritants and can be harmful if inhaled, ingested, or absorbed through the skin.
-
-
Carboxylic Acids: The carboxylic acid group (-COOH) contributes to the compound's acidic nature and potential for irritation. Benzoic acid and its derivatives are known to cause skin and eye irritation[4][5].
-
Dust Explosion: As a solid, likely crystalline, compound, there is a potential for a dust explosion if the powdered form is mixed with air in the presence of an ignition source[3].
Based on these characteristics, a comprehensive risk assessment should be conducted before any handling of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment is paramount to minimizing exposure risk. A tiered approach, as outlined by safety authorities, ensures comprehensive protection[6]. For handling 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling aromatic compounds. Always check the manufacturer's glove compatibility data.[8] | Prevents skin contact, which can lead to irritation.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A long-sleeved laboratory coat is required. For larger quantities or when there is a higher risk of spillage, a chemically resistant apron or coveralls should be worn.[9] | Protects the skin and personal clothing from contamination. Gowns should be disposable and close in the back for handling hazardous substances.[9] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a certified chemical fume hood, or if dust generation is likely.[3] | Prevents the inhalation of airborne particles, which may cause respiratory irritation.[4] Surgical masks do not provide adequate respiratory protection from chemical exposure.[9] |
Experimental Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined operational plan is critical for ensuring consistent and safe handling.
Safe Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Have all necessary equipment and reagents ready before starting work.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[10]
-
-
Handling:
-
All handling of solid 2-(Ethoxycarbonyl)-6-nitrobenzoic acid should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust.[1] Use a spatula for transferring the solid and avoid pouring.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, strong acids, and oxidizing agents.[11]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][13] Seek medical attention if irritation persists.[14] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the affected person to fresh air immediately.[1][12] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water if the person is conscious.[1] Seek immediate medical attention.[12] |
| Spill | Evacuate the area. For a small spill, and if it is safe to do so, carefully sweep up the solid material, minimizing dust generation, and place it in a sealed, labeled container for disposal.[2][11] Do not allow the material to enter drains or waterways.[1] Ventilate the area thoroughly. |
Disposal Plan
Chemical waste disposal must be handled responsibly to protect the environment.
-
Waste Collection:
-
All waste containing 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.[12]
-
-
Disposal Protocol:
Conclusion: A Commitment to Safety
The responsible use of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you can foster a safer research environment and advance your scientific endeavors with confidence.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (2021). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
